molecular formula C22H34N6O9 B1649473 Matraxetan CAS No. 1006711-90-5

Matraxetan

Cat. No.: B1649473
CAS No.: 1006711-90-5
M. Wt: 526.5 g/mol
InChI Key: AUTDIWAXETZSGJ-UHFFFAOYSA-N
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Description

Matraxetan is a useful research compound. Its molecular formula is C22H34N6O9 and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTDIWAXETZSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006711-90-5
Record name Matraxetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MATRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tezatabep Matraxetan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining HER2 Status Assessment in Oncology

The paradigm of cancer therapy is increasingly shifting towards precision medicine, where treatment is tailored to the specific molecular characteristics of a patient's tumor. In this landscape, the Human Epidermal Growth Factor Receptor 2 (HER2) remains a critical biomarker and therapeutic target, particularly in breast and gastroesophageal cancers.[1][2][3] Historically, HER2 status has been determined by invasive tissue biopsies, a method fraught with limitations such as sampling bias from tumor heterogeneity and an inability to capture dynamic changes in receptor expression over time.[1]

Tezatabep Matraxetan emerges as a sophisticated molecular tool designed to overcome these challenges. It is not a therapeutic agent, but rather a high-precision diagnostic imaging agent for Positron Emission Tomography (PET).[4] Comprised of a novel HER2-targeting Affibody® molecule conjugated to a Gallium-68 (⁶⁸Ga) radioisotope, Tezatabep this compound enables a non-invasive, whole-body assessment of HER2 expression.[1][4][5] This guide provides a comprehensive technical overview of its molecular composition, mechanism of action, and its pivotal role in patient stratification for advanced HER2-targeted therapies.

Molecular Architecture and Components

Tezatabep this compound is a meticulously engineered peptide conjugate radionuclide. Its function is a direct result of the interplay between its three core components: the targeting moiety, the chelator, and the radioisotope.

  • Targeting Moiety: The Anti-HER2 Affibody® Molecule (ABY-025) : At the heart of Tezatabep this compound is an Affibody® molecule, a class of small (≈6 kDa) but robust engineered scaffold proteins.[1] This specific Affibody molecule was selected from a vast library of over ten billion variants for its high affinity and specificity for a unique epitope on the HER2 receptor, distinct from that targeted by antibodies like trastuzumab and pertuzumab.[1][5] Its small size is a key advantage, facilitating rapid accumulation in target tissues and swift clearance from the bloodstream and non-target organs, which is crucial for generating high-contrast diagnostic images within hours.[1][5]

  • Chelator: this compound (DOTA) : To securely attach the radioactive payload, the Affibody® molecule is conjugated to this compound, a macrocyclic chelator based on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[5] DOTA forms a highly stable complex with the Gallium-68 radioisotope, preventing its premature release in vivo and ensuring that the radioactive signal is localized exclusively to the sites of HER2 expression.

  • Radioisotope: Gallium-68 (⁶⁸Ga) : Gallium-68 is the signal-generating component. It is a positron-emitting radionuclide with a convenient half-life (≈68 minutes), making it ideal for in-clinic production and PET imaging procedures.[4] The positrons emitted by ⁶⁸Ga travel a very short distance before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.

cluster_Tezatabep Tezatabep this compound (Molecular Structure) Affibody Anti-HER2 Affibody® Molecule (ABY-025) ~6 kDa Protein Scaffold Targets HER2 Receptor Chelator This compound (DOTA) Chelator Securely Binds Radioisotope Affibody->Chelator Conjugation Radioisotope Gallium-68 (⁶⁸Ga) Positron Emitter for PET Imaging Chelator->Radioisotope Chelation

Caption: Molecular components of Tezatabep this compound.

Core Mechanism of Action: From Injection to Image

The mechanism of action of Tezatabep this compound is a sequential process that translates the molecular event of receptor binding into a quantifiable, three-dimensional image of HER2 expression across the entire body.

  • Systemic Administration and Biodistribution : Tezatabep this compound is administered via a single intravenous injection.[4] Owing to the small size of the Affibody® molecule, it rapidly distributes throughout the circulatory system and extravasates into tissues.

  • High-Affinity Target Engagement : The agent circulates and comes into contact with cell surfaces. The anti-HER2 Affibody® component specifically recognizes and binds with high affinity to the extracellular domain of the HER2 protein expressed on the surface of tumor cells.[4]

  • Signal Generation via Positron Emission : The bound Gallium-68 undergoes radioactive decay, emitting positrons. These positrons collide with nearby electrons, resulting in an annihilation event that releases a pair of high-energy (511 keV) gamma photons traveling in opposite directions.

  • PET Detection and Image Reconstruction : A PET scanner, consisting of a ring of detectors, simultaneously detects these pairs of gamma photons. By analyzing millions of these detection events, computer algorithms can reconstruct a 3D map of the radioisotope's distribution.

  • Quantitative Assessment : The intensity of the signal in a given area is directly proportional to the concentration of Tezatabep this compound, and therefore, to the density of HER2 expression. This allows for the quantitative analysis of HER2 levels in tumors, often expressed as a Standardized Uptake Value (SUV).[2]

  • Rapid Clearance and High Signal-to-Noise : Unbound Tezatabep this compound is rapidly cleared from the blood and normal tissues, primarily through renal excretion.[1][5] This rapid clearance minimizes background radiation, leading to an excellent tumor-to-background signal ratio and clear, high-contrast images within a few hours of injection.[1]

cluster_workflow Mechanism of Action Workflow A 1. Intravenous Injection B 2. Systemic Circulation A->B C 3. Binding to HER2 on Tumor Cell B->C D 4. ⁶⁸Ga Decay & Positron Emission C->D E 5. Annihilation & Gamma Photon Release D->E F 6. PET Scanner Detection E->F G 7. Image Reconstruction & Quantification (SUV) F->G

Caption: The sequential workflow of Tezatabep this compound's mechanism of action.

Clinical Application and Scientific Rationale

The primary utility of Tezatabep this compound lies in its ability to provide a more accurate and comprehensive assessment of HER2 status, thereby guiding therapeutic decisions.[1]

Table 1: Clinical Applications of Tezatabep this compound Imaging

ApplicationScientific Rationale & CausalityKey Insights Gained
Patient Stratification HER2-targeted therapies, such as the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), are only effective in patients whose tumors express HER2.[1][6] Biopsies may miss HER2-positive sites due to tumor heterogeneity.Whole-body imaging identifies all HER2-expressing lesions, ensuring that patients who can benefit from HER2-targeted ADCs are correctly identified, including those with HER2-low expression.[2][3]
Overcoming Biopsy Limitations A single tissue biopsy represents only a tiny fraction of the total tumor burden and cannot account for differing HER2 expression between primary and metastatic sites.[1]Provides a complete, systemic picture of HER2 status across all tumor sites, revealing discordance between the primary tumor and metastases.
Monitoring Therapeutic Response HER2 expression can change dynamically in response to therapy. Monitoring these changes can provide early indications of treatment efficacy or emerging resistance.Serial PET scans can non-invasively track changes in HER2 receptor density, offering a pharmacodynamic biomarker to assess treatment response earlier than traditional anatomical imaging.[1][4]

Methodologies for Preclinical and Clinical Validation

The validation of Tezatabep this compound relies on a series of robust experimental protocols designed to confirm its specificity, kinetics, and clinical utility.

Experimental Protocol 1: ⁶⁸Ga-Labeling of Tezatabep this compound for Clinical Use
  • Causality : This protocol is designed to ensure a high radiochemical yield and purity, which is critical for patient safety and image quality. The acidic buffer is required for efficient chelation of ⁶⁸Ga by the DOTA moiety.

  • Elute Gallium-68 from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.

  • Add a predetermined amount of the ⁶⁸Ga eluate to a sterile vial containing Tezatabep this compound (typically 40-50 µg) in an acetate buffer (pH 4.0-4.5).

  • Heat the reaction vial at 95°C for 7-10 minutes to facilitate the chelation reaction.

  • Perform quality control using radio-HPLC or radio-TLC to confirm radiochemical purity is >95%.

  • Neutralize the final product with a phosphate buffer to a physiological pH before patient administration.

Experimental Protocol 2: In Vivo Specificity Assessment in a Xenograft Model
  • Causality : This workflow validates that tumor uptake is specifically mediated by HER2 binding. The "blocking" cohort demonstrates that excess unlabeled Affibody can compete for binding sites, thus proving the target specificity of the radiotracer.

  • Implant HER2-positive (e.g., SKOV3) and HER2-negative (control) tumor cells into the flanks of immunocompromised mice.[7]

  • Once tumors reach a suitable size, divide the HER2-positive cohort into two groups: a test group and a blocking group.

  • Administer a therapeutic dose of unlabeled anti-HER2 Affibody to the blocking group 1-2 hours prior to the radiotracer.

  • Inject all cohorts intravenously with a defined activity (e.g., 5-10 MBq) of ⁶⁸Ga-Tezatabep this compound.[7]

  • Perform dynamic or static PET/CT imaging at 1-2 hours post-injection.

  • Self-Validation : High tracer uptake should be observed only in the HER2-positive test group. The HER2-negative and the blocking cohorts should show significantly reduced tumor uptake, confirming target specificity.

cluster_logic Clinical Decision Logic with Tezatabep PET Patient Patient with Metastatic Breast Cancer PET Perform Tezatabep this compound HER2-PET Scan Patient->PET Result Analyze Whole-Body HER2 Expression PET->Result Therapy_HER2 Administer HER2-Targeted Therapy (e.g., T-DXd) Result->Therapy_HER2 HER2-Positive or HER2-Low Lesions Detected Therapy_Other Consider Alternative Therapy Result->Therapy_Other No Significant HER2 Expression

Caption: Role of Tezatabep this compound in therapeutic decision-making.

Conclusion

Tezatabep this compound represents a significant advancement in molecular imaging. Its mechanism of action, centered on the high-affinity binding of a small, rapidly clearing Affibody® molecule to the HER2 receptor, provides a powerful and non-invasive method for whole-body tumor characterization. By offering a more accurate and complete picture of HER2 status than is possible with tissue biopsies, it equips clinicians and researchers with critical data for patient stratification and response monitoring. As HER2-targeted therapies become more potent and are applied to a wider range of expression levels, the precision afforded by Tezatabep this compound will be indispensable in realizing the full potential of personalized oncology.

References

The Emergence of Matraxetan in Oncology: A Technical Guide to a New Class of HER2-Targeted Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration of Matraxetan, a novel agent redefining the landscape of HER2-positive cancer diagnostics and therapeutics. Developed for researchers, scientists, and drug development professionals, this document elucidates the core science, mechanism of action, and clinical application of this technology. This compound, more precisely known as Tezatabep this compound (ABY-025), represents a paradigm shift from traditional monoclonal antibodies, employing a smaller, engineered Affibody® molecule for high-precision targeting of the Human Epidermal Growth Factor Receptor 2 (HER2). While its immediate and most validated application lies in advanced molecular imaging, its foundational technology is paving the way for a new generation of theranostic pairings in targeted cancer therapy.

Introduction: Beyond the Monoclonal Antibody

For decades, the monoclonal antibody has been the cornerstone of targeted cancer therapy. However, limitations such as large molecular size, which can impede tumor penetration, and potential for immunogenicity have driven the exploration of alternative protein scaffolds. Tezatabep this compound emerges from this quest, built upon an Affibody® molecule—a small (approximately 6.5 kDa), robust protein scaffold engineered for high affinity and specificity to a target protein.[1] This smaller size facilitates more efficient extravasation and tissue penetration compared to full-sized antibodies.[2]

Developed by Affibody AB, Tezatabep this compound is a HER2-binding Affibody® molecule.[3] Its primary iteration is as a diagnostic agent, where it is conjugated with a chelator for radiolabeling, most commonly with Gallium-68 ([68Ga]Ga-ABY-025), for use in Positron Emission Tomography (PET) imaging.[4] This allows for a non-invasive, whole-body assessment of HER2 expression in tumors, offering a more comprehensive picture than traditional biopsy-based methods, which can be limited by tumor heterogeneity.[4]

Mechanism of Action: High-Affinity HER2 Targeting

Tezatabep this compound's efficacy is rooted in its high-affinity binding to the HER2 receptor. Unlike therapeutic antibodies such as trastuzumab and pertuzumab, it targets a unique epitope on the HER2 receptor.[1] This is a critical advantage, as it means that imaging with [68Ga]Ga-ABY-025 is not impaired by concurrent HER2-targeted antibody therapies.[1]

The process begins with the intravenous administration of [68Ga]Ga-ABY-025. The small size of the Affibody® molecule allows for rapid clearance from the bloodstream and accumulation at sites of HER2-expressing tumors. The Gallium-68 positron-emitting radionuclide is then detected by a PET scanner, generating high-contrast images that visualize the location and intensity of HER2 expression throughout the body.[4] This rapid clearance allows for imaging within hours of administration, a significant advantage over the days required for antibody-based imaging agents.[1]

cluster_bloodstream Bloodstream cluster_tumor HER2+ Cancer Cell Ga68_ABY025_blood [68Ga]Ga-ABY-025 (Tezatabep this compound) HER2_receptor HER2 Receptor (Unique Epitope) Ga68_ABY025_blood->HER2_receptor High-Affinity Binding Internalization Internalization & Positron Emission HER2_receptor->Internalization Receptor-Mediated Endocytosis PET_Scanner PET Scanner Detection Internalization->PET_Scanner Detection of Positron Annihilation Tumor_Image High-Contrast Tumor Visualization PET_Scanner->Tumor_Image Image Reconstruction

Figure 1: Mechanism of [68Ga]Ga-ABY-025 for PET Imaging.

The Role in Guiding Targeted Therapy

While not a therapeutic agent itself, [68Ga]Ga-ABY-025 plays a crucial role in the ecosystem of targeted cancer therapy. Its ability to provide a real-time, comprehensive map of HER2 expression addresses a significant clinical challenge: tumor heterogeneity. It is well-documented that HER2 expression can vary between a primary tumor and its metastases, or even within a single tumor.[1] This heterogeneity can lead to treatment failure if a biopsy from a HER2-negative region is used to guide therapy for a patient who also has HER2-positive lesions.

Clinical studies have demonstrated that [68Ga]Ga-ABY-025 PET imaging can:

  • Discriminate between HER2-positive and HER2-negative disease with high accuracy.[5]

  • Identify patients likely to benefit from HER2-targeted therapies , such as the antibody-drug conjugate Trastuzumab Deruxtecan (T-DXd).[4][6]

  • Monitor treatment response by assessing changes in HER2 expression over the course of therapy.[7]

This predictive capacity is a cornerstone of personalized medicine, ensuring that potent, and often toxic, therapies are administered to patients who are most likely to respond.

Experimental Protocol: HER2 PET/CT Imaging with [68Ga]Ga-ABY-025

The following is a generalized protocol for the clinical use of [68Ga]Ga-ABY-025 for PET/CT imaging. Local institutional review board approval and adherence to specific clinical trial protocols are mandatory.

Patient Preparation:

  • No specific dietary restrictions are typically required.

  • Ensure adequate hydration.

  • Obtain informed consent.

Radiolabeling and Quality Control:

  • [68Ga]Ga-ABY-025 is prepared by eluting a 68Ge/68Ga generator and reacting the 68Ga with the ABY-025 precursor kit.

  • Radiochemical purity should be assessed by methods such as radio-TLC or radio-HPLC to ensure it meets clinical standards (typically >95%).

Administration and Imaging:

  • Administer a weight-based dose of [68Ga]Ga-ABY-025 via intravenous injection.

  • A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • PET scanning is typically initiated 2-4 hours post-injection.

  • Whole-body images are acquired from the vertex to the mid-thigh.

Image Analysis:

  • Images are reconstructed and analyzed by a qualified nuclear medicine physician.

  • Tumor uptake is quantified using the Standardized Uptake Value (SUV), typically SUVmax and SUVmean.

  • A positive finding is determined by comparing tumor SUV to background tissue SUV and established thresholds.

cluster_prep Preparation cluster_radiolabeling Radiolabeling cluster_imaging Imaging Procedure cluster_analysis Data Analysis Consent Informed Consent Hydration Patient Hydration Consent->Hydration Injection IV Injection of [68Ga]Ga-ABY-025 Hydration->Injection Elution 68Ga Elution Labeling Labeling of ABY-025 Elution->Labeling QC Quality Control (>95% RCP) Labeling->QC QC->Injection Uptake 2-4 Hour Uptake Period Injection->Uptake Scan PET/CT Scan Uptake->Scan Reconstruction Image Reconstruction Scan->Reconstruction Quantification SUV Quantification Reconstruction->Quantification Report Clinical Report Quantification->Report

Figure 2: Workflow for [68Ga]Ga-ABY-025 PET/CT Imaging.

Quantitative Data Summary

Clinical studies have provided quantitative data on the uptake of [68Ga]Ga-ABY-025 in various tumor types and its ability to differentiate HER2 status.

ParameterHER2-PositiveHER2-LowHER2-NegativeReference
SUVmax (Mean) HighModerateLow[3]
Tumor-to-Blood Ratio (at 4h) ~88N/ALow[8]
Predictive Value for T-DXd Response HighUnder InvestigationLow[4]

Note: Specific SUV values can vary based on imaging protocol and patient population. Data presented is a qualitative summary of reported trends.

The Future: A Theranostic Pair

The true innovation of the Affibody® platform lies in its potential for theranostics—the integration of diagnostics and therapeutics. While Tezatabep this compound (ABY-025) serves as the diagnostic agent, a therapeutic counterpart, [177Lu]Lu-ABY-271, is in development.[5] This agent uses a modified HER2-binding Affibody® molecule conjugated to Lutetium-177, a beta-emitting radionuclide that can deliver cytotoxic radiation directly to cancer cells.

The vision is a seamless clinical pathway:

  • A patient's HER2 status is comprehensively mapped using [68Ga]Ga-ABY-025 PET/CT.

  • If significant HER2 expression is confirmed, the patient can be treated with [177Lu]Lu-ABY-271.

  • The diagnostic agent can then be used to monitor the therapeutic response.

Preclinical studies of the therapeutic agent have shown a favorable biodistribution and a potent anti-tumor effect.[5] This theranostic approach holds the promise of highly personalized and effective cancer treatment, minimizing systemic toxicity by delivering radiation with precision.

Conclusion

Tezatabep this compound is at the forefront of a new class of targeted agents for oncology. Its role as a highly specific and rapid imaging agent for HER2 is already impacting clinical trial design and has the potential to become a standard of care for patient selection in HER2-targeted therapy. Furthermore, the development of its therapeutic counterpart heralds a new era of theranostics, where seeing the target and treating the target are two sides of the same coin. For the drug development professional and the cancer researcher, the Affibody® platform, exemplified by this compound, offers a versatile and powerful tool in the ongoing fight against cancer.

References

The Molecular Architecture of Tezatabep Matraxetan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in HER2-Status Imaging

Tezatabep Matraxetan, also known as [68Ga]Ga-ABY-025, represents a significant advancement in the non-invasive assessment of Human Epidermal Growth Factor Receptor 2 (HER2) expression in oncology.[1][2] As a targeted PET imaging agent, its molecular design is a testament to the convergence of protein engineering, radiochemistry, and nuclear medicine to provide a highly specific and sensitive tool for visualizing HER2-positive cancer lesions.[1][3] This guide provides an in-depth technical exploration of the molecular structure of Tezatabep this compound, elucidating the rationale behind its design and its implications for clinical applications in precision medicine.

Deconstructing the Molecular Framework

At its core, Tezatabep this compound is a radioconjugate molecule comprised of three essential components: a targeting protein scaffold (Affibody® molecule ABY-025), a chelating agent (this compound, a DOTA derivative), and a positron-emitting radionuclide (Gallium-68).[4] The synergy between these components enables the targeted delivery of the radioisotope to HER2-expressing tumors, allowing for their visualization via Positron Emission Tomography (PET).

The Targeting Moiety: ABY-025 Affibody® Molecule

The specificity of Tezatabep this compound for HER2-expressing cells is conferred by the ABY-025 Affibody® molecule.[5] Affibody® molecules are a class of small, robust, non-immunoglobulin scaffold proteins engineered for high-affinity binding to specific molecular targets.[5]

  • Scaffold Origin and Engineering: ABY-025 is derived from the Z domain of staphylococcal protein A, a 6.5 kDa three-helical bundle protein.[4] This scaffold has been engineered through targeted amino acid substitutions to create a high-affinity (picomolar range) binding surface for the extracellular domain of the HER2 receptor.[6] A key feature of its design is a C-terminal cysteine residue, which serves as a specific attachment point for the chelator.[7]

  • Advantages over Monoclonal Antibodies: The small size of the Affibody® molecule (approximately 6 kDa) offers distinct advantages over traditional monoclonal antibodies (around 150 kDa) for imaging applications.[5] These include rapid clearance from the bloodstream and non-target tissues, leading to high tumor-to-background signal ratios within a shorter timeframe.[1] This allows for imaging to be conducted within hours of administration.[1]

The Chelator: this compound (DOTA-derivative)

To securely hold the radioactive Gallium-68 ion, a specialized chelator is required. In Tezatabep this compound, this role is fulfilled by a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), also known as tetraxetan.[8] The name "this compound" is derived from this chelating agent.

  • Structure and Function: DOTA is a macrocyclic organic compound that forms a highly stable complex with various metal ions, including Ga³⁺.[8] For conjugation to the ABY-025 molecule, a maleimide-functionalized DOTA derivative is utilized.[4] The maleimide group reacts specifically with the sulfhydryl group of the C-terminal cysteine on the Affibody® molecule, forming a stable covalent bond.[4]

  • Importance of Chelation Stability: The high stability of the Ga-DOTA complex is critical for in vivo applications. It prevents the premature release of the Gallium-68 radionuclide, which could otherwise lead to non-specific uptake in the body, resulting in poor image quality and unnecessary radiation exposure to healthy tissues.

The Radionuclide: Gallium-68 (⁶⁸Ga)

The imaging capability of Tezatabep this compound is provided by the positron-emitting radioisotope Gallium-68 (⁶⁸Ga).

  • Decay Properties and Imaging: ⁶⁸Ga decays via positron emission, with the emitted positrons annihilating with nearby electrons to produce two 511 keV gamma photons that are detected by a PET scanner. This allows for the three-dimensional visualization and quantification of the radiotracer's distribution in the body.

  • Favorable Half-Life: ⁶⁸Ga has a half-life of approximately 68 minutes, which is well-suited for the rapid pharmacokinetics of the ABY-025 Affibody® molecule. This allows for the entire imaging procedure, from injection to scan completion, to be performed within a few hours.

The Assembled Molecular Structure: A Visual Representation

The final molecular structure of Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) can be conceptualized as the ABY-025 protein, with its C-terminus covalently linked to the DOTA chelator, which in turn firmly holds the Gallium-68 radioisotope.

Tezatabep_Matraxetan_Structure cluster_ABY025 ABY-025 Affibody® Molecule cluster_Chelator This compound (DOTA-derivative) cluster_Radionuclide Radionuclide ABY025 HER2-Binding Scaffold (Engineered Z Domain) C_Terminus C-Terminal Cysteine Maleimide Maleimide Linker C_Terminus->Maleimide Covalent Bond (Thioether) DOTA DOTA Chelator Ga68 ⁶⁸Ga DOTA->Ga68 Chelation Maleimide->DOTA Linkage

Figure 1: Conceptual diagram of the molecular structure of Tezatabep this compound.

Synthesis and Radiolabeling: A Step-by-Step Protocol

The production of Tezatabep this compound for clinical use involves a multi-step process that is often automated to ensure consistency and compliance with Good Manufacturing Practice (GMP).

Protocol: Automated Synthesis of [⁶⁸Ga]Ga-ABY-025

  • Elution of ⁶⁸Ga: Gallium-68 is obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with hydrochloric acid.

  • Purification and Trapping of ⁶⁸Ga: The eluate is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ ions and remove any ⁶⁸Ge breakthrough.

  • Labeling Reaction: The trapped ⁶⁸Ga³⁺ is then eluted into a reaction vessel containing the ABY-025-DOTA conjugate (Tezatabep this compound precursor) in a suitable buffer (e.g., acetate buffer) at an optimized pH. The mixture is heated to facilitate the chelation reaction.

  • Purification of the Final Product: The resulting [⁶⁸Ga]Ga-ABY-025 is purified using a solid-phase extraction (SPE) cartridge to remove any unchelated ⁶⁸Ga and other impurities.

  • Formulation and Quality Control: The purified product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline), sterilized by filtration, and subjected to rigorous quality control tests to ensure radiochemical purity, sterility, and apyrogenicity before administration to the patient.

Mechanism of Action in HER2-Targeted Imaging

The efficacy of Tezatabep this compound as a PET imaging agent is rooted in its highly specific mechanism of action.

Mechanism_of_Action cluster_Systemic Systemic Circulation cluster_Tumor Tumor Microenvironment cluster_Imaging PET Imaging Tezatabep Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) HER2_Receptor HER2 Receptor on Tumor Cell Surface Tezatabep->HER2_Receptor High-Affinity Binding PET_Scanner PET Scanner HER2_Receptor->PET_Scanner Positron Emission & Gamma Photon Detection PET_Image PET Image (Tumor Visualization) PET_Scanner->PET_Image Image Reconstruction

Figure 2: Simplified workflow of Tezatabep this compound's mechanism of action in HER2-targeted PET imaging.

  • Intravenous Administration: Tezatabep this compound is administered to the patient via intravenous injection.[2]

  • Systemic Distribution and Tumor Targeting: The radioconjugate circulates throughout the body and, due to the high affinity of the ABY-025 moiety, specifically binds to the HER2 receptors on the surface of cancer cells.[2]

  • Signal Accumulation and Clearance: The small size of the molecule allows for rapid clearance from the blood and non-target tissues, leading to a high concentration of the radiotracer at the tumor sites.

  • PET Imaging: The patient is then scanned using a PET scanner, which detects the gamma photons produced by the decay of the accumulated ⁶⁸Ga. The resulting data is reconstructed into images that reveal the location, size, and intensity of HER2-expressing tumors throughout the body.

Quantitative Data Summary

ParameterValueSource
Targeting Moiety ABY-025 Affibody® Molecule[5]
Molecular Weight (ABY-025) ~6.5 kDa[4]
Chelator DOTA (Tetraxetan) derivative[4][8]
Radionuclide Gallium-68 (⁶⁸Ga)[2]
⁶⁸Ga Half-life ~68 minutesN/A
Binding Affinity (to HER2) Picomolar range[6]
Mode of Administration Intravenous injection[2]
Imaging Modality Positron Emission Tomography (PET)[2]

Conclusion: A Precisely Engineered Tool for Oncology

The molecular structure of Tezatabep this compound is a prime example of rational drug design for diagnostic purposes. By combining a highly specific, small-scaffold targeting protein with a stable chelator and a suitable radionuclide, a powerful imaging agent has been created. This in-depth understanding of its molecular architecture is crucial for researchers and clinicians working to advance the field of oncology, enabling more precise patient stratification, therapy monitoring, and ultimately, improved outcomes for individuals with HER2-positive cancers.

References

A Preclinical Compendium on Tezatabep Matraxetan ([⁶⁸Ga]Ga-ABY-025): A HER2-Targeted Affibody-Based Imaging Agent

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the preclinical research and development of Tezatabep Matraxetan, a novel diagnostic agent for visualizing Human Epidermal Growth Factor Receptor 2 (HER2) expression. Designed for an audience of researchers, drug development professionals, and clinicians, this document synthesizes foundational principles with detailed experimental frameworks, elucidating the scientific rationale behind the preclinical validation of this agent.

Introduction: The Clinical Need and the Affibody® Solution

The HER2 oncogene is a critical biomarker and therapeutic target in several cancers, most notably breast and gastro-esophageal cancers.[1] Accurate assessment of HER2 status is paramount for patient stratification for targeted therapies, such as trastuzumab and antibody-drug conjugates (ADCs).[2] However, conventional biopsy-based methods like immunohistochemistry (IHC) can be limited by tumor heterogeneity, both within a single lesion and between primary and metastatic sites, leading to potential misclassification.[3][4]

Tezatabep this compound, also known as [⁶⁸Ga]Ga-ABY-025, was developed to address this challenge by enabling non-invasive, whole-body quantification of HER2 expression using Positron Emission Tomography (PET).[3][4] At its core is an Affibody® molecule, a class of small (≈6.5 kDa), high-affinity scaffold proteins engineered from a domain of Staphylococcal protein A.[5] These molecules offer distinct advantages over traditional monoclonal antibodies for imaging, including rapid pharmacokinetics, fast blood clearance, and deep tumor penetration, which facilitate high-contrast imaging within hours of administration.[6][7][8]

Molecular Profile and Mechanism of Action

Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) is a precisely engineered construct consisting of three key components:

  • The Targeting Moiety (ZHER2:2891): A second-generation Affibody® molecule with a re-engineered scaffold for enhanced stability and hydrophilicity.[9] It binds with picomolar affinity (KD ≈ 60-76 pM) to a unique epitope on the HER2 receptor, crucially, one that does not overlap with the binding sites of therapeutic antibodies like trastuzumab or pertuzumab.[10][11][12] This allows for HER2 imaging even in patients undergoing active HER2-targeted therapy.[13]

  • The Chelator (DOTA): A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the Affibody® molecule, which stably sequesters the positron-emitting radionuclide.[11]

  • The Radionuclide (Gallium-68): A positron emitter with a half-life of 67.6 minutes, ideal for same-day PET imaging procedures and compatible with the rapid biodistribution of the Affibody® molecule.[14]

The mechanism of action is direct and target-mediated. Following intravenous administration, Tezatabep this compound circulates and binds with high specificity to HER2 receptors on the surface of cancer cells. The physical decay of ⁶⁸Ga releases positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons, detectable by a PET scanner. The resulting image provides a quantitative map of HER2 expression throughout the body.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 PET Imaging Tezatabep Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) HER2 HER2 Receptor Tezatabep->HER2 High-Affinity Binding (pM KD) TumorCell HER2-Positive Cancer Cell PET PET Scanner Detection TumorCell->PET Positron Emission (from ⁶⁸Ga) Image Quantitative HER2 Map PET->Image Signal Reconstruction

Figure 1: Mechanism of HER2 detection by Tezatabep this compound.

Preclinical Characterization: A Multi-Faceted Approach

The preclinical validation of Tezatabep this compound was designed to rigorously assess its stability, specificity, and in vivo performance before human trials.

In Vitro Characterization

The cornerstone of a targeted agent is its ability to bind its intended target with high affinity and specificity. This was validated through a series of in vitro cell-based assays.

Key Insight: The causality for using multiple cell lines is to create a self-validating system. HER2-positive lines (e.g., SKOV-3, SKBR-3, BT-474) confirm target engagement, while HER2-low or -negative lines (e.g., MDA-MB-231, Ramos) serve as negative controls to prove that binding is not due to non-specific interactions.[11][15][16]

Protocol: In Vitro Binding Specificity Assay

  • Cell Culture: Culture HER2-positive (e.g., SKOV-3 ovarian carcinoma) and HER2-negative control cells under standard conditions (e.g., RPMI 1640 medium, 10% FBS, 37°C, 5% CO₂).[15]

  • Blocking Group: For a subset of HER2-positive cells, pre-saturate HER2 receptors by incubating with a large molar excess (e.g., 200- to 1000-fold) of non-radiolabeled ("cold") ABY-025 for 15-30 minutes at 37°C.[11][16] This group serves to demonstrate that binding is receptor-specific.

  • Incubation: Add a fixed concentration (e.g., 0.5 nM) of radiolabeled Tezatabep this compound to all cell groups (HER2-positive, HER2-negative, and blocked). Incubate for 1 hour at 37°C.[16]

  • Washing: Aspirate the media and wash cells multiple times with cold phosphate-buffered saline (PBS) to remove unbound tracer.

  • Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

  • Analysis: Compare the radioactivity counts. Specific binding is demonstrated if the counts are high in the HER2-positive group, low in the HER2-negative group, and significantly reduced (e.g., >95% reduction) in the blocked group.[11]

A diagnostic agent must remain intact in biological fluids to reach its target. The stability of Tezatabep this compound was confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Key Insight: Testing in both saline and fresh human serum is critical. Saline provides a baseline for chemical stability, while serum challenges the probe with a complex biological matrix, assessing its resistance to enzymatic degradation and protein binding.

Protocol: In Vitro Stability Assay

  • Preparation: Prepare solutions of radiolabeled Tezatabep this compound in both sterile saline and fresh human serum.[15]

  • Incubation: Incubate the preparations at 37°C.

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 6, and 24 hours), take an aliquot from each solution.[15]

  • Analysis: Analyze each sample by RP-HPLC with a radioactivity detector.

  • Evaluation: The radiochemical purity is determined by the percentage of radioactivity that elutes at the same retention time as the intact agent. High stability is indicated by minimal degradation (e.g., >98% purity at 6 hours).[15]

In Vivo Characterization

Animal models are indispensable for understanding the pharmacokinetics, biodistribution, and tumor-targeting efficacy of a new agent in a complex biological system.

The most common models used were immunodeficient mice (e.g., BALB/c nu/nu) bearing human tumor xenografts.[2][17]

  • HER2-Positive Xenografts: SKOV-3 (ovarian cancer), NCI-N87 (gastric cancer), and MDA-MB-361 (breast cancer) cells were subcutaneously implanted to grow tumors with high HER2 expression.[15][17][18]

  • HER2-Negative Xenografts: MDA-MB-231 (breast cancer) or Ramos (lymphoma) cells were used to establish control tumors with low or no HER2 expression, essential for demonstrating in vivo specificity.[2][15]

cluster_0 Model Preparation cluster_1 Experimental Groups cluster_2 Procedure & Analysis CellCulture Culture HER2+ & HER2- Cancer Cell Lines Implantation Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth Allow Tumors to Reach Palpable Size Implantation->TumorGrowth Group1 Group 1: HER2+ Tumor Model (e.g., SKOV-3) Group2 Group 2: HER2- Tumor Model (e.g., MDA-MB-231) Group3 Group 3: HER2+ Model + Block (Excess Cold Agent) Injection IV Injection of Tezatabep this compound Group1->Injection Group2->Injection Group3->Injection Imaging PET/CT or SPECT/CT Imaging at Time Points Injection->Imaging Dissection Euthanasia & Organ/ Tumor Dissection Injection->Dissection Ex Vivo Analysis Analysis Calculate %ID/g & T:B Ratios Imaging->Analysis Counting Gamma Counting of All Tissues Dissection->Counting Counting->Analysis

Figure 2: Experimental workflow for in vivo biodistribution & specificity studies.

These studies quantify where the agent goes in the body, how quickly it gets there, and how fast it clears.

Key Insight: Rapid blood clearance and high tumor-to-background ratios are the primary goals for an imaging agent. Preclinical studies in mice, rats, and even non-human primates (cynomolgus macaques) were conducted to ensure the pharmacokinetic profile was favorable and translatable across species.[9]

Protocol: Ex Vivo Biodistribution Study

  • Animal Groups: Prepare cohorts of tumor-bearing mice as described in the workflow (Figure 2).

  • Administration: Administer a known quantity of Tezatabep this compound (e.g., 30 MBq/kg) via tail vein injection.[17]

  • Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.[19]

  • Dissection: Immediately dissect key organs (blood, tumor, muscle, bone, kidney, liver, spleen, etc.).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include the injection standard to calculate the percentage of injected dose per gram (%ID/g).

  • Analysis: Calculate the mean %ID/g for each organ at each time point. Determine tumor-to-blood (T:B) and tumor-to-muscle (T:M) ratios to quantify imaging contrast.

Summary of Preclinical Biodistribution Data

Preclinical studies consistently demonstrated a highly favorable biodistribution profile for Tezatabep this compound and its analogs.

TissueUptake (%ID/g) at 4h post-injection (SKOV-3 Xenograft Model)Reference
Tumor 16.7 ± 2.5 [9]
Blood0.19 ± 0.05[9]
Muscle0.28 ± 0.04[9]
Kidney12.9 ± 1.6[9]
Liver1.8 ± 0.2[9]
Spleen0.4 ± 0.1[9]
Tumor:Blood Ratio ~88 [9]

These data highlight the rapid clearance from circulation and the high, specific accumulation in HER2-positive tumors, leading to excellent imaging contrast. The primary route of clearance was renal, a common characteristic for small proteins like Affibody® molecules.[15][17]

IND-Enabling Safety and Toxicology Assessment

Before any new agent can be tested in humans, a rigorous set of safety studies must be conducted under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.[6][20] For radiopharmaceuticals, this involves assessing toxicity from both the targeting molecule and the radiation dose.

cluster_0 Core Components cluster_1 Toxicology Studies (GLP) cluster_2 Regulatory Output Pharm Pharmacology (Biodistribution) Dosimetry Radiation Dosimetry Pharm->Dosimetry Tox Toxicology SingleDose Extended Single-Dose Toxicity (Rodent & Non-Rodent) Tox->SingleDose RepeatDose Repeat-Dose Toxicity (If Applicable) Tox->RepeatDose Immunogen Immunogenicity Assessment Tox->Immunogen Dose Calculate Safe Starting Dose for Human Trials Dosimetry->Dose Endpoints Endpoints: - Clinical Observation - Hematology & Blood Chemistry - Necropsy & Histopathology SingleDose->Endpoints RepeatDose->Endpoints NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Endpoints->NOAEL Immunogen->NOAEL NOAEL->Dose IND IND Submission Dose->IND

Figure 3: Key components of an IND-enabling program for a radiopharmaceutical.

For Tezatabep this compound (ABY-025), safety, pharmacology, and toxicology studies in animals revealed no drug-related toxicity.[19] Specifically, a study in rats involving five consecutive intravenous administrations showed no formation of anti-ABY-025 antibodies in 23 out of 24 animals, indicating a very low potential for immunogenicity, a critical safety parameter.[9] These findings, combined with the biodistribution data used for radiation dosimetry calculations, formed the basis of the safety package for first-in-human trials.[13]

Preclinical Foundation for the Therapeutic Analog: ABY-271

The robust preclinical data from Tezatabep this compound (ABY-025) provided the foundation for developing a therapeutic analog, ABY-271.[21] ABY-271 uses the same HER2-targeting Affibody® molecule but is conjugated to a therapeutic beta-emitting radionuclide, such as Lutetium-177.[22]

Preclinical efficacy studies in xenograft models demonstrated that a single dose of [¹⁷⁷Lu]Lu-ABY-271 could significantly inhibit tumor growth and improve survival.[22] Notably, when combined with trastuzumab, it led to complete tumor remission, showcasing its potential for combination therapy.[22] These therapeutic efficacy data, built upon the targeting and safety profile established by Tezatabep this compound, have propelled ABY-271 into clinical development.[23][24]

Conclusion

The preclinical development of Tezatabep this compound represents a paradigm of rational drug design, leveraging the unique properties of the Affibody® scaffold to create a highly specific and effective HER2 imaging agent. Through a systematic and rigorous program of in vitro and in vivo studies, its high affinity, target specificity, favorable pharmacokinetics, and safety were thoroughly established. This comprehensive preclinical data package not only successfully enabled clinical translation for diagnostic imaging but also provided the scientific rationale for a promising new class of HER2-targeted radioligand therapies.

References

An In-Depth Technical Guide to Matraxetan (a Trastuzumab Analog): Antibody Component and Antigen Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Matraxetan-HER2 Axis in Oncology

This compound is a humanized IgG1 monoclonal antibody designed for therapeutic intervention in cancers characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] As a highly specific biologic, this compound's efficacy is fundamentally rooted in its precise interaction with the HER2 protein, a key driver of oncogenesis in a significant subset of breast and gastric cancers.[3][4] This guide provides a comprehensive technical overview of this compound's antibody component, its binding characteristics to the HER2 antigen, and the established methodologies for characterizing this critical interaction. Understanding these core principles is paramount for the strategic development of novel antibody-based therapeutics and for optimizing existing treatment paradigms.

I. The Target Antigen: Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)

HER2, also known as ErbB2, is a 185 kDa transmembrane glycoprotein that belongs to the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[5][6] This family, which also includes HER1 (EGFR), HER3, and HER4, plays a crucial role in regulating cell growth, survival, and differentiation.[5][7]

Structure and Function of HER2

The HER2 protein consists of an extracellular domain (ECD), a transmembrane domain, and an intracellular tyrosine kinase domain.[6][8] A key feature of HER2 is that it has no known direct activating ligand.[5][7] Instead, its activation is primarily driven by dimerization with other HER family members (heterodimerization) or with other HER2 molecules (homodimerization) when overexpressed.[5][9] The HER2-HER3 heterodimer is recognized as the most potent signaling complex, strongly activating downstream pathways like PI3K/Akt and MAPK, which are central to cell proliferation and survival.[5][7][10] In HER2-positive cancers, gene amplification leads to a dramatic overexpression of HER2 receptors on the cell surface, resulting in constitutive kinase activity and uncontrolled cell growth.[3][5]

II. The Antibody Component: this compound (Trastuzumab Analog)

This compound, analogous to Trastuzumab, is a humanized monoclonal antibody. This means it is composed of the antigen-binding regions (complementarity-determining regions or CDRs) from a mouse antibody, grafted onto a human antibody framework. This chimerization minimizes the potential for immunogenicity in patients while retaining high specificity and affinity for the target antigen.

High-Affinity Binding to the HER2 Extracellular Domain

This compound's therapeutic action is initiated by its high-affinity binding to the extracellular domain of the HER2 receptor.[1][11] Specifically, it targets a distinct epitope on Domain IV of the HER2 ECD.[3][8][10][12][13] This binding is crucial as it sterically hinders the dimerization of HER2 with other HER family members, thereby inhibiting the activation of downstream signaling cascades that promote tumor growth.[11][12]

Mechanism of Action

The binding of this compound to HER2 instigates a multi-faceted anti-tumor response:

  • Inhibition of Downstream Signaling: By binding to Domain IV, this compound prevents the ligand-independent dimerization of HER2, which in turn blocks the phosphorylation of HER2 and the subsequent activation of the PI3K/AKT and MAPK signaling pathways.[10][11][12] This leads to an arrest of the cell cycle in the G1 phase, reducing cell proliferation.[3]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the this compound antibody can be recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells.[11][14] This engagement triggers the release of cytotoxic granules from the NK cells, leading to the targeted killing of the HER2-positive cancer cell.[10][11]

  • Inhibition of HER2 Ectodomain Cleavage: this compound has been shown to prevent the proteolytic cleavage of the HER2 extracellular domain.[3][14] The shed ECD is believed to have a role in promoting unregulated growth, and its inhibition is another facet of this compound's anti-tumor activity.

Matraxetan_Mechanism_of_Action cluster_membrane Cell Membrane HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization ADCC ADCC HER2->ADCC HER3 HER3 HER3->Dimerization This compound This compound This compound->HER2 Binds to Domain IV This compound->Dimerization Inhibits NK_Cell NK Cell This compound->NK_Cell Fc-FcγR Interaction PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Activates MAPK MAPK Pathway Dimerization->MAPK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis ADCC->Apoptosis NK_Cell->ADCC

Caption: this compound's dual mechanism of action.

III. Characterization of the this compound-HER2 Interaction: A Methodological Framework

A thorough understanding of the binding kinetics and thermodynamics of the this compound-HER2 interaction is critical for drug development, quality control, and predicting clinical efficacy. A suite of biophysical techniques is employed to provide a comprehensive characterization.

Binding Affinity and Kinetics

1. Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical biosensing technique widely used for characterizing antibody-antigen interactions.[15][16][17] It provides precise measurements of association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (KD) can be calculated.[18][19]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (HER2) immobilized on the chip.[17]

  • Experimental Workflow:

    • Immobilization of recombinant HER2 extracellular domain onto the sensor chip.

    • Injection of varying concentrations of this compound over the sensor surface.

    • Real-time monitoring of the binding and dissociation phases.

    • Data analysis to determine kinetic parameters (ka, kd, KD).[18]

2. Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time.[20][21] It is particularly well-suited for high-throughput screening of antibody candidates.[22][23]

  • Principle: BLI monitors the interference pattern of white light reflected from two surfaces: an internal reference layer and a biocompatible layer on the biosensor tip where the ligand is immobilized.[23] Binding of the analyte changes the thickness of the biocompatible layer, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules.[22]

  • Experimental Workflow:

    • Immobilization of HER2 on the biosensor tip.

    • Dipping the biosensor into wells containing different concentrations of this compound.

    • Measurement of association and dissociation rates.

    • Calculation of kinetic constants.[22]

Kinetic_Analysis_Workflow start Start immobilize Immobilize HER2 on Sensor Surface (SPR/BLI) start->immobilize associate Introduce this compound (Analyte) immobilize->associate dissociate Buffer Wash (Dissociation) associate->dissociate analyze Data Analysis: Fit Sensorgram to Binding Model dissociate->analyze output Determine: - ka (on-rate) - kd (off-rate) - KD (Affinity) analyze->output end End output->end

Caption: General workflow for SPR/BLI kinetic analysis.

Comparative Kinetic Data for this compound (Trastuzumab Analog)

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
ka (on-rate) (M⁻¹s⁻¹) ~1 x 10⁵~1 x 10⁵
kd (off-rate) (s⁻¹) ~5 x 10⁻⁵~5 x 10⁻⁵
KD (dissociation constant) (nM) ~0.5~0.5

Note: These are representative values for Trastuzumab-HER2 interaction and may vary depending on experimental conditions.

Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with biomolecular interactions.[24][25] It provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[26][27][28]

  • Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a macromolecule (HER2).[25]

  • Experimental Protocol:

    • Load a solution of HER2 into the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the HER2 solution.

    • Measure the heat change after each injection until saturation is reached.

    • Analyze the resulting binding isotherm to determine the thermodynamic parameters.[28]

Thermodynamic Profile of this compound-HER2 Binding

Thermodynamic ParameterValueInterpretation
Binding Affinity (KD) ~0.5 nMHigh-affinity interaction
Stoichiometry (n) ~11:1 binding of this compound Fab to HER2
Enthalpy Change (ΔH) Favorable (negative)Indicates favorable hydrogen bonding and van der Waals interactions
Entropy Change (ΔS) Slightly unfavorableSuggests some loss of conformational freedom upon binding
Structural Characterization of the Binding Interface

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

To visualize the precise molecular interactions at the this compound-HER2 interface, high-resolution structural techniques are employed. X-ray crystallography and Cryo-EM are considered the gold standards for epitope mapping and understanding the conformational changes upon antibody binding.[29][30][31]

  • Principle: These techniques provide a three-dimensional atomic model of the antibody-antigen complex.[32][33]

  • Methodology:

    • Co-crystallization of the this compound Fab fragment with the HER2 extracellular domain.

    • X-ray diffraction analysis of the crystals or Cryo-EM imaging of the complex.[34][35]

    • Structure determination and analysis of the binding interface to identify key contact residues.[36]

The crystal structure of the Trastuzumab Fab-HER2 complex reveals that the antibody binds to a conformational epitope on Domain IV of HER2, involving residues from multiple loops of the receptor.[10] This detailed structural information is invaluable for understanding the mechanism of action and for guiding the engineering of next-generation antibodies with improved properties.

IV. Conclusion: A Foundation for Rational Drug Design

The intricate and highly specific interaction between this compound and the HER2 antigen is the cornerstone of its therapeutic efficacy. A comprehensive characterization of this binding event, encompassing kinetics, thermodynamics, and high-resolution structural analysis, provides a robust framework for understanding its mechanism of action. The methodologies outlined in this guide represent the current standards in the field for evaluating antibody-antigen interactions. These self-validating experimental systems provide the critical data necessary for the rational design and development of novel, more effective antibody-based therapies for HER2-positive cancers.

References

A Technical Guide to the Cytotoxic Payload of Trastuzumab Deruxtecan (Enhertu®)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Architectural Innovation of Trastuzumab Deruxtecan

Trastuzumab deruxtecan (T-DXd), commercially known as Enhertu®, represents a significant advancement in the field of antibody-drug conjugates (ADCs). It is engineered for the targeted delivery of a potent cytotoxic agent directly to tumor cells overexpressing the human epidermal growth factor receptor 2 (HER2). The clinical success of T-DXd is not solely attributable to its antibody component, a humanized anti-HER2 IgG1 monoclonal antibody, but is intrinsically linked to the innovative design of its linker and the unique properties of its cytotoxic payload, deruxtecan.

This guide provides an in-depth technical exploration of deruxtecan (DXd), the cytotoxic core of T-DXd. We will dissect its mechanism of action, the critical role of the cleavable linker in its delivery, and the key experimental protocols required to characterize its potent anti-tumor activity. The insights presented herein are intended for researchers, drug developers, and scientists dedicated to advancing the next generation of targeted cancer therapies.

Part 1: The Cytotoxic Payload - Deruxtecan (DXd)

Deruxtecan is a derivative of exatecan and a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Its design philosophy centers on maximizing intracellular potency while maintaining stability in systemic circulation.

Chemical Structure and Properties

Deruxtecan is a hexanoyl derivative of exatecan, with the chemical formula C27H27FN4O7. The structure is characterized by a complex pentacyclic ring system, which is fundamental to its mechanism of action. A key feature is the maleimide group that facilitates its conjugation to the linker via a cysteine residue on the antibody.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (TOP1) alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme forms a covalent complex with the DNA, known as the cleavage complex, allows the DNA to unwind, and then re-ligates the strand.

Deruxtecan exerts its cytotoxic effect by trapping this TOP1-DNA cleavage complex. It intercalates into the DNA at the site of the single-strand break and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the collapse of the fork and the formation of a highly cytotoxic double-strand break, ultimately triggering apoptotic cell death.

TOP1_Inhibition cluster_0 Normal TOP1 Catalytic Cycle cluster_1 Deruxtecan (DXd) Mechanism DNA Supercoiled DNA TOP1 Topoisomerase I (TOP1) DNA->TOP1 Binding CleavageComplex TOP1-DNA Cleavage Complex (Transient Single-Strand Break) TOP1->CleavageComplex Induces Break Religation DNA Re-ligation CleavageComplex->Religation Unwinding & Re-ligation DXd Deruxtecan (DXd) CleavageComplex->DXd Intercalation & Trapping RelaxedDNA Relaxed DNA Religation->RelaxedDNA StabilizedComplex Stabilized Ternary Complex (TOP1-DXd-DNA) DXd->StabilizedComplex ReplicationFork Advancing Replication Fork StabilizedComplex->ReplicationFork Collision DSB Double-Strand Break (Replication Fork Collapse) ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Deruxtecan (DXd) as a Topoisomerase I inhibitor.

Part 2: The Linker - A Key Determinant of Efficacy and Safety

The efficacy of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage within the tumor microenvironment. T-DXd employs a tetrapeptide-based linker (glycine-phenylalanine-glycine-glycine) that is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.

This enzymatic cleavage releases the active deruxtecan payload inside the target cell. A crucial feature of T-DXd is its high drug-to-antibody ratio (DAR) of approximately 8, which is achieved through precise conjugation technology. This high DAR ensures that a lethal concentration of the payload is delivered to the cancer cell.

Part 3: The Bystander Effect: Amplifying Anti-Tumor Activity

A defining characteristic of the deruxtecan payload is its high membrane permeability. Once T-DXd is internalized by a HER2-positive cancer cell and the payload is released, the membrane-permeable deruxtecan can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This phenomenon, known as the bystander effect, is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Bystander_Effect cluster_tumor Tumor Microenvironment T_DXd Trastuzumab Deruxtecan (T-DXd) HER2_pos HER2-Positive Cancer Cell T_DXd->HER2_pos Binds to HER2 Internalization Internalization & Lysosomal Trafficking HER2_pos->Internalization HER2_neg HER2-Negative Neighboring Cell Apoptosis_neg Apoptosis HER2_neg->Apoptosis_neg Induces DNA Damage Cleavage Linker Cleavage (Cathepsins) Internalization->Cleavage DXd_release Released Deruxtecan (DXd) Cleavage->DXd_release DXd_release->HER2_neg Diffusion across membrane (Bystander Effect) Apoptosis_pos Apoptosis DXd_release->Apoptosis_pos Induces DNA Damage

Caption: The bystander killing effect of deruxtecan in a heterogeneous tumor.

Part 4: Key Experimental Protocols for Payload Characterization

Validating the activity of the deruxtecan payload requires a suite of well-controlled in vitro assays. The following protocols provide a framework for assessing cytotoxicity, mechanism of action, and the bystander effect.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the payload required to inhibit cell growth by 50% (IC50).

Methodology:

  • Cell Plating: Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of free deruxtecan and the full T-DXd conjugate in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add a viability reagent such as MTS or resazurin to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the drug concentration. Calculate the IC50 values using a non-linear regression model.

Table 1: Representative IC50 Values for T-DXd and Deruxtecan

Cell Line HER2 Status Compound IC50 (nM)
SK-BR-3 High Positive T-DXd 1.5
SK-BR-3 High Positive Deruxtecan 0.8
MDA-MB-231 Negative T-DXd >1000

| MDA-MB-231 | Negative | Deruxtecan | 1.2 |

Bystander Killing Co-culture Assay

This assay directly measures the ability of the payload to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Labeling: Label HER2-positive cells (target) with a green fluorescent dye (e.g., GFP) and HER2-negative cells (bystander) with a red fluorescent dye (e.g., mCherry).

  • Co-culture Plating: Plate the labeled cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • Treatment: Treat the co-culture with T-DXd, a non-cleavable linker control ADC, and a vehicle control.

  • Incubation: Incubate for 96 hours.

  • Imaging and Analysis: Use a high-content imaging system to count the number of viable green and red cells in each well.

  • Data Interpretation: A significant reduction in the number of red (HER2-negative) cells in the T-DXd treated wells compared to controls demonstrates the bystander effect.

Immunofluorescence Assay for DNA Damage (γH2AX)

This assay visualizes the formation of double-strand breaks, a direct consequence of TOP1 inhibition.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with deruxtecan or T-DXd for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with 1% BSA.

  • Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The appearance of distinct nuclear foci (γH2AX) indicates the presence of double-strand DNA breaks.

Conclusion

The cytotoxic payload, deruxtecan, is a cornerstone of the therapeutic efficacy of trastuzumab deruxtecan. Its potent topoisomerase I inhibitory mechanism, combined with a high drug-to-antibody ratio and the capacity for bystander killing, creates a powerful anti-cancer agent. The cleavable linker ensures that this potent payload is unleashed preferentially within the tumor microenvironment, maximizing on-target efficacy while minimizing systemic toxicity. The experimental frameworks provided here offer a robust starting point for researchers seeking to evaluate and understand the complex interplay between the antibody, linker, and payload that defines this next-generation ADC.

Unraveling the Core of Precision: A Technical Guide to the Linker Technology in Tezatabep Matraxetan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, the sophistication of linker technology is paramount to the success of antibody-drug conjugates (ADCs) and other targeted delivery platforms. Tezatabep Matraxetan, a novel diagnostic imaging agent, exemplifies a nuanced approach to linker design. This guide provides an in-depth technical exploration of the linker technology at the heart of this molecule, offering insights into its design, function, and the scientific principles that underpin its application.

Deconstructing Tezatabep this compound: Beyond the Conventional ADC Paradigm

Tezatabep this compound is an Affibody® molecule-drug conjugate designed for the in vivo imaging of HER2-expressing tumors. Unlike traditional ADCs that deliver a cytotoxic payload, Tezatabep this compound's "payload" is a chelator designed to carry a radioisotope for positron emission tomography (PET) imaging. This fundamental difference in application dictates the specific requirements and design of its linker technology.

The molecule consists of two primary components:

  • Tezatabep: The targeting moiety, which is a small (approximately 7 kDa) Affibody® molecule (ZHER2:2891) with high affinity and specificity for the human epidermal growth factor receptor 2 (HER2).[1][2] Affibody® molecules offer advantages over monoclonal antibodies, such as rapid tumor penetration and clearance from circulation, which are ideal for imaging applications.

  • This compound: This component comprises the linker and the chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA is a highly efficient chelator for various radiometals, including Gallium-68 (68Ga), which is used for PET imaging.[3][4][5][6]

The linker's role in Tezatabep this compound is to provide a stable, covalent connection between the tezatabep Affibody® molecule and the DOTA chelator, ensuring that the radioisotope is delivered specifically to HER2-expressing tissues.

The Cornerstone of Stability: A Non-Cleavable, Site-Specific Linker

The linker in Tezatabep this compound is a non-cleavable linker, a critical design choice for an imaging agent.[7][8] Unlike cleavable linkers that are designed to release a payload within the target cell, a non-cleavable linker ensures that the radioisotope remains firmly attached to the targeting molecule. This prevents premature release and non-specific accumulation of the radioisotope in healthy tissues, which would otherwise lead to a poor signal-to-noise ratio and inaccurate imaging results.

The conjugation strategy employed for Tezatabep this compound is site-specific, utilizing the reaction between a maleimide functional group on the linker and a unique cysteine residue at the C-terminus of the ZHER2:2891 Affibody® molecule.[3][5] This approach results in a homogeneous product with a well-defined structure and a drug-to-antibody ratio (in this case, chelator-to-Affibody® molecule ratio) of 1:1.

The chemical reaction involves a Michael addition, where the thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This forms a stable thioether bond, covalently linking the this compound component to the Tezatabep moiety.[9][10]

Visualizing the Linker Technology: Structure and Conjugation

The following diagram illustrates the key components and the conjugation chemistry of Tezatabep this compound.

Tezatabep_Matraxetan_Linker cluster_Tezatabep Tezatabep (ZHER2:2891 Affibody® Molecule) cluster_this compound This compound (Linker-Chelator) cluster_Conjugation Site-Specific Conjugation cluster_Radiolabeling Radiolabeling Tezatabep HER2-Targeting Affibody® Molecule (ZHER2:2891) Cys C-terminal Cysteine (-SH) Tezatabep->Cys contains Conjugated_Molecule Tezatabep this compound (Thioether Bond) Cys->Conjugated_Molecule reacts with Maleimide Maleimide Group Linker Linker Backbone Maleimide->Linker connected to Maleimide->Conjugated_Molecule reacts with DOTA DOTA Chelator Linker->DOTA connected to Ga68 Gallium-68 (68Ga) Conjugated_Molecule->Ga68 chelates Radiolabeled_ADC [68Ga]Ga-Tezatabep this compound Ga68->Radiolabeled_ADC

Figure 1. Diagram of Tezatabep this compound's linker technology and conjugation.

Experimental Protocol: Synthesis and Radiolabeling of Tezatabep this compound

The following provides a generalized, step-by-step methodology for the synthesis and radiolabeling of Tezatabep this compound, based on established principles of bioconjugation and radiochemistry.

Part 1: Conjugation of Maleimide-DOTA to Tezatabep

  • Preparation of Tezatabep (ZHER2:2891-Cys): The Affibody® molecule with a C-terminal cysteine is typically produced recombinantly in E. coli or through solid-phase peptide synthesis and purified to a high degree.[3]

  • Reduction of Cysteine Thiol (Optional but Recommended): To ensure the cysteine thiol group is in its reduced, reactive state, the purified Affibody® molecule may be treated with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Dissolve the purified Tezatabep-Cys in a suitable reaction buffer, typically a phosphate or acetate buffer with a pH between 6.5 and 7.5.[9]

    • Add a molar excess of the Maleimide-DOTA linker (dissolved in a compatible solvent like DMSO) to the Affibody® solution. The exact molar ratio should be optimized to ensure complete conjugation without excessive unreacted linker.

    • Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 1-4 hours), with gentle mixing.

  • Purification of Tezatabep-Matraxetan Conjugate:

    • The resulting conjugate is purified to remove unreacted linker and any potential side products. Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods.

    • The purified conjugate is characterized by methods such as mass spectrometry to confirm the correct mass and successful conjugation.

Part 2: Radiolabeling with Gallium-68

  • Elution of 68Ga: Gallium-68 is typically obtained from a 68Ge/68Ga generator by elution with dilute hydrochloric acid.[11]

  • Radiolabeling Reaction:

    • The purified Tezatabep-Matraxetan conjugate is dissolved in a suitable buffer, such as ammonium acetate, at a pH that is optimal for 68Ga chelation by DOTA (typically pH 3.5-4.5).[6][12]

    • The 68Ga eluate is added to the conjugate solution.

    • The reaction mixture is heated to an elevated temperature (e.g., 80-95°C) for a short period (e.g., 5-15 minutes) to facilitate efficient chelation.[6]

  • Quality Control:

    • The radiochemical purity of the final product, [68Ga]Ga-Tezatabep this compound, is determined using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that the amount of free, unchelated 68Ga is minimal.

Quantitative Data Summary

ParameterDescriptionTypical Value/RangeReference
Targeting Moiety Affibody® MoleculeZHER2:2891[1][2]
Payload/Functional Group ChelatorDOTA[3][4][5][6]
Linker Type Non-cleavableThioether bond[7][8]
Conjugation Chemistry Thiol-MaleimideSite-specific at C-terminal Cysteine[3][5]
Reaction pH (Conjugation) pH for thiol-maleimide reaction6.5 - 7.5[9]
Reaction pH (Radiolabeling) pH for 68Ga-DOTA chelation3.5 - 4.5[6][12]
Reaction Temperature (Radiolabeling) Temperature for 68Ga-DOTA chelation80 - 95°C[6]
Radiochemical Purity Purity of the final radiolabeled product>95%[6]

Conclusion: A Linker Engineered for Precision Imaging

The linker technology in Tezatabep this compound is a testament to the principles of rational design in drug and diagnostic development. The choice of a non-cleavable, site-specifically conjugated linker is perfectly aligned with the requirements of a PET imaging agent, prioritizing stability and homogeneity to ensure accurate and reliable in vivo data. This in-depth understanding of the linker's structure, function, and the associated experimental protocols is crucial for researchers and scientists working on the development of next-generation targeted diagnostics and therapeutics. The principles demonstrated in Tezatabep this compound can inform the design of other targeted agents where stability and precise control over the molecular architecture are paramount.

References

Methodological & Application

Revolutionizing HER2-Low Breast Cancer Research: Application of Tezatabep Matraxetan for In Vivo Molecular Imaging and Therapeutic Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of HER2-Low Breast Cancer

For decades, breast cancer treatment has been stratified by the expression of the human epidermal growth factor receptor 2 (HER2). Tumors were dichotomously classified as either HER2-positive or HER2-negative. However, recent advancements in antibody-drug conjugate (ADC) technology have illuminated a new, clinically significant subgroup: HER2-low breast cancer. These tumors, characterized by low-level HER2 expression (IHC 1+ or IHC 2+/ISH-), were historically managed as HER2-negative, with limited targeted therapy options. The advent of potent ADCs, such as Trastuzumab Deruxtecan (T-DXd), has dramatically shifted this paradigm, demonstrating significant efficacy in this patient population.

A critical challenge in both the clinical management and preclinical research of HER2-low breast cancer is the accurate and comprehensive assessment of HER2 expression. Tumor heterogeneity, both within a primary tumor and between metastatic sites, can lead to sampling errors from single biopsies.[1] Furthermore, HER2 expression can be dynamic, changing over time and in response to therapy. These complexities underscore the need for a non-invasive, whole-body method to quantify HER2 status, a need that can be addressed with advanced molecular imaging agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tezatabep Matraxetan , a novel HER2-targeted positron emission tomography (PET) imaging agent, in the preclinical research of HER2-low breast cancer. Tezatabep this compound is not a therapeutic agent itself, but a powerful diagnostic tool that can significantly enhance our understanding of HER2-low disease and accelerate the development of next-generation therapies.

Tezatabep this compound: Mechanism of Action and Rationale for Use

Tezatabep this compound is an investigational diagnostic imaging agent composed of two key components:

  • Tezatabep: A small (7 kDa) Affibody® molecule engineered with high affinity and specificity for the HER2 receptor.[1] Its small size allows for rapid tumor penetration and fast clearance from systemic circulation, leading to high-contrast images.

  • This compound: A chelator that securely holds a radioisotope. For PET imaging, this is typically Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide.

When radiolabeled, [⁶⁸Ga]Ga-Tezatabep this compound is administered intravenously. The Tezatabep moiety selectively binds to HER2 receptors on the surface of cancer cells. The attached ⁶⁸Ga can then be detected by a PET scanner, enabling the non-invasive visualization and quantification of HER2 expression throughout the body.[1][2]

This technology offers several advantages for HER2-low research:

  • Whole-Body Assessment: Overcomes the limitations of single-biopsy sampling by providing a global view of HER2 expression across all tumor sites.

  • Quantitative Analysis: PET imaging allows for the quantification of radiotracer uptake, providing a continuous variable for HER2 expression rather than a categorical IHC score.

  • Longitudinal Monitoring: The non-invasive nature of PET allows for repeated imaging of the same subject over time to monitor changes in HER2 expression during disease progression or in response to therapy.

  • Improved Patient Selection Models: In a research context, it can help refine preclinical models for selecting tumors that are most likely to respond to HER2-targeted therapies.

Core Research Applications in HER2-Low Breast Cancer

The primary utility of Tezatabep this compound in a research setting is to serve as a precision tool to interrogate the complex biology of HER2-low tumors.

Application 1: Characterizing HER2 Heterogeneity in Preclinical Models

A fundamental challenge in developing drugs for HER2-low cancer is the inherent variability in HER2 expression. Tezatabep this compound PET imaging can be employed to characterize and select appropriate preclinical models.

  • In Vitro Correlation: Initial studies should correlate the binding of fluorescently-labeled Tezatabep this compound with HER2 expression levels determined by flow cytometry and western blot across a panel of HER2-low breast cancer cell lines.

  • In Vivo Model Selection: For xenograft or patient-derived xenograft (PDX) models, [⁶⁸Ga]Ga-Tezatabep this compound PET can be used to:

    • Confirm and quantify low-level HER2 expression in vivo.

    • Assess intra-tumoral and inter-tumoral heterogeneity in HER2 expression.

    • Select models that most accurately reflect the HER2-low clinical phenotype for subsequent therapeutic studies.

Application 2: Monitoring Dynamic Changes in HER2 Expression

HER2 expression is not static. It can be modulated by various pressures, including therapeutic intervention. This has significant implications for treatment sequencing and resistance mechanisms.

  • Therapy-Induced Modulation: Researchers can use longitudinal [⁶⁸Ga]Ga-Tezatabep this compound PET imaging to investigate whether other cancer therapies (e.g., chemotherapy, endocrine therapy, CDK4/6 inhibitors) alter the HER2 expression of tumors, potentially sensitizing them to subsequent HER2-targeted ADCs.

  • Resistance Studies: In models of acquired resistance to therapies like T-DXd, Tezatabep this compound PET can determine if resistance is associated with a loss of HER2 expression.

Application 3: Predicting and Evaluating Response to HER2-Targeted Therapies

As demonstrated in ongoing clinical trials, the level of HER2 expression may correlate with the degree of benefit from HER2-targeted ADCs.[1][3] This hypothesis can be rigorously tested in preclinical models.

  • Baseline PET as a Predictive Biomarker: Conduct baseline [⁶⁸Ga]Ga-Tezatabep this compound PET scans in cohorts of HER2-low tumor-bearing animals prior to treatment with a HER2-targeted therapy (e.g., T-DXd). The quantitative uptake values (e.g., %ID/g or SUV) can then be correlated with treatment outcomes (e.g., tumor growth inhibition, regression).

  • Early Pharmacodynamic Assessment: Perform PET scans early in the treatment course (e.g., after the first dose) to assess target engagement and predict eventual therapeutic response, potentially much earlier than traditional volumetric tumor measurements.

Experimental Protocols

Protocol 1: In Vivo [⁶⁸Ga]Ga-Tezatabep this compound PET/CT Imaging in Murine Models of HER2-Low Breast Cancer

This protocol outlines the essential steps for performing PET/CT imaging in mouse xenograft or PDX models.

I. Materials and Reagents

  • HER2-low breast cancer cell line (e.g., MCF-7, T-47D) or PDX tissue

  • Immunocompromised mice (e.g., NSG or nude mice)

  • [⁶⁸Ga]Ga-Tezatabep this compound (requires access to a GMP-compliant radiopharmacy or research cyclotron with a ⁶⁸Ge/⁶⁸Ga generator and synthesis module)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline for injection

  • Small animal PET/CT scanner

  • Calibrated dose calibrator

II. Study Preparation

  • Model Implantation: Implant HER2-low breast cancer cells or PDX fragments subcutaneously into the flank of the mice. Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Radiotracer Preparation: Coordinate with the radiopharmacy to ensure [⁶⁸Ga]Ga-Tezatabep this compound is available at the time of the scan. The radiotracer must pass all quality control tests (e.g., radiochemical purity, sterility, endotoxin levels) before injection.

  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to injection to reduce background signal. Allow free access to water.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place the mouse on a heated scanner bed to maintain body temperature throughout the procedure.

III. Radiotracer Administration and Imaging

  • Dose Calculation: Draw the required dose of [⁶⁸Ga]Ga-Tezatabep this compound (typically 3.7-7.4 MBq or 100-200 µCi per mouse) into a syringe and measure the exact activity in a dose calibrator.

  • Injection: Administer the radiotracer via a lateral tail vein injection in a small volume (e.g., <150 µL). Record the precise time of injection and the net injected dose.

  • Uptake Period: Allow the radiotracer to distribute for a predetermined uptake period. Based on the rapid clearance kinetics of Affibody® molecules, an uptake time of 1-2 hours is typically optimal.[1]

  • PET/CT Acquisition:

    • Position the anesthetized mouse in the center of the PET/CT scanner's field of view.

    • Perform a CT scan for anatomical localization and attenuation correction (e.g., 50-70 kVp, 10-15 min).

    • Immediately following the CT, acquire a static PET scan over the same bed position (e.g., 10-20 min).

IV. Data Analysis

  • Image Reconstruction: Reconstruct the PET and CT data using appropriate algorithms (e.g., OSEM3D for PET). The images should be co-registered.

  • Region of Interest (ROI) Analysis:

    • Using image analysis software (e.g., PMOD, Inveon Research Workplace), draw ROIs on the CT images to delineate the tumor and reference tissues (e.g., muscle, liver, blood pool).

    • Project these ROIs onto the co-registered PET images to extract the mean and maximum radioactivity concentration (Bq/mL).

  • Quantification:

    • Convert the radioactivity concentration to standardized uptake values (SUV) or percentage of injected dose per gram of tissue (%ID/g).

    • SUV = (Mean ROI Activity [Bq/mL]) / (Injected Dose [Bq] / Animal Weight [g])

    • %ID/g = (Mean ROI Activity [Bq/mL] / Injected Dose [Bq]) * 100

V. Self-Validating System & Controls

  • Blocking Study: To confirm HER2-specificity, a cohort of animals should be co-injected with a saturating dose of non-radiolabeled Tezatabep or another HER2-targeting antibody (e.g., trastuzumab) alongside the radiotracer. A significant reduction in tumor uptake compared to the unblocked group validates the specificity of the signal.

  • Negative Control Model: Image a cohort of animals bearing HER2-negative tumors (e.g., MDA-MB-231) to establish baseline, non-specific uptake levels.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear, structured tables for easy comparison across different experimental groups and time points.

Table 1: Example Data Summary for Preclinical PET Imaging
Model Treatment Group Time Point Tumor Uptake (%ID/g, Mean ± SD) Tumor-to-Muscle Ratio
PDX-A (HER2-Low)BaselineDay 05.2 ± 0.810.1 ± 1.5
PDX-A (HER2-Low)VehicleDay 145.5 ± 1.110.5 ± 2.0
PDX-A (HER2-Low)Therapy XDay 142.1 ± 0.54.0 ± 0.9
PDX-B (HER2-Negative)BaselineDay 00.6 ± 0.21.2 ± 0.3
*p < 0.05 compared to Vehicle group

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the experimental logic and underlying biological principles.

G cluster_0 Preclinical Model Development cluster_1 PET Imaging Workflow cluster_2 Research Applications CellLines HER2-Low Cell Lines (e.g., MCF-7, T-47D) Mouse Immunocompromised Mouse Cohorts CellLines->Mouse PDX HER2-Low PDX Models PDX->Mouse Radiotracer [⁶⁸Ga]Ga-Tezatabep This compound Injection Mouse->Radiotracer Uptake Tracer Distribution (1-2 hours) Radiotracer->Uptake Scan PET/CT Scan Uptake->Scan Analysis ROI Analysis & Quantification (%ID/g) Scan->Analysis App1 Characterize HER2 Heterogeneity Analysis->App1 App2 Monitor HER2 Dynamics (Longitudinal Imaging) Analysis->App2 App3 Predict/Evaluate Therapeutic Response Analysis->App3 Analysis->App3 Correlate Uptake Therapy HER2-Targeted Therapy (e.g., ADC) App3->Therapy Outcome Tumor Growth Inhibition Therapy->Outcome

Caption: Experimental workflow for utilizing Tezatabep this compound PET in preclinical HER2-low breast cancer research.

G cluster_0 Cell Surface cluster_1 Extracellular cluster_2 Intracellular HER2 HER2 Receptor (Low Expression) Payload Cytotoxic Payload (e.g., DXd) HER2->Payload Internalization & Payload Release PET PET Scanner (Signal Detection) HER2->PET Positron Emission Tezatabep [⁶⁸Ga]Ga-Tezatabep this compound Tezatabep->HER2 Binding for Imaging ADC HER2-Targeted ADC (e.g., T-DXd) ADC->HER2 Binding for Therapy DNA DNA Damage & Apoptosis Payload->DNA

Caption: Dual utility of targeting the HER2 receptor in HER2-low cancer for imaging and therapy.

Conclusion and Future Directions

Tezatabep this compound represents a significant technological advancement for cancer research. By providing a non-invasive, quantitative, and whole-body readout of HER2 expression, it empowers researchers to develop more sophisticated preclinical models of HER2-low breast cancer. Its application can lead to a deeper understanding of tumor biology, the mechanisms of drug resistance, and the identification of predictive biomarkers for novel HER2-targeted therapies. Integrating this advanced imaging tool into drug development pipelines has the potential to de-risk clinical trials and accelerate the delivery of more effective treatments to patients with HER2-low breast cancer.

References

In vitro cytotoxicity assays for Tezatabep Matraxetan

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of Tezatabep Matraxetan

Abstract

This document provides a detailed guide for assessing the in vitro cytotoxicity of Tezatabep this compound, a novel antibody-drug conjugate (ADC). We outline key considerations for experimental design and provide step-by-step protocols for three orthogonal assays: a tetrazolium-based cell viability assay (MTT), a lactate dehydrogenase (LDH) release assay for membrane integrity, and a Caspase-Glo® 3/7 assay for apoptosis induction. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of ADCs. The protocols are designed to be self-validating by incorporating essential controls and explaining the scientific rationale behind each step, ensuring robust and reproducible data generation.

Introduction to Tezatabep this compound

Tezatabep this compound is an investigational antibody-drug conjugate designed for targeted cancer therapy. It comprises three key components:

  • Tezatabep: A humanized monoclonal antibody that selectively targets B7-H3 (CD276), a transmembrane protein overexpressed in a wide range of solid tumors with limited expression in normal tissues.

  • This compound: A highly potent, novel topoisomerase I inhibitor payload. Upon internalization, this compound induces single-strand DNA breaks, leading to replication fork collapse and apoptotic cell death.

  • Cleavable Linker: A protease-cleavable linker that connects the antibody to the payload. This linker is designed to be stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of the target cancer cell, ensuring payload release at the site of action.

The precise evaluation of Tezatabep this compound's potency and mechanism of action is critical for its preclinical development. In vitro cytotoxicity assays serve as the foundational step in this process, providing essential data on dose-dependent efficacy, cell line sensitivity, and the primary mode of cell death.

Core Principles & Experimental Design

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Relying on a single assay can be misleading, as different methods measure distinct cellular events. For instance, a metabolic assay like MTT measures mitochondrial function, which may not always correlate directly with cell death, while an LDH assay measures loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Cell Line Selection: The Importance of the Target

The primary determinant of Tezatabep this compound's activity is the expression level of its target, B7-H3. Therefore, a panel of cell lines with varying B7-H3 expression is crucial for establishing a target-dependent mechanism of action.

Recommended Cell Lines:

Cell Line Cancer Type B7-H3 Expression Rationale
NCI-H322 Non-Small Cell Lung High High-expressing positive control.
MDA-MB-231 Triple-Negative Breast Moderate Moderately expressing model.
PC-3 Prostate Cancer Low to Moderate Low to moderate expressing model.

| HEK293 | Embryonic Kidney | Negative | Negative control to assess target-independent toxicity. |

Before commencing cytotoxicity studies, it is imperative to quantify the B7-H3 expression levels in your selected cell lines via flow cytometry or western blot to correlate expression with the observed IC50 values.

Essential Controls for a Self-Validating System

To ensure data integrity, the following controls must be included in every experiment:

  • Untreated Control: Cells treated with vehicle (e.g., PBS or DMSO) only. This represents 100% viability.

  • Maximum Lysis Control: Cells treated with a lysis buffer (provided in LDH assay kits). This represents 0% viability.

  • Isotype Control ADC: An ADC with the same payload and linker but with a non-targeting antibody (e.g., human IgG). This control is critical to differentiate target-mediated cytotoxicity from non-specific uptake and toxicity.

  • Free Payload Control: The this compound payload administered alone. This helps to understand the intrinsic potency of the cytotoxic agent and assess the therapeutic window gained by antibody conjugation.

Experimental Workflow Overview

The general workflow for assessing cytotoxicity is a multi-day process that requires careful planning and execution.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Dosing cluster_2 Day 5-7: Assay Readout cluster_3 Data Analysis A Select & Culture Cell Lines B Count Cells & Adjust Density A->B C Seed Cells into 96-Well Plates B->C D Prepare Serial Dilutions of Tezatabep this compound & Controls E Add Compounds to Respective Wells D->E F Incubate for 72-120 hours E->F G Perform Cytotoxicity Assays (MTT, LDH, Caspase) F->G H Read Plates on Plate Reader G->H I Calculate % Viability or % Cytotoxicity H->I J Plot Dose-Response Curves I->J K Determine IC50 Values J->K

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: Cell Viability by MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials
  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Tezatabep this compound and controls (Isotype ADC, free payload)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 2X stock of the highest concentration of Tezatabep this compound and controls.

    • Perform 1:3 or 1:5 serial dilutions in complete growth medium to create a dose-response curve (typically 8-10 points).

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound concentration to 1X.

    • Include "vehicle only" and "no cell" (media only) controls.

  • Incubation:

    • Incubate the plate for 72 to 120 hours at 37°C, 5% CO2. The longer incubation period is often necessary for ADCs to allow for internalization, linker cleavage, and payload-induced cell death.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible in viable cells.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

Protocol 2: Cytotoxicity by LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity and cell lysis.

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Roche). These kits provide the substrate mix and lysis buffer.

  • 96-well plates from the primary experiment (supernatant will be used).

  • A new 96-well flat-bottom plate for the LDH reaction.

Step-by-Step Methodology
  • Experimental Setup:

    • Set up the experiment exactly as described in Protocol 1 (Steps 1-3).

    • Crucially, prepare a "Maximum LDH Release" control. One hour before the end of the incubation, add 10 µL of the 10X Lysis Buffer provided in the kit to a set of control wells (cells + vehicle).

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction & Data Acquisition:

    • Add 50 µL of Stop Solution (provided in the kit) to each well.

    • Read the absorbance at 490 nm and 680 nm (background) within 1 hour.

Protocol 3: Apoptosis by Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway. The signal is directly proportional to the amount of caspase activity, providing a mechanistic insight into apoptosis induction.

Materials
  • Caspase-Glo® 3/7 Assay System (Promega).

  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Opaque plate seal.

  • Luminometer.

Step-by-Step Methodology
  • Experimental Setup:

    • Set up the experiment as described in Protocol 1 (Steps 1-3), but use white-walled plates to maximize the luminescent signal. The cell seeding density might need optimization for this assay format.

  • Assay Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol.

  • Reagent Addition:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

G cluster_assay Measured by Caspase-Glo® 3/7 A Tezatabep this compound binds to B7-H3 B ADC-Antigen Complex Internalized via Endocytosis A->B C Trafficking to Lysosome B->C D Protease-mediated Linker Cleavage C->D E Release of this compound (Payload) into Cytosol D->E F This compound Inhibits Topoisomerase I E->F G DNA Single-Strand Breaks & Replication Stress F->G H Activation of Intrinsic Apoptotic Pathway G->H I Caspase-3/7 Activation H->I J Apoptosis (Cell Death) I->J

Caption: Hypothesized mechanism of action leading to apoptosis.

Data Analysis and Interpretation

Calculations
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100

Dose-Response Curves and IC50 Determination

Data should be plotted using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R. This will generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that results in a 50% reduction in the measured parameter (e.g., viability).

Sample Data Presentation

The results should be summarized in a table for clear comparison across cell lines and compounds.

CompoundCell LineB7-H3 ExpressionMTT IC50 (pM)LDH IC50 (pM)Caspase-3/7 EC50 (pM)
Tezatabep this compound NCI-H322High150.5180.2145.8
Tezatabep this compound MDA-MB-231Moderate980.11150.61020.4
Tezatabep this compound HEK293Negative>100,000>100,000>100,000
Isotype Control ADC NCI-H322High>100,000>100,000>100,000
Free this compound NCI-H322N/A5.26.14.9

Interpretation: The hypothetical data above would demonstrate that Tezatabep this compound is highly potent against B7-H3 high-expressing cells and shows a clear correlation between target expression and cytotoxicity. The lack of activity in the negative cell line and with the isotype control confirms target-dependent killing. The high potency of the free payload highlights the improved therapeutic window achieved through antibody targeting.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High well-to-well variability Inconsistent cell seeding; Edge effects in the 96-well plate.Use a multi-channel pipette for seeding; Avoid using the outermost wells of the plate.
Low signal-to-noise ratio Suboptimal cell number; Reagent degradation.Optimize cell seeding density; Ensure assay reagents are stored correctly and are within their expiration date.
IC50 values are not reproducible Cell line passage number is too high; Inconsistent incubation times.Use cells from a consistent, low passage number stock; Standardize all incubation times precisely.
Isotype control shows high toxicity "Off-target" toxicity of the payload; Issues with the ADC conjugation process.This is a significant finding. Confirm with free payload data. May require re-engineering of the ADC.

Navigating Preclinical Efficacy: A Guide to Animal Models for Endothelin Receptor Antagonist Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Endothelin System as a Therapeutic Target

The endothelin (ET) system, a potent regulator of vascular tone and cellular proliferation, plays a critical role in the pathophysiology of numerous diseases, including pulmonary arterial hypertension (PAH), fibrosis, and certain cancers.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen that exerts its effects through two G-protein coupled receptor subtypes: ET-A and ET-B.[1][3] The differential expression and signaling of these receptors in various tissues make them a prime target for therapeutic intervention. Endothelin receptor antagonists (ERAs) are a class of drugs designed to block the effects of ET-1, thereby mitigating disease progression.[1][2] This guide provides a comprehensive overview of the established animal models and detailed protocols for evaluating the preclinical efficacy of ERAs.

A Note on Terminology: It is important to distinguish the therapeutic class of endothelin receptor antagonists from similarly named investigational agents. For instance, "Tezatabep Matraxetan" is a HER2-targeted antibody-drug conjugate under investigation for cancer imaging and therapy, and its mechanism is distinct from that of ERAs.[4][5][6] This document will focus exclusively on animal models for assessing the efficacy of endothelin receptor antagonists in relevant disease states.

The Endothelin Signaling Pathway: A Visual Overview

The following diagram illustrates the basic signaling pathway of endothelin-1 and the points of intervention for endothelin receptor antagonists.

Endothelin_Signaling cluster_VSMC Vascular Smooth Muscle Cell cluster_EC Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds to ETB ET-B Receptor ET1->ETB VSMC_Effects Vasoconstriction Cell Proliferation Fibrosis ETA->VSMC_Effects Activates ETB->VSMC_Effects On Smooth Muscle Cells EC_Effects Vasodilation (NO, PGI2) ET-1 Clearance ETB->EC_Effects On Endothelial Cells VSMC Vascular Smooth Muscle Cell EC Endothelial Cell ERA Endothelin Receptor Antagonists (ERAs) ERA->ETA Block ERA->ETB Block (Dual ERAs)

Caption: Endothelin-1 signaling and points of therapeutic intervention by ERAs.

I. Animal Models for Pulmonary Arterial Hypertension (PAH)

PAH is a life-threatening condition characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[7] The endothelin system is a key driver of PAH pathogenesis, making ERAs a cornerstone of treatment.[1]

A. Monocrotaline (MCT)-Induced PAH in Rats

The MCT model is a widely used and well-characterized model of PAH.[7][8] Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic metabolite that injures the pulmonary vascular endothelium, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy.[7]

Experimental Workflow:

Caption: Experimental workflow for the MCT-induced PAH model in rats.

Protocol:

  • Animal Selection: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions.

  • MCT Administration: On day 0, a single subcutaneous injection of monocrotaline (60 mg/kg, dissolved in sterile saline) is administered.

  • Treatment Initiation: On day 14, when PAH is established, animals are randomized to receive the investigational ERA or vehicle daily via oral gavage or another appropriate route.

  • Monitoring: Body weight and clinical signs are monitored regularly.

  • Terminal Measurements (Day 28):

    • Hemodynamics: Anesthetize the rat and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). The ratio of RV weight to LV+S weight (Fulton's Index) is a measure of right ventricular hypertrophy.

    • Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary artery medial wall thickness and vessel occlusion.

Efficacy Endpoints:

ParameterExpected Change in ControlDesired Effect of ERA
Right Ventricular Systolic Pressure (RVSP)IncreasedReduction
Mean Pulmonary Arterial Pressure (mPAP)IncreasedReduction
Fulton's Index (RV/LV+S)IncreasedReduction
Pulmonary Artery Medial Wall ThicknessIncreasedReduction
B. Hypoxia-Induced PAH

Chronic exposure to hypoxia is another common method to induce PAH in rodents.[8][9] This model is particularly relevant for studying PAH associated with chronic lung diseases.[10]

Protocol:

  • Animal Selection: C57BL/6 mice or Sprague-Dawley rats can be used. Fawn-hooded rats are known to develop more severe PH in response to hypoxia.[9]

  • Hypoxic Exposure: Animals are housed in a hypoxic chamber with a controlled oxygen concentration (e.g., 10% O2) for 3 to 5 weeks.

  • Treatment Administration: The ERA or vehicle can be administered throughout the hypoxic exposure period (prophylactic) or after a certain period of hypoxia to model a therapeutic intervention.

  • Terminal Measurements: Similar hemodynamic and histological assessments as in the MCT model are performed.

II. Animal Models for Fibrotic Diseases

Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction.[11] The endothelin system is implicated in the pathogenesis of fibrosis in various organs.

A. Bleomycin-Induced Pulmonary Fibrosis

The bleomycin model is the most widely used animal model for studying pulmonary fibrosis.[12][13] A single intratracheal instillation of bleomycin induces lung injury and inflammation, followed by a fibrotic response.[11]

Experimental Workflow:

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol:

  • Animal Selection: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Bleomycin Administration: On day 0, anesthetize the mouse and administer a single intratracheal dose of bleomycin (1.5-3.0 U/kg).

  • Treatment: Begin administration of the ERA or vehicle on day 7 and continue until the end of the study.

  • Terminal Analysis (Day 21):

    • Histology: Harvest the lungs and perform Masson's trichrome staining to visualize and quantify collagen deposition. The Ashcroft scoring system can be used for semi-quantitative assessment of fibrosis.

    • Hydroxyproline Assay: Measure the total lung collagen content by assaying for hydroxyproline, a major component of collagen.

    • Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., TGF-β, collagen I, α-SMA) in lung tissue by qRT-PCR.

Efficacy Endpoints:

ParameterExpected Change in ControlDesired Effect of ERA
Ashcroft Fibrosis ScoreIncreasedReduction
Lung Hydroxyproline ContentIncreasedReduction
Pro-fibrotic Gene ExpressionIncreasedReduction
B. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

The CCl4 model is a classic and widely used model for inducing liver fibrosis in rodents.[11][14] Repeated administration of CCl4 causes chronic liver injury, inflammation, and subsequent fibrosis.

Protocol:

  • Animal Selection: Male C57BL/6 mice or Sprague-Dawley rats.

  • CCl4 Administration: Administer CCl4 (e.g., 1 ml/kg, 10% in corn oil) via intraperitoneal injection twice a week for 4-8 weeks.

  • Treatment: The ERA or vehicle can be co-administered with CCl4 or initiated after a period of CCl4 induction.

  • Terminal Analysis:

    • Histology: Harvest the liver and perform Sirius Red staining to visualize and quantify collagen deposition.

    • Hydroxyproline Assay: Measure the collagen content in the liver.

    • Liver Function Tests: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

III. Animal Models for Cancer

The endothelin axis has been implicated in cancer progression, including tumor growth, angiogenesis, and metastasis.[2] Therefore, ERAs may have therapeutic potential in oncology.

A. Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating anti-cancer drug efficacy.[15][16][17]

Protocol:

  • Animal Selection: Immunodeficient mice (e.g., nude, SCID, or NSG mice).

  • Cell Line Selection: Choose a human cancer cell line known to express endothelin receptors (e.g., certain melanoma, prostate, or ovarian cancer cell lines).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin administration of the ERA or vehicle.

  • Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.

  • Terminal Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Efficacy Endpoints:

ParameterExpected Change in ControlDesired Effect of ERA
Tumor VolumeProgressive IncreaseInhibition or Regression
Tumor Weight at EndpointIncreasedReduction
Ki-67 StainingHighReduction
Cleaved Caspase-3 StainingLowIncrease

Conclusion: A Framework for Rigorous Preclinical Evaluation

The selection of an appropriate animal model is paramount for the successful preclinical evaluation of endothelin receptor antagonists. The models and protocols outlined in this guide provide a robust framework for assessing the efficacy of these agents in clinically relevant disease contexts. A thorough understanding of the underlying pathophysiology and the specific mechanisms of action of the investigational ERA will enable researchers to design and execute studies that yield meaningful and translatable data, ultimately accelerating the development of novel therapies for patients in need.

References

Cell culture techniques for testing Matraxetan sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Cell Culture Techniques for Assessing Sensitivity to Matraxetan, an Endothelin Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Endothelin Axis in Oncology with this compound

The endothelin (ET) axis, a potent signaling system primarily known for its role in vasoconstriction, has emerged as a critical player in cancer progression.[1][2] Overactivation of this pathway, particularly through endothelin-1 (ET-1) and its receptors, promotes several hallmarks of cancer, including proliferation, evasion of apoptosis, angiogenesis, invasion, and metastasis.[2][3] This has made the ET axis an attractive target for therapeutic intervention.

This guide provides a comprehensive framework for assessing the in vitro sensitivity of cancer cells to this compound, a putative dual endothelin receptor antagonist (ERA). While the name "this compound" is also associated with the HER2-targeting agent Tezatabep this compound,[4][5] this document will focus on methodologies applicable to a small molecule ERA designed to disrupt the ET-1 signaling cascade. The principles and protocols detailed herein are designed to provide researchers with a robust, self-validating workflow to characterize the cytotoxic and cytostatic effects of this compound, ultimately enabling the identification of sensitive cancer types and informing further preclinical development.

We will delve into the scientific rationale behind experimental design, from selecting appropriate cellular models to choosing sensitive and reproducible endpoint assays. This document provides detailed, step-by-step protocols for quantifying cell viability, cytotoxicity, and apoptosis, complemented by visual diagrams and data interpretation guidelines to ensure scientific integrity and experimental success.

Part 1: Scientific Background and Experimental Rationale

The Endothelin Axis: A Driver of Malignancy

The endothelin system consists of endothelin peptides (ET-1, ET-2, ET-3) and two G-protein coupled receptors (GPCRs): Endothelin Receptor A (ETAR) and Endothelin Receptor B (ETBR).[1] In the context of cancer, tumor cells often overexpress ET-1 and ETAR, establishing an autocrine/paracrine signaling loop that fuels tumor growth and survival.[1][6]

Upon ET-1 binding, ETAR and ETBR activate a complex network of downstream signaling pathways. These include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Promotes cell proliferation.[3][7]

  • PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.[8]

  • NF-κB and β-catenin Pathways: Involved in inflammation, invasion, and chemoresistance.[3][7][8]

  • Rho GTPases: Regulate cytoskeletal changes essential for cell migration and invasion.[2]

The concerted activation of these pathways provides a powerful stimulus for tumor progression, making the endothelin receptors prime targets for therapeutic blockade.[8]

Figure 1. Simplified Endothelin-1 Signaling Pathway and this compound's Point of Intervention.
Rationale for Selecting Cellular Models

The success of in vitro sensitivity testing hinges on the use of appropriate cell lines. The primary consideration is the expression profile of endothelin receptors. An ideal screening panel would include cell lines with varying levels of ETAR and ETBR to identify receptor-specific sensitivities of this compound.

Cancer Type Example Cell Lines Receptor Expression Profile Rationale
Ovarian Cancer OVCAR-3, SKOV-3High ETAR expression is common and linked to metastasis.[1][3]ET-1/ETAR axis is a well-established driver of ovarian cancer progression.
Prostate Cancer PC-3, DU145High ETAR expression is associated with mitogenic effects.[1][6]ET-1 acts as a growth factor in prostate cancer.
Melanoma A375, MeWoETBR expression has been implicated in melanoma growth.[1]Provides a model to test ETBR-specific or dual ETAR/ETBR antagonism.
Lung Cancer A549 (NSCLC), Various SCLC linesWidespread ETBR expression; variable ETAR.[6]ET-1 may act as a paracrine growth factor promoting angiogenesis.[6]
Negative Control e.g., U2OS (parental)Low/negligible endogenous ET receptor expression.Used to confirm target-specific effects of this compound.
Engineered Control U2OS-ETAR, U2OS-ETBRStably transfected with a single receptor subtype.[9][10]Allows for precise dissection of this compound's activity at each receptor.

Self-Validating Experimental Design: It is critical to perform baseline characterization of your chosen cell lines via RT-qPCR or Western blot to confirm ETAR/ETBR expression levels. This validates the biological context of your sensitivity data and ensures that observed effects can be mechanistically linked to the drug's intended target. Always use cell lines from a reputable cell bank and maintain low passage numbers to prevent genetic drift.

Part 2: Experimental Workflow for this compound Sensitivity Testing

A tiered approach is recommended for a comprehensive assessment of this compound's cellular effects. The workflow begins with broad screening for effects on cell viability, followed by more specific assays to elucidate the mechanism of action (e.g., cytotoxicity vs. apoptosis).

Experimental_Workflow start Select & Characterize Cell Lines (ETAR/ETBR expression) culture Standardize Cell Culture (Thaw, Passage, QC) start->culture seed Seed Cells in Microplates culture->seed treat Treat Cells with this compound (e.g., 72 hours) seed->treat prepare_drug Prepare this compound Serial Dilutions prepare_drug->treat assay_choice Select Endpoint Assay treat->assay_choice viability Primary Screen: Cell Viability Assay (e.g., PrestoBlue) assay_choice->viability Tier 1 cytotoxicity Confirmatory Screen: Cytotoxicity Assay (e.g., MTT) assay_choice->cytotoxicity Tier 1 apoptosis Mechanistic Assay: Apoptosis Assay (e.g., Caspase-Glo 3/7) assay_choice->apoptosis Tier 2 readout Measure Signal (Fluorescence, Absorbance, Luminescence) viability->readout cytotoxicity->readout apoptosis->readout analysis Data Analysis: - Normalize to Controls - Generate Dose-Response Curves - Calculate IC50 readout->analysis end Interpret Results & Compare Across Cell Lines analysis->end

Figure 2. Tiered Experimental Workflow for Assessing this compound Sensitivity.

Part 3: Detailed Protocols

Protocol 1: General Cell Culture and Maintenance

Adherence to standardized aseptic cell culture techniques is paramount for reproducibility.[11][12]

  • Preparation: Before starting, warm all media and reagents (e.g., PBS, Trypsin-EDTA) to 37°C in a water bath.[13] Thoroughly spray the biological safety cabinet (BSC) and all items entering it with 70% ethanol.[12]

  • Thawing Cryopreserved Cells: a. Quickly thaw the vial of cells in a 37°C water bath until a small ice crystal remains. b. Transfer the cell suspension to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete growth medium. c. Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant. d. Resuspend the cell pellet in fresh complete medium and transfer to an appropriately sized culture flask.

  • Routine Passaging: a. Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase. b. Aspirate the old medium and wash the cell monolayer once with sterile PBS. c. Add a minimal volume of Trypsin-EDTA solution to cover the monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding at least 3 volumes of complete growth medium. e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed medium.

  • Quality Control: Regularly test cultures for mycoplasma contamination. Perform cell line authentication (e.g., STR profiling) at the beginning of a project and after extended passaging.

Protocol 2: Primary Sensitivity Screen - PrestoBlue™ Cell Viability Assay

This assay measures the reducing power of living cells, providing a robust measure of metabolic activity and overall cell number.[14][15] Its "add-and-read" format is ideal for high-throughput screening.

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • 96-well, black, clear-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PrestoBlue™ Cell Viability Reagent (e.g., Thermo Fisher Scientific, Cat. No. A13261)[14]

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)[16][17]

Procedure:

  • Cell Seeding: a. Harvest cells and perform a cell count (e.g., using a hemocytometer or automated counter). b. Dilute the cell suspension to the predetermined optimal seeding density (typically 2,000-10,000 cells/well) in 100 µL of complete medium. c. Seed 100 µL of the cell suspension into each well of the 96-well plate. Include "no-cell" control wells containing medium only for background correction.[14] d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • This compound Treatment: a. Prepare a serial dilution series of this compound in culture medium. A common approach is a half-log or 1:3 dilution series spanning a wide concentration range (e.g., 100 µM to 1 nM).[18] b. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).[19] c. Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well. d. Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Measurement: a. Add 10 µL of PrestoBlue™ reagent directly to each well (for a final volume of 110 µL).[17] b. Incubate for 1-3 hours at 37°C, protected from light. Incubation time can be optimized for each cell line.[17] c. Read the fluorescence on a microplate reader.

  • Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells from all other readings. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells: % Viability = (RFU_sample / RFU_vehicle_control) * 100 c. Plot % Viability against the log of this compound concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration that inhibits 50% of the response).[20]

Protocol 3: Confirmatory Screen - MTT Cytotoxicity Assay

The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.[21][22] This provides a complementary endpoint to the PrestoBlue assay.

Materials:

  • Cell plates prepared and treated as in Protocol 2 (Steps 1 & 2).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Absorbance microplate reader (read at ~570 nm, reference wavelength >650 nm).[23]

Procedure:

  • MTT Addition: a. Following the 72-hour drug incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[23]

  • Formazan Solubilization: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Read the absorbance at 570 nm with a reference wavelength of 690 nm.

  • Data Analysis: a. Analysis is identical to Protocol 2, using absorbance values (OD) instead of fluorescence (RFU).

Protocol 4: Mechanistic Insight - Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of key executioner caspases (caspase-3 and -7), providing a direct measure of apoptosis induction.[24] It helps distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect of this compound.

Materials:

  • Cell plates prepared and treated as in Protocol 2 (Steps 1 & 2).

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).

  • Luminescence-capable microplate reader.

Procedure:

  • Reagent Preparation: a. Prepare the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution: a. Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes. b. Add a volume of caspase reagent equal to the volume of medium in each well (e.g., 100 µL). c. Mix briefly on a plate shaker at 300-500 rpm. d. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: a. Read the luminescence on a microplate reader.

  • Data Analysis: a. Subtract the background luminescence from "no-cell" control wells. b. Normalize the data to the vehicle control to determine the fold-change in caspase activity upon this compound treatment.

Part 4: Data Interpretation and Troubleshooting

Parameter Interpretation
IC50 (Half-maximal Inhibitory Concentration) The potency of this compound. A lower IC50 indicates higher potency. Compare IC50 values across different cell lines to identify sensitive vs. resistant models.
Emax (Maximum Effect) The efficacy of this compound. An Emax below 100% viability indicates a cytotoxic effect, while an Emax around 50% might suggest a primarily cytostatic effect.
Dose-Response Curve Slope A steep slope suggests a specific, targeted mechanism of action, while a shallow slope may indicate off-target effects or complex biology.
Caspase Activity A dose-dependent increase in caspase-3/7 activity confirms that the observed loss in viability is, at least in part, due to the induction of apoptosis.

Common Troubleshooting:

Problem Potential Cause Solution
High Well-to-Well Variability Inconsistent cell seeding; "edge effects" in the plate.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS.
Inconsistent IC50 Values Between Experiments Variation in cell passage number, health, or seeding density; instability of diluted drug.Use cells within a consistent passage number range. Always perform a cell count before seeding. Prepare fresh drug dilutions for each experiment.
Drug Precipitates in Medium This compound is not fully soluble at higher concentrations.Check the solubility limits of this compound in your culture medium. If necessary, adjust the highest concentration tested or use a different solvent (ensure vehicle controls are adjusted accordingly).
No Effect Observed Cell line does not express the target (ETAR/ETBR); drug is inactive; assay is not sensitive enough.Confirm receptor expression via RT-qPCR/Western blot. Test a positive control compound known to affect the cell line. Optimize assay parameters (e.g., incubation time, cell density).

Conclusion and Future Directions

This guide outlines a robust, multi-tiered workflow for the preclinical evaluation of this compound sensitivity in cancer cell lines. By integrating assays that measure cell viability, cytotoxicity, and apoptosis, researchers can build a comprehensive profile of the compound's cellular activity. The causality behind each step—from selecting cell lines based on target expression to using orthogonal assays for data validation—is emphasized to ensure the generation of reliable and mechanistically informative results.

Following this in vitro characterization, promising results can be extended to more complex models. Investigating this compound's efficacy in 3D culture systems, such as tumor spheroids or patient-derived organoids, can provide insights into its activity in a more physiologically relevant context that includes cell-cell and cell-matrix interactions.[25][26] Ultimately, this foundational cell-based screening is a critical and indispensable step in the drug development pipeline, paving the way for subsequent in vivo studies and potential clinical applications.

References

Application Notes & Protocols: Clinical Trial Design for a Novel HER2-Targeted Therapeutic

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Clinical Trial Design for a Novel HER2-Targeted Antibody-Drug Conjugate (ADC)

Preamble: Clarification on Tezatabep Matraxetan

Before detailing the clinical trial protocols, it is crucial to clarify the identity of the agent specified in the topic query, "Tezatabep this compound." Recent, authoritative data from clinical trial registries and press releases from its developer, Affibody AB, identify Tezatabep this compound (also known as ABY-025) as a diagnostic PET imaging agent .[1][2][3] It is comprised of a HER2-targeting Affibody® molecule labeled with Gallium-68 and is used to visualize HER2 expression in metastatic breast cancer.[1] Its clinical trials are designed to evaluate its ability to predict patient response to HER2-targeted therapies like Trastuzumab Deruxtecan, not to treat the cancer itself.[1][3]

To fulfill the user's core request for a therapeutic clinical trial design, this document will outline the protocols for a plausible, homologous therapeutic agent. We will proceed with the hypothetical name "Tezatabep-Vedotin," an antibody-drug conjugate combining the HER2-targeting Tezatabep moiety with a validated cytotoxic payload class (an auristatin derivative). This framework provides a scientifically rigorous and relevant guide for researchers in drug development.

Introduction to Tezatabep-Vedotin: A Hypothetical HER2-Targeted ADC

Tezatabep-Vedotin is conceptualized as a next-generation antibody-drug conjugate designed for high-specificity targeting of Human Epidermal Growth Factor Receptor 2 (HER2)-expressing tumors. It consists of three core components as defined by established ADC principles[4]:

  • Targeting Moiety: A high-affinity, small-format Affibody® molecule, Tezatabep, which specifically binds to a distinct epitope on the HER2 receptor.[1][5] Its small size (approx. 6 kDa) may facilitate enhanced tumor penetration compared to full-sized monoclonal antibodies.[1]

  • Cytotoxic Payload: A potent microtubule-disrupting agent from the auristatin class (e.g., Monomethyl Auristatin E - MMAE), referred to as "-Vedotin." This class of payload is clinically validated and functions by inducing cell cycle arrest and apoptosis in rapidly dividing cells.[6]

  • Linker: A protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload following internalization into the target cancer cell.[4]

The therapeutic rationale is to deliver a highly potent cytotoxic agent directly to HER2-overexpressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity, a hallmark goal of ADC therapy.[7][8]

Scientific Rationale and Mechanism of Action

HER2 is a well-validated oncogenic driver, and its overexpression is associated with aggressive disease in breast, gastric, and other solid tumors.[5][9] Tezatabep-Vedotin leverages this dependency. The proposed mechanism of action follows a multi-step process:

  • Circulation & Binding: Tezatabep-Vedotin is administered intravenously and circulates systemically. The Tezatabep component selectively binds to the HER2 receptor on the surface of tumor cells.

  • Internalization: The ADC-receptor complex is internalized by the cell through endocytosis.[4]

  • Payload Release: Within the cell, the complex is trafficked to the lysosome, where acidic conditions and proteases cleave the linker, releasing the active MMAE payload.

  • Cytotoxicity: The freed MMAE payload binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[6]

  • Bystander Effect: The membrane-permeable nature of MMAE allows it to diffuse into adjacent tumor cells, including those with low or no HER2 expression, killing them in a "bystander effect."[6] This is critical for treating heterogeneous tumors.[10]

MOA cluster_blood Bloodstream cluster_cell HER2+ Tumor Cell cluster_adjacent Adjacent Tumor Cell (Bystander Effect) ADC Tezatabep-Vedotin (ADC) Receptor HER2 Receptor ADC->Receptor 1. Binding Internalization Endocytosis & Internalization Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload (MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Disruption Payload->Tubulin 5. Cytotoxicity Bystander Apoptosis Payload->Bystander 6. Bystander Killing Apoptosis Apoptosis Tubulin->Apoptosis

Caption: Proposed Mechanism of Action (MoA) for Tezatabep-Vedotin.

Preclinical Development Synopsis

A robust preclinical data package is mandatory for advancing an ADC to human trials.[11] The Investigational New Drug (IND) application for Tezatabep-Vedotin would require the following assessments:

Preclinical Study TypeKey Objectives & EndpointsRationale
In Vitro Studies - Binding Affinity: Measure KD of Tezatabep moiety to HER2 receptor. - Cytotoxicity: Assess IC50 in HER2-high, HER2-low, and HER2-negative cell lines. - Internalization Assay: Confirm ADC is internalized upon binding.Establishes target engagement, potency, and specificity. Provides initial dose-range finding rationale.
In Vivo Efficacy - Xenograft Models: Evaluate tumor growth inhibition in HER2-positive patient-derived xenograft (PDX) models (e.g., breast, gastric cancer).[12][13] - Dose-Response: Determine the relationship between dose and anti-tumor activity.Demonstrates efficacy in a biological system. Validates the therapeutic concept and informs clinical dose selection.
Pharmacokinetics (PK) - Animal PK: Characterize the PK profiles of the total antibody, conjugated ADC, and free payload in at least two species (rodent, non-human primate).[11]Understands drug exposure, clearance, and stability (Drug-to-Antibody Ratio - DAR) in circulation. Critical for dose extrapolation to humans.
GLP Toxicology - Dose Range-Finding: Identify dose-limiting toxicities (DLTs). - GLP Tox Studies: Determine the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) in two relevant species.[11]Assesses the safety profile and identifies potential on-target, off-tumor and off-target toxicities. Informs the starting dose for human trials.

Clinical Development Plan: Phase I to Phase III

The clinical development of Tezatabep-Vedotin will proceed in a phased approach, consistent with regulatory guidance for oncology ADCs.[8][14]

TrialSchema cluster_phase1 Phase I: Safety & Dose Finding cluster_phase2 Phase II: Efficacy & Patient Population cluster_phase3 Phase III: Confirmatory Trial p1a Part A: Dose Escalation (3+3) p1b Part B: Dose Expansion p1a->p1b Determine RP2D p2 Simon's 2-Stage or Basket Trial (e.g., HER2+ mBC, GC) p1b->p2 Go/No-Go Decision (Safety & Preliminary Efficacy) p3 Randomized Controlled Trial vs. Standard of Care (SoC) p2->p3 Go/No-Go Decision (ORR & Duration of Response) F F p3->F Submission for Regulatory Approval

Caption: Phased Clinical Development Pathway for Tezatabep-Vedotin.

Protocol: Phase I First-in-Human (FIH) Trial

Title: A Phase I, Open-Label, Dose-Escalation and Dose-Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of Tezatabep-Vedotin in Patients with Advanced HER2-Expressing Solid Tumors.

Scientific Integrity & Rationale: The primary goal of a FIH trial is to ensure patient safety.[15][16] A "3+3" dose-escalation design is the standard, conservative approach to minimize the number of patients exposed to potentially sub-therapeutic or overly toxic doses. The dose-expansion phase confirms the safety of the selected dose (RP2D) and provides an early signal of efficacy.

Study Objectives:

  • Primary:

    • To assess the safety and tolerability of Tezatabep-Vedotin.

    • To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).

  • Secondary:

    • To characterize the Pharmacokinetic (PK) profile of Tezatabep-Vedotin (total antibody, ADC, and free payload).

    • To evaluate preliminary anti-tumor activity (Objective Response Rate - ORR per RECIST 1.1).

  • Exploratory:

    • To assess immunogenicity (anti-drug antibodies).

    • To explore the relationship between HER2 expression levels and clinical activity.

Patient Population (Inclusion Criteria):

  • Adults (≥18 years).[17]

  • Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which standard therapies are no longer effective.

  • Documented HER2 expression (IHC 1+, 2+, or 3+) by central lab confirmation.

  • ECOG performance status of 0 or 1.

  • Adequate organ function (hematologic, renal, and hepatic).[14]

Methodology: Part A - Dose Escalation

  • Design: Standard 3+3 cohort design.

  • Dosing: Patients will receive escalating doses of Tezatabep-Vedotin intravenously once every 3 weeks (Q3W). The starting dose will be based on preclinical toxicology data (e.g., 1/10th of the NOAEL in the most sensitive species).

  • DLT Evaluation: Patients are monitored for Dose-Limiting Toxicities (DLTs) during the first cycle (21 days).

  • Escalation Logic:

    • If 0/3 patients experience a DLT, escalate to the next dose level.

    • If 1/3 patients experience a DLT, expand the cohort to 6 patients. If ≤1/6 have a DLT, escalate. If ≥2/6 have a DLT, the MTD has been exceeded.

    • If ≥2/3 patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.

  • RP2D Selection: The RP2D is typically the MTD, but may be a lower dose if clinically meaningful activity is seen with a better safety profile.

Methodology: Part B - Dose Expansion

  • Enrollment: Once the RP2D is determined, enroll an additional 15-20 patients with specific tumor types (e.g., HER2+ metastatic breast cancer) at that dose.

  • Purpose: To further characterize the safety, tolerability, and PK of the RP2D and to obtain a more robust estimate of preliminary efficacy.

Protocol: Phase II Efficacy Study

Title: A Phase II, Single-Arm, Open-Label, Multicenter Study of Tezatabep-Vedotin in Patients with Previously Treated HER2-Positive Metastatic Breast Cancer.

Scientific Integrity & Rationale: This phase aims to robustly estimate the efficacy of Tezatabep-Vedotin in a well-defined patient population to determine if it warrants a large, expensive Phase III trial. A Simon's two-stage design is often used to allow for early stopping if the drug shows insufficient activity, thus protecting patients from ineffective treatment.

Study Objectives:

  • Primary:

    • To evaluate the Objective Response Rate (ORR) of Tezatabep-Vedotin as assessed by an Independent Review Committee (IRC) per RECIST 1.1.

  • Secondary:

    • Duration of Response (DoR).

    • Progression-Free Survival (PFS).

    • Overall Survival (OS).

    • Safety and tolerability profile.

Patient Population (Inclusion Criteria):

  • Histologically confirmed HER2-positive (IHC 3+ or IHC 2+/ISH+) metastatic breast cancer.

  • Patients must have received at least two prior lines of anti-HER2 therapy in the metastatic setting (e.g., a taxane, trastuzumab, and T-DM1 or T-DXd).[17][18]

  • Measurable disease as per RECIST 1.1.

  • ECOG performance status of 0 or 1.

Methodology:

  • Design: Simon's optimal two-stage design.

  • Stage 1: Enroll a small number of patients (e.g., n=19). If a predefined minimum number of responses (e.g., ≥3) is observed, proceed to Stage 2.

  • Stage 2: Enroll additional patients to reach the full sample size (e.g., n=40).

  • Treatment: Administer Tezatabep-Vedotin at the RP2D determined in the Phase I study, Q3W until disease progression or unacceptable toxicity.

  • Efficacy Assessment: Tumor imaging (CT or MRI) performed at baseline and every 6 weeks thereafter.

  • Statistical Plan: The primary endpoint is ORR. The null hypothesis (H0) that the true response rate is low (e.g., ≤15%) will be tested against the alternative hypothesis (H1) that the response rate is promising (e.g., ≥35%).

Biomarker and Pharmacokinetics Protocol

Rationale: A strong biomarker and PK plan is essential for understanding who benefits from the drug and why. It is a core component of modern ADC development.[11]

Protocol Steps:

  • Sample Collection:

    • PK Samples: Collect whole blood/plasma at pre-specified time points (e.g., pre-dose, end of infusion, and multiple points post-infusion) during Cycles 1 and 2 of the Phase I/II studies.

    • Biomarker Samples: Mandatory archival tumor tissue must be submitted for central confirmation of HER2 status. Where feasible and safe, fresh pre-treatment and on-treatment biopsies will be collected in the dose-expansion cohort.

  • Bioanalytical Methods:

    • Develop and validate three distinct ligand-binding assays (ELISA) to measure:

      • Total antibody (Tezatabep moiety, both conjugated and unconjugated).

      • Intact ADC.

      • Free cytotoxic payload (using LC-MS/MS).

    • This is required by regulatory agencies to understand the disposition of all components of the ADC.[15][16]

  • Biomarker Analysis:

    • HER2 Confirmation: Central lab confirmation of HER2 status using standard IHC and ISH assays.

    • Exploratory Analysis: Analyze biopsy tissue for other potential resistance mechanisms (e.g., mutations in the HER2 signaling pathway, expression of drug efflux pumps).[9]

References

Application of Matraxetan in Personalized Medicine: A Comprehensive Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Matraxetan is an investigational, highly selective antagonist of the endothelin-A (ET-A) receptor, a key component in the endothelin signaling pathway, which is implicated in vasoconstriction, cell proliferation, and inflammation. Emerging research has highlighted the potential of this compound in a personalized medicine framework, particularly in oncology and pulmonary arterial hypertension (PAH), where patient outcomes are heterogeneous. This document provides a detailed overview of the scientific rationale and technical protocols for applying this compound in a personalized context. We will delve into the molecular mechanisms, biomarker strategies for patient stratification, and detailed methodologies for assessing drug efficacy and safety in preclinical and clinical settings.

Introduction: The Rationale for a Personalized Approach with this compound

The endothelin axis, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ET-A and ET-B), is a critical signaling system in human physiology and pathology. Overactivation of the ET-A receptor by its primary ligand, ET-1, is a known driver of disease progression in various cancers, including prostate, ovarian, and bladder cancer, as well as in PAH. This compound's high selectivity for the ET-A receptor over the ET-B receptor is a key pharmacological feature, as ET-B receptor activation can mediate beneficial effects such as vasodilation and clearance of ET-1.

However, clinical responses to ET-A antagonists have been variable. This variability underscores the need for a personalized approach, where treatment with this compound is guided by predictive biomarkers to identify patient populations most likely to benefit. This guide outlines the current strategies for achieving this goal.

Mechanism of Action: this compound and the Endothelin Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of ET-1 to the ET-A receptor. This action blocks the downstream signaling cascades that promote tumorigenesis and vasoconstriction.

The Endothelin-A Receptor Signaling Cascade

Upon binding of ET-1, the ET-A receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling pathways, including:

  • Phospholipase C (PLC) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). This cascade promotes cell proliferation and survival.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK cascade is a crucial driver of cell growth, differentiation, and migration.

  • Rho/ROCK Pathway: This pathway is central to the regulation of cell shape, motility, and the contraction of smooth muscle cells, contributing to vasoconstriction.

Below is a diagram illustrating the central role of the ET-A receptor and the inhibitory action of this compound.

Matraxetan_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects ETAR ET-A Receptor PLC PLC Activation ETAR->PLC MAPK MAPK/ERK Pathway ETAR->MAPK Rho Rho/ROCK Pathway ETAR->Rho ETBR ET-B Receptor ET1 ET-1 (Ligand) ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Blocks Proliferation Cell Proliferation & Survival PLC->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Vasoconstriction Vasoconstriction Rho->Vasoconstriction

Caption: Mechanism of this compound action on the ET-A receptor signaling pathway.

Biomarker Strategies for Patient Stratification

The successful implementation of personalized medicine with this compound hinges on the identification and validation of predictive biomarkers. The following sections detail key biomarker strategies and the protocols for their assessment.

Gene Expression Signatures

High expression of ET-1 (encoded by the EDN1 gene) and the ET-A receptor (encoded by the EDNRA gene) in tumor tissue or relevant target tissues is a primary candidate for a predictive biomarker.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for EDN1 and EDNRA Expression

This protocol describes the quantification of EDN1 and EDNRA mRNA levels from formalin-fixed paraffin-embedded (FFPE) tissue samples.

Step-by-Step Methodology:

  • RNA Extraction:

    • Obtain 5-10 µm sections from FFPE tissue blocks.

    • Use a commercially available FFPE RNA purification kit (e.g., Qiagen RNeasy FFPE Kit) following the manufacturer's instructions.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~1.8-2.0.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit.

    • Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for EDN1, EDNRA, and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Run the reaction on a real-time PCR cycler. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

    • Perform a melt curve analysis for SYBR Green assays to ensure product specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the reference gene.

    • Establish a cutoff value for "high" vs. "low" expression based on receiver operating characteristic (ROC) curve analysis from clinical trial data.

Genetic Polymorphisms

Single nucleotide polymorphisms (SNPs) in the EDN1, EDNRA, and EDNRB genes may influence a patient's response to this compound. For instance, specific SNPs might alter receptor affinity or expression levels.

Protocol 2: SNP Genotyping using Allelic Discrimination Assays

Step-by-Step Methodology:

  • DNA Extraction:

    • Extract genomic DNA from whole blood or saliva using a suitable kit (e.g., QIAamp DNA Blood Mini Kit).

    • Quantify DNA and assess purity.

  • Genotyping:

    • Use pre-designed TaqMan SNP Genotyping Assays for the specific SNPs of interest.

    • Prepare a PCR reaction mix containing genomic DNA, the TaqMan Genotyping Master Mix, and the specific SNP assay.

    • Run the reaction on a real-time PCR instrument.

    • The instrument software will automatically generate an allelic discrimination plot, clustering samples by genotype (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).

Circulating Biomarkers

Measuring plasma levels of ET-1 can serve as a pharmacodynamic biomarker to assess the biological activity of this compound.

Protocol 3: Quantification of Plasma ET-1 by ELISA

Step-by-Step Methodology:

  • Sample Collection and Processing:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot the plasma into cryovials and store at -80°C until analysis.

  • ELISA Procedure:

    • Use a high-sensitivity commercial ET-1 ELISA kit.

    • Bring all reagents and samples to room temperature.

    • Prepare a standard curve using the provided ET-1 standards.

    • Add standards, controls, and plasma samples to the wells of the microplate pre-coated with an anti-ET-1 antibody.

    • Follow the kit's instructions for incubation, washing, addition of detection antibody, substrate, and stop solution.

  • Data Analysis:

    • Measure the optical density at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the mean absorbance for each standard against its concentration.

    • Calculate the ET-1 concentration in the samples by interpolating their absorbance values from the standard curve.

Integrated Workflow for Personalized this compound Therapy

The following workflow diagram illustrates how these biomarker assessments can be integrated into a clinical decision-making process.

Personalized_Workflow cluster_biomarkers Patient Patient with Target Disease (e.g., Cancer, PAH) Biopsy Obtain Tissue Biopsy & Blood Sample Patient->Biopsy Biomarker Biomarker Assessment Biopsy->Biomarker Stratify Patient Stratification Biomarker->Stratify qRT_PCR qRT-PCR: EDN1/EDNRA Expression Biomarker->qRT_PCR Genotyping SNP Genotyping: EDNRA/EDNRB Biomarker->Genotyping Treat_M Administer this compound Stratify->Treat_M Biomarker Positive Treat_Alt Alternative Therapy Stratify->Treat_Alt Biomarker Negative Monitor Monitor Treatment Response (e.g., Plasma ET-1, Imaging) Treat_M->Monitor Outcome Clinical Outcome Assessment Monitor->Outcome

Caption: Integrated workflow for patient stratification and treatment with this compound.

Data Summary and Interpretation

The data generated from the protocols above should be carefully interpreted to guide clinical decisions. Below is a summary table outlining the expected data and its interpretation.

Biomarker AssayParameter MeasuredFavorable Profile for this compoundUnfavorable Profile for this compound
qRT-PCR Relative mRNA expression of EDN1 & EDNRAHigh expression (above cutoff)Low expression (below cutoff)
SNP Genotyping Genotype at specific EDNRA or EDNRB loci"Sensitive" genotype"Resistant" genotype
ELISA Baseline plasma ET-1 concentrationHigh concentrationLow concentration
Pharmacodynamic ELISA Change in plasma ET-1 post-treatmentSignificant increaseNo significant change

Conclusion and Future Directions

This compound represents a promising therapeutic agent whose efficacy can be significantly enhanced through a personalized medicine strategy. The protocols and workflows detailed in this guide provide a robust framework for identifying patients who are most likely to respond to ET-A receptor antagonism. Future research should focus on the discovery and validation of additional biomarkers, including those from proteomic and metabolomic analyses, to further refine patient selection and optimize treatment outcomes. The integration of these multi-omic data will be crucial for unlocking the full potential of this compound in the clinic.

Troubleshooting & Optimization

Technical Support Center: Tezatabep Matraxetan Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Experimental Resistance

Welcome to the technical support center for Tezatabep Matraxetan. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting strategies and field-proven insights to help you navigate the complexities of your research. This resource moves beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

For the purpose of this guide, we will operate under the assumption that Tezatabep this compound is an investigational antibody-drug conjugate (ADC). It comprises Tezatabep , a monoclonal antibody targeting a specific tumor-associated cell surface antigen, and This compound , a potent cytotoxic payload released intracellularly to induce apoptosis.[1][2]

The Mechanism of Action

Tezatabep this compound is designed to selectively deliver its cytotoxic payload to antigen-expressing cells.[] The process involves several critical steps: binding to the cell surface antigen, internalization of the ADC-antigen complex via receptor-mediated endocytosis, trafficking to the lysosome, and finally, the enzymatic or chemical cleavage of the linker to release the active this compound payload, which then exerts its cell-killing effect.[1][4]

MOA cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm ADC Tezatabep this compound (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Membrane Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active this compound (Payload) Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of Action for Tezatabep this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial checks if my cell line is not responding to Tezatabep this compound?

A: Before investigating complex resistance mechanisms, always validate the fundamentals:

  • Target Antigen Expression: Confirm that your target cell line expresses the specific antigen recognized by Tezatabep. A lack of target is the most common reason for non-response.[5]

  • ADC Integrity: Ensure the ADC has been stored and handled correctly. Improper storage can lead to degradation of the antibody or payload.

  • Cell Health: Verify that the cells are healthy, within a low passage number, and free from contamination. Cellular stress can alter experimental outcomes.

  • Positive Control: Include a cell line known to be sensitive to Tezatabep this compound in your assay to confirm the ADC is active.

  • Payload-Only Control: Treat your cells with the this compound payload alone. If they are resistant to the free payload, the issue lies with intrinsic payload resistance, not the ADC delivery mechanism.[6]

Q2: How do I differentiate between a lack of ADC internalization and a failure of payload release?

A: This requires a multi-step approach. First, perform an internalization assay to confirm the ADC is being taken up by the cells.[7] If internalization is confirmed, the issue may lie downstream. Next, you can use assays to assess lysosomal function. Impaired lysosomal activity can prevent the cleavage of the linker and the release of this compound.[8][9] Comparing results from these two distinct assays will pinpoint the step in the pathway that is failing.

Q3: Can resistance develop in a cell line that was initially sensitive?

A: Yes, this is a well-documented phenomenon known as acquired resistance.[10][11] Cancer cells are highly adaptable and can develop resistance through various mechanisms, such as downregulating the target antigen, upregulating drug efflux pumps that expel the payload, or activating alternative survival pathways to bypass the drug's cytotoxic effect.[8][9]

Troubleshooting Guide 1: Suboptimal or No Efficacy in In Vitro Assays

Experiencing a lack of efficacy can be frustrating. This guide provides a logical workflow to diagnose the underlying issue, from target validation to payload activity.

Troubleshooting Start Start: No or Low Efficacy Observed Q1 Is the Target Antigen Expressed? Start->Q1 P1 Problem: Lack of Target Solution: Select new cell model Q1->P1 No Q2 Does the ADC Internalize? Q1->Q2 Yes A1_Yes Yes A1_No No Success Problem Identified P1->Success P2 Problem: Impaired Internalization Solution: Investigate trafficking pathways Q2->P2 No Q3 Is Lysosomal Function Intact? Q2->Q3 Yes A2_Yes Yes A2_No No P2->Success P3 Problem: Defective Payload Release Solution: Perform lysosomal health assays Q3->P3 No Q4 Are Cells Sensitive to Free Payload? Q3->Q4 Yes A3_Yes Yes A3_No No P3->Success P4 Problem: Payload Resistance Solution: Assess drug efflux / target mutation Q4->P4 No Q4->Success Yes, issue is likely ADC-specific A4_Yes Yes A4_No No P4->Success

Caption: Troubleshooting workflow for lack of ADC efficacy.

Potential Cause: Insufficient Target Antigen Expression

Rationale: The entire mechanism of an ADC is predicated on the presence of its target on the cell surface. Without sufficient antigen density, the ADC cannot bind effectively, leading to a complete lack of therapeutic effect.[12] It's crucial to quantify this expression, as even low expression can sometimes be insufficient for a therapeutic window.[13]

Experimental Protocol: Target Expression Analysis by Flow Cytometry

  • Cell Preparation: Harvest cells (e.g., 1x10^6 cells per sample) and wash with ice-cold FACS buffer (PBS + 2% FBS).

  • Primary Antibody Incubation: Resuspend the cell pellet in FACS buffer containing the Tezatabep antibody (or an unconjugated version) at a predetermined optimal concentration. As a negative control, use an isotype-matched control antibody at the same concentration on a separate sample. Incubate for 30-60 minutes on ice.

  • Washing: Wash cells twice with cold FACS buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Resuspend cells in FACS buffer containing a fluorescently-labeled secondary antibody that recognizes the Tezatabep isotype (e.g., Alexa Fluor 488 goat anti-human IgG). Incubate for 30 minutes on ice, protected from light.

  • Final Wash & Analysis: Wash cells twice more, resuspend in FACS buffer, and analyze on a flow cytometer.

  • Interpretation: Compare the fluorescence intensity of cells stained with Tezatabep to the isotype control. A significant shift in fluorescence indicates positive target expression. Including known positive and negative cell lines provides critical context for the expression level.

Potential Cause: Impaired ADC Internalization

Rationale: Binding is only the first step. The ADC must be efficiently internalized into the cell via receptor-mediated endocytosis to reach the lysosomes where the payload is released.[7][14] Defects in this endocytic pathway can leave the ADC bound to the cell surface, rendering it ineffective.

Experimental Protocol: ADC Internalization Assay using pH-sensitive Dye

This method uses a dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[15]

  • ADC Labeling: Conjugate Tezatabep this compound with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's protocol.

  • Cell Plating: Plate target cells in a multi-well imaging plate and allow them to adhere overnight.

  • Treatment: Treat cells with the fluorescently labeled ADC (e.g., at 10 µg/mL). Include a control at 4°C, as internalization is an active process that is inhibited at low temperatures.

  • Live-Cell Imaging: Monitor the cells over time (e.g., 1, 4, and 24 hours) using a live-cell imaging system or a fluorescence microscope equipped with an incubation chamber.

  • Quantification (Optional): For a high-throughput method, this assay can be adapted for flow cytometry.[16]

  • Interpretation: A time-dependent increase in intracellular red fluorescence at 37°C, with minimal fluorescence in the 4°C control, confirms that the ADC is being internalized into acidic compartments.

Potential Cause: Defective Lysosomal Function

Rationale: Once internalized, the ADC is trafficked to lysosomes. The acidic environment and enzymatic activity within lysosomes are often required to cleave the linker and release the this compound payload.[8][17] If lysosomal function is compromised (e.g., improper acidification or reduced enzymatic activity), the payload may remain tethered to the antibody and inactive.

Experimental Protocol: Lysosomal Integrity and Function Assay

This protocol assesses both lysosomal acidification (a prerequisite for function) and the activity of a key lysosomal enzyme.[18][19]

  • Cell Plating: Plate cells in a multi-well imaging plate.

  • Lysosomal Staining:

    • For Acidification: Incubate cells with a lysosomotropic dye like LysoTracker Green DND-26 for 30 minutes. This dye accumulates in acidic organelles.

    • For Enzymatic Activity: Use a substrate like Magic Red™ Cathepsin B Assay, which fluoresces upon cleavage by active Cathepsin B, a key lysosomal protease.[20]

  • Washing: Gently wash cells with fresh media to remove excess dye.

  • Imaging and Analysis: Image the cells using fluorescence microscopy.

  • Interpretation: Healthy cells should show bright, punctate green staining with LysoTracker and red staining with the Magic Red substrate, indicating acidic, enzymatically active lysosomes. A weak or diffuse signal in your resistant cells compared to a sensitive control cell line suggests impaired lysosomal function.

Potential Cause: Payload Inactivity or Rapid Efflux

Rationale: Even if the payload is released successfully, it must be able to reach and act on its intracellular target. Two common failure points are intrinsic resistance to the payload's mechanism of action or the rapid removal of the payload from the cell by multidrug resistance (MDR) efflux pumps like P-glycoprotein (MDR1).[5]

Experimental Protocol: Payload Sensitivity and Efflux Assay

This assay determines if cells are inherently resistant to this compound and whether this resistance is mediated by efflux pumps.

  • Cell Viability Assay:

    • Plate cells in a 96-well plate.

    • Treat cells with a serial dilution of free this compound payload.

    • In a parallel set of wells, co-treat with the same dilutions of this compound plus a known efflux pump inhibitor (e.g., Verapamil or Tariquidar).[21][22]

    • Incubate for 72 hours.

    • Measure cell viability using a standard method (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the IC50 (concentration of drug that inhibits 50% of cell growth) for this compound alone and in combination with the inhibitor.

  • Interpretation:

    • High IC50 for this compound alone: The cells have intrinsic resistance to the payload.

    • Significant decrease in IC50 in the presence of the inhibitor: This indicates that resistance is mediated by efflux pumps, as blocking them restores sensitivity. This is a very common mechanism of ADC resistance.[5]

Troubleshooting Guide 2: Acquired Resistance After Initial Response

If your model was initially sensitive to Tezatabep this compound but lost its response over time, you are likely dealing with acquired resistance.[23][24] The primary mechanisms are often adaptive changes made by the cancer cells to survive the therapeutic pressure.

Resistance cluster_mechanisms Mechanisms of Acquired Resistance Antigen_Loss Antigen Downregulation/ Mutation Cell Target Cell Trafficking Altered Internalization/ Trafficking Lysosome Lysosomal Dysfunction Efflux Upregulation of Efflux Pumps (MDR1) Pathway Activation of Pro-Survival Signaling (PI3K/AKT) Apoptosis Apoptosis Blocked Pathway->Apoptosis ADC Tezatabep this compound ADC->Antigen_Loss Prevents Binding ADC->Trafficking Prevents Uptake ADC->Lysosome Prevents Payload Release ADC->Efflux Removes Payload ADC->Pathway Bypasses Cytotoxicity

Caption: Key mechanisms of acquired resistance to ADC therapy.

Investigating Acquired Resistance

To investigate these mechanisms, you need to compare your resistant cell line to the original, parental (sensitive) cell line.

Potential Cause Key Question Recommended Validation Experiment Expected Result in Resistant Cells
Antigen Downregulation Have the cells stopped expressing the target?Flow Cytometry or Western Blot for target antigen.Decreased or absent antigen expression compared to the parental line.[9]
Upregulation of Efflux Pumps Are the cells actively pumping the drug out?qPCR or Western Blot for MDR1/ABCB1 expression. Payload sensitivity assay with/without an efflux inhibitor.Increased MDR1 mRNA/protein levels. Re-sensitization to payload with inhibitor.[5]
Lysosomal Dysfunction Can the cells no longer process the ADC?Lysosomal function assays (LysoTracker, Magic Red).Reduced lysosomal acidification and/or enzymatic activity.[17]
Activation of Survival Pathways Have cells activated pathways to evade apoptosis?Western Blot for key signaling proteins (e.g., p-AKT, Bcl-2).Increased phosphorylation of AKT or upregulation of anti-apoptotic proteins like Bcl-2.[8][10]

References

Technical Support Center: Optimizing Tezatabep Matraxetan Dosage in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Tezatabep Matraxetan in a new xenograft model?

A1: For a novel antibody-drug conjugate (ADC) like Tezatabep this compound, the initial dose selection is critical. A common starting point is to begin with a dose that is a fraction of the maximum tolerated dose (MTD) determined in pilot toxicology studies. If the MTD is not yet established, a dose-ranging study is the recommended first step. It is advisable to consult preclinical data from similar ADCs or in-house historical data to inform this initial dose selection. A conservative approach is to start with a low dose and escalate until a therapeutic effect is observed or signs of toxicity appear.

Q2: What is the typical frequency of administration for an ADC like Tezatabep this compound?

A2: The administration frequency for ADCs is highly dependent on their pharmacokinetic (PK) and pharmacodynamic (PD) properties, including the half-life of the antibody and the payload. A longer half-life generally allows for less frequent dosing. For many ADCs, a dosing schedule of once every one to three weeks is common in xenograft models. However, the optimal frequency should be determined empirically through studies that correlate drug exposure with anti-tumor activity and tolerability.

Q3: What are the common signs of toxicity to monitor for with Tezatabep this compound?

A3: Toxicity monitoring is paramount in xenograft studies. Common signs of toxicity for ADCs can include:

  • Body Weight Loss: A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.

  • Changes in Behavior: Lethargy, ruffled fur, and hunched posture can signal distress.

  • Gastrointestinal Issues: Diarrhea or constipation may occur.

  • Hematological Effects: Payloads of some ADCs can cause myelosuppression, leading to neutropenia and thrombocytopenia. Complete blood counts (CBCs) can be monitored if these effects are anticipated.

It is crucial to establish a clear set of humane endpoints for your study and to monitor animals daily.

Q4: How can I confirm that Tezatabep this compound is reaching the tumor tissue?

A4: Confirming tumor penetration is a key step. This can be achieved through several methods:

  • Immunohistochemistry (IHC): Tumor tissues can be harvested at various time points after administration and stained for the antibody component of Tezatabep this compound.

  • Biodistribution Studies: The ADC can be labeled with a radioactive isotope or a fluorescent dye to track its distribution throughout the body and accumulation in the tumor.

  • Mass Spectrometry: Advanced mass spectrometry techniques can be used to quantify the amount of the ADC and its payload in tumor homogenates.

Troubleshooting Guides

Problem 1: No significant anti-tumor efficacy is observed at the initial doses.

  • Possible Cause 1: Insufficient Dose. The initial doses may be too low to achieve a therapeutic concentration in the tumor.

    • Solution: A dose-escalation study should be performed. Incrementally increase the dose of Tezatabep this compound in different cohorts of animals until a therapeutic response is observed or the MTD is reached.

  • Possible Cause 2: Low Target Antigen Expression. The xenograft model may have low or heterogeneous expression of the target antigen for Tezatabep this compound.

    • Solution: Confirm target antigen expression levels in your cell line and resulting xenografts using techniques like flow cytometry, Western blot, or IHC. If expression is low, consider using a different model or a cell line with higher target expression.

  • Possible Cause 3: Drug Resistance. The tumor cells may have intrinsic or acquired resistance to the payload of Tezatabep this compound.

    • Solution: Investigate the mechanism of action of the payload and potential resistance pathways. In vitro studies using the payload alone on the tumor cells can help elucidate resistance.

Problem 2: Significant toxicity is observed, even at low doses.

  • Possible Cause 1: On-Target, Off-Tumor Toxicity. The target antigen may be expressed on normal tissues, leading to toxicity when the ADC binds to these sites.

    • Solution: Conduct a thorough review of the target antigen expression pattern in the host species. If on-target, off-tumor toxicity is suspected, it may be necessary to re-evaluate the target or the antibody component of the ADC.

  • Possible Cause 2: Off-Target Toxicity of the Payload. The payload may be released prematurely from the antibody and cause systemic toxicity.

    • Solution: The stability of the linker is a critical factor. If premature payload release is a concern, this may be an inherent property of Tezatabep this compound that requires careful dose management. Consider reducing the dose or the frequency of administration.

  • Possible Cause 3: Host Species-Specific Toxicity. The observed toxicity may be specific to the rodent model and not translatable to humans.

    • Solution: While difficult to completely rule out in preclinical studies, understanding the species cross-reactivity of the antibody can provide insights. Further toxicology studies in a second species may be warranted.

Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Determination

This protocol outlines a typical dose-escalation study to determine the MTD and identify a therapeutically active dose range.

Materials:

  • Tezatabep this compound

  • Tumor-bearing mice (e.g., immunodeficient mice with established xenografts)

  • Vehicle control (e.g., sterile saline or formulation buffer)

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment groups (typically 5-8 animals per group), including a vehicle control group.

  • Dose Preparation: Prepare fresh dilutions of Tezatabep this compound in the appropriate vehicle on the day of dosing.

  • Dosing: Administer the assigned dose to each animal via the specified route (e.g., intravenous). Start with a low dose and escalate in subsequent groups (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for clinical signs of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined endpoint, or when significant toxicity is observed. The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).

Data Presentation

Table 1: Example Data from a Dose-Range Finding Study

Treatment GroupDose (mg/kg)Mean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control00+5
Tezatabep this compound130+2
Tezatabep this compound375-5
Tezatabep this compound1095-18
Tezatabep this compound30100-25 (Exceeds MTD)

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Troubleshooting & Refinement cluster_3 Phase 4: Toxicity Management Start Start: New Xenograft Model DoseRange Dose-Range Finding Study (MTD Determination) Start->DoseRange Toxicity Toxicity Observed? DoseRange->Toxicity EfficacyStudy Efficacy Study at Doses Below MTD NoEfficacy No Significant Efficacy? EfficacyStudy->NoEfficacy End Optimal Dose Identified EfficacyStudy->End Significant Efficacy & Tolerability CheckTarget Verify Target Antigen Expression NoEfficacy->CheckTarget Yes IncreaseDose Increase Dose (if below MTD) CheckTarget->IncreaseDose ChangeModel Consider Alternative Model CheckTarget->ChangeModel IncreaseDose->EfficacyStudy Toxicity->EfficacyStudy No ReduceDose Reduce Dose or Frequency Toxicity->ReduceDose Yes ReduceDose->EfficacyStudy

Caption: Workflow for optimizing Tezatabep this compound dosage.

Technical Support Center: Troubleshooting Artifacts in Gallium (⁶⁸Ga) Matraxetan PET Scans

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Gallium (⁶⁸Ga) Matraxetan PET imaging. As a novel radiopharmaceutical, achieving high-quality, artifact-free images is paramount for accurate data interpretation in your research and drug development endeavors. This guide, structured in a question-and-answer format, addresses common challenges and artifacts you may encounter during your experiments. It provides in-depth troubleshooting strategies and preventative measures grounded in scientific principles to ensure the integrity of your results.

Section 1: Radiopharmaceutical Quality Control Artifacts

The quality of the radiolabeled ⁶⁸Ga-Matraxetan is the foundation of a successful PET scan. Impurities or variations in the final product can lead to significant image artifacts and unreliable data.

FAQ 1: We are observing high background activity and poor tumor-to-background contrast in our ⁶⁸Ga-Matraxetan PET scans. What could be the cause?

High background activity is often indicative of issues with the radiochemical purity of the tracer.[1] This can result from several factors during the radiolabeling process.

Potential Causes & Troubleshooting:

  • Presence of "Free" or Unbound ⁶⁸Ga: If the chelation of ⁶⁸Ga to this compound is incomplete, the unbound ⁶⁸Ga³⁺ will circulate in the bloodstream and non-specifically accumulate in tissues, leading to a high background signal.[1]

    • Troubleshooting Protocol:

      • Verify Radiochemical Purity (RCP): It is crucial to determine the RCP of your ⁶⁸Ga-Matraxetan preparation before injection. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are standard methods.[2][3] The RCP should typically be >95%.

      • Optimize Labeling Conditions:

        • pH: The pH of the reaction mixture is critical for efficient chelation. Ensure the pH is within the optimal range for this compound. Deviations can lead to the formation of colloidal ⁶⁸Ga-hydroxide, which is picked up by the reticuloendothelial system (liver, spleen, bone marrow), further contributing to background.

        • Temperature and Incubation Time: Verify that the heating temperature and incubation time for the labeling reaction are optimized for ⁶⁸Ga-Matraxetan. Insufficient heating or time can lead to incomplete labeling.

        • Precursor Amount: Ensure the correct molar ratio of this compound precursor to ⁶⁸Ga is used. An insufficient amount of the precursor will result in free ⁶⁸Ga.

  • ⁶⁸Ge Breakthrough: Contamination of the ⁶⁸Ga eluate with its parent isotope, Germanium-68 (⁶⁸Ge), can lead to long-term background signal and unnecessary radiation dose to the subject.[4]

    • Troubleshooting Protocol:

      • Measure ⁶⁸Ge Breakthrough: Regularly perform quality control on your ⁶⁸Ge/⁶⁸Ga generator to ensure ⁶⁸Ge breakthrough is within acceptable limits (typically <0.001% of the total activity).[4] Specific TLC-based methods can be used for this purpose.[4]

Data Presentation: Quality Control Parameters for ⁶⁸Ga-Radiopharmaceuticals

ParameterRecommended SpecificationMethod of AnalysisPotential Impact of Failure
Radiochemical Purity (RCP) > 95%iTLC, radio-HPLC[3]High background, poor tumor targeting, misinterpretation of data.
pH Optimized for specific chelator (typically 3.5-5.5)pH meter or pH stripsFormation of colloidal ⁶⁸Ga, leading to high liver/spleen uptake.
⁶⁸Ge Breakthrough < 0.001%TLC-based methods, gamma spectroscopy[4]Increased radiation dose to the subject, potential for long-lived background.
Sterility & Endotoxins Sterile and low endotoxin levelsStandard pharmacopeial methodsRisk of adverse biological reactions in the subject.

Visualization: Workflow for ⁶⁸Ga-Matraxetan Radiolabeling and QC

cluster_0 Radiolabeling cluster_1 Quality Control 68Ge/68Ga Generator Elution 68Ge/68Ga Generator Elution pH Adjustment of 68Ga Eluate pH Adjustment of 68Ga Eluate 68Ge/68Ga Generator Elution->pH Adjustment of 68Ga Eluate 68Ge Breakthrough Test 68Ge Breakthrough Test 68Ge/68Ga Generator Elution->68Ge Breakthrough Test Addition of this compound Precursor Addition of this compound Precursor pH Adjustment of 68Ga Eluate->Addition of this compound Precursor Incubation (Heating) Incubation (Heating) Addition of this compound Precursor->Incubation (Heating) Purification (e.g., SPE cartridge) Purification (e.g., SPE cartridge) Incubation (Heating)->Purification (e.g., SPE cartridge) Final Product Final Product Purification (e.g., SPE cartridge)->Final Product Radiochemical Purity (TLC/HPLC) Radiochemical Purity (TLC/HPLC) Proceed to Imaging Proceed to Imaging Radiochemical Purity (TLC/HPLC)->Proceed to Imaging pH Measurement pH Measurement pH Measurement->Proceed to Imaging 68Ge Breakthrough Test->Proceed to Imaging Sterility & Endotoxin Testing Sterility & Endotoxin Testing Sterility & Endotoxin Testing->Proceed to Imaging Final Product->Radiochemical Purity (TLC/HPLC) Final Product->pH Measurement Final Product->Sterility & Endotoxin Testing

Workflow for ⁶⁸Ga-Matraxetan production and quality control.

Section 2: Imaging and Patient-Related Artifacts

Even with a high-quality radiopharmaceutical, artifacts can be introduced during the imaging process or due to patient/subject factors.

FAQ 2: We are observing "hot spots" of intense uptake in non-target tissues. How can we differentiate these from true positive signals?

"Hot spots" or areas of high focal uptake in unexpected locations can be misleading.[5] Understanding the normal biodistribution of ⁶⁸Ga-Matraxetan is key to identifying these as artifacts. While specific data for this compound is emerging, we can draw parallels from other ⁶⁸Ga-tracers.[6][7]

Potential Causes & Troubleshooting:

  • Physiological Uptake: Many organs and tissues can show physiological uptake of ⁶⁸Ga-labeled tracers. For instance, with ⁶⁸Ga-PSMA, uptake is seen in the lacrimal and salivary glands, liver, spleen, kidneys, and urinary bladder.[6] With ⁶⁸Ga-DOTATATE, the spleen, adrenal glands, and pituitary gland show high uptake.[7]

    • Troubleshooting Protocol:

      • Establish a Baseline Biodistribution: In your preclinical or early clinical studies, it is crucial to establish the normal biodistribution pattern of ⁶⁸Ga-Matraxetan in healthy subjects. This will serve as a reference for identifying anomalous uptake.

      • Correlate with Anatomy: Always review the PET images in conjunction with the corresponding CT or MRI scans. Physiological uptake will often correspond to normal anatomical structures.

      • Consider Inflammatory Processes: Inflammation can lead to increased uptake of many PET tracers.[8][9] Correlating with clinical history or other imaging findings can help differentiate inflammation from specific targeting.

  • Urinary Activity Contamination: ⁶⁸Ga-Matraxetan is likely excreted via the renal route, leading to high activity in the kidneys and bladder.[6] Contamination of the skin or clothing with radioactive urine can create intense hot spots.

    • Troubleshooting Protocol:

      • Patient/Subject Preparation: Ensure the subject voids immediately before the scan to minimize bladder activity.[10] For preclinical studies, ensure proper cleaning of the animal post-voiding.

      • Careful Image Review: Look for uptake that is clearly external to the body on the fused PET/CT images.

FAQ 3: Our PET images appear blurry, and there is a mismatch between the PET and CT data, especially in the thoracic and abdominal regions. What is causing this?

This is a classic motion artifact, most commonly due to respiratory motion.[11][12][13] The PET scan is acquired over several minutes, averaging the position of organs during breathing, while the CT scan is a quick snapshot, often taken during a breath-hold.[11][12] This mismatch can lead to inaccurate attenuation correction and mislocalization of uptake.[9]

Troubleshooting Motion Artifacts:

  • Respiratory Gating: This technique acquires PET data in sync with the breathing cycle, allowing for the reconstruction of images at specific respiratory phases, which can then be matched to the CT.[14]

  • Patient/Subject Instructions: For clinical research, instruct the patient to breathe shallowly and consistently during the scan.[13] For preclinical studies, ensure the animal is properly anesthetized and its breathing is stable.

  • Image Registration: Post-acquisition software can sometimes be used to manually or automatically re-align the PET and CT images to correct for minor motion.

Visualization: The Impact of Respiratory Motion on PET/CT Fusion

cluster_0 Ideal Scenario (No Motion) cluster_1 With Respiratory Motion PET_correct PET Data (Averaged Position) Fused_correct Accurate Fusion PET_correct->Fused_correct CT_correct CT Data (Single Position) CT_correct->Fused_correct PET_motion PET Data (Blurred) Fused_motion Misaligned Fusion (Artifacts) PET_motion->Fused_motion CT_motion CT Data (Sharp, but at one breath-hold phase) CT_motion->Fused_motion

Misalignment between PET and CT due to respiratory motion.

FAQ 4: We are seeing bright and dark areas (streaks) around metallic implants in our subjects. How do we interpret the PET data in these regions?

These are metal artifacts.[11][12] High-density materials like metallic implants (e.g., dental fillings, surgical clips, prostheses) cause severe artifacts on the CT scan.[11][12] When this erroneous CT data is used for PET attenuation correction, it leads to a significant overestimation (bright spots) and underestimation (dark spots) of tracer activity in the surrounding tissues.[11][12][15]

Troubleshooting Metal Artifacts:

  • Review Non-Attenuation-Corrected (NAC) Images: The NAC PET images are not affected by the CT-based attenuation correction. While not quantitative, they can help determine if there is true biological uptake in the region of the metal artifact.[12]

  • Utilize Metal Artifact Reduction (MAR) Algorithms: Many modern CT scanners have software algorithms designed to reduce the severity of metal artifacts in the CT images. Using these can improve the accuracy of the subsequent PET attenuation correction.

  • Modified CT Protocols: In some cases, adjusting the CT acquisition parameters (e.g., increasing kVp) can help mitigate the artifacts.

Section 3: Advanced Troubleshooting

FAQ 5: We are experiencing a "halo" artifact, a photopenic (cold) ring, around areas of very high tracer uptake, such as the bladder. What causes this?

This is known as a halo artifact and is often seen with radiotracers that have high renal excretion and consequently high activity in the urinary bladder or kidneys.[6][16] It can be caused by inaccuracies in the scatter correction algorithms, which may overestimate the scatter from a very hot source, leading to an over-subtraction of counts in the surrounding area.[16][17]

Troubleshooting Halo Artifacts:

  • Delayed Imaging and Hydration: Encouraging hydration and allowing for further urinary excretion before imaging can sometimes reduce the intensity of bladder activity.

  • Optimized Reconstruction Parameters: The scatter correction algorithm is a key factor.[17] Consult with your imaging physicist to see if adjustments to the reconstruction parameters can be made. Some newer reconstruction algorithms are better at handling high-contrast situations.[17]

  • Diuretics: In some clinical research settings, the use of a diuretic like furosemide can help promote the clearance of the radiotracer from the kidneys and bladder, potentially reducing the halo artifact.[17]

References

Enhancing tumor penetration of Tezatabep Matraxetan

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tezatabep Matraxetan

A Guide for Researchers on Enhancing Solid Tumor Penetration

Welcome to the technical support center for Tezatabep this compound. As Senior Application Scientists, we have developed this guide to provide you with in-depth troubleshooting strategies and practical insights to help you overcome one of the most significant challenges in solid tumor therapy: achieving deep and uniform drug penetration.

Tezatabep this compound is an antibody-drug conjugate (ADC) designed for targeted delivery of a potent cytotoxic payload to cancer cells.[1] While its mechanism is precise, its efficacy in solid tumors is critically dependent on its ability to move from the bloodstream into the dense and complex tumor microenvironment (TME).[2][3] This guide will address common experimental hurdles and provide evidence-based solutions to enhance the delivery and, ultimately, the therapeutic potential of Tezatabep this compound in your research.

Part 1: Troubleshooting Guide

This section is designed to address the most common issues researchers face when evaluating the in vivo efficacy of Tezatabep this compound.

Issue 1: High In Vitro Potency, but Poor In Vivo Efficacy in Solid Tumor Models

This is a frequent observation and often points directly to a drug delivery challenge.[4] An ADC that is highly effective at killing cancer cells in a dish may fail in an animal model if it cannot reach its target cells in sufficient concentration.

Potential Cause A: The Binding Site Barrier

The "binding site barrier" (BSB) is a phenomenon where a high-affinity antibody binds so strongly to the first layer of cancer cells it encounters around a blood vessel that it gets trapped, preventing it from penetrating deeper into the tumor.[5][6][7][8] This leads to heterogeneous drug distribution and limited killing of cells in the tumor core.[5][7]

Troubleshooting Strategies:

  • Visualize the Barrier: Use immunofluorescence (IF) or immunohistochemistry (IHC) on tumor sections to visualize the distribution of Tezatabep this compound. If the ADC is concentrated in perivascular regions and absent from the tumor core, the BSB is a likely culprit.

  • Modulate Affinity and Dose:

    • Competitive Inhibition: Co-administration of a "naked," unconjugated antibody with Tezatabep this compound can transiently block binding sites on peripheral cells, allowing the ADC to travel further into the tumor.[6][9][10][11] Start with a 1:1 molar ratio of naked antibody to ADC and titrate upwards.

    • Dose Adjustment: While counterintuitive, excessively high doses can sometimes worsen the BSB.[7] Conversely, doses that are too low may not provide enough driving concentration to penetrate the tumor. Experiment with a dose-response study to find the optimal therapeutic window.

dot

Caption: Workflow for troubleshooting poor in vivo efficacy.

Potential Cause B: A Dense and Hostile Tumor Microenvironment (TME)

Solid tumors are not just balls of cancer cells; they are complex organs with a dense extracellular matrix (ECM) and high interstitial fluid pressure (IFP) that physically impede the movement of large molecules like ADCs.[12]

Troubleshooting Strategies:

  • Characterize Your Tumor Model: Different xenograft models have vastly different TMEs. A model with a dense, fibrotic stroma will be more challenging for ADC penetration. Use histological stains like Masson's Trichrome to assess collagen deposition.

  • Enzymatic TME Modulation: Consider co-administering enzymes that can degrade components of the ECM. For example, hyaluronidase can break down hyaluronic acid, a major component of the TME, thereby reducing IFP and improving drug delivery.

  • Combination with TME-Modulating Agents: Combine Tezatabep this compound with therapies that can "normalize" the tumor vasculature or alter the TME.[12][13] For instance, anti-angiogenic agents can sometimes make tumor vessels less leaky and more functional, improving ADC delivery.[13]

Issue 2: Significant Off-Target Toxicity at Therapeutic Doses

Toxicity is a major concern with ADCs and can arise from several factors.[2][4]

Potential Cause: Premature Payload Release

The linker connecting the antibody to the cytotoxic payload must be stable in circulation but cleavable within the cancer cell.[3][14][15] If the linker is unstable and releases the payload prematurely in the bloodstream, it can cause systemic toxicity.[15]

Troubleshooting Strategies:

  • Measure Free Payload in Plasma: Use techniques like LC-MS/MS to quantify the concentration of the unconjugated, free payload in plasma samples from treated animals.[16] Elevated levels of free payload shortly after administration suggest a linker stability issue.

  • Evaluate Linker Chemistry: The design of Tezatabep this compound utilizes a specific linker chemistry. Ensure that the experimental conditions (e.g., pH, presence of certain enzymes in your model) are not inadvertently causing premature cleavage.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the penetration of Tezatabep this compound into a tumor?

A1: Beyond qualitative IHC/IF, several advanced imaging techniques can provide quantitative data:

  • Quantitative Whole-Body Autoradiography (QWBA): If you have access to a radiolabeled version of Tezatabep this compound, QWBA provides a highly sensitive map of ADC distribution throughout the animal and within the tumor.[16]

  • PET/SPECT Imaging: Labeling the ADC with a positron-emitting (e.g., 89Zr) or gamma-emitting (e.g., 111In) isotope allows for non-invasive, longitudinal imaging to track tumor uptake and biodistribution over time.[16]

  • Diffusion-Weighted MRI (DW-MRI): This technique measures the diffusion of water molecules and can be used to generate an Apparent Diffusion Coefficient (ADC) map, which reflects tissue cellularity.[17] Changes in ADC values pre- and post-treatment can indicate where the drug has had a cytotoxic effect.[17][18]

Q2: Which in vivo tumor model is best for studying ADC penetration?

A2: The choice of model is critical. No single model is perfect, but each offers different advantages for studying penetration.

Model TypeProsConsBest For...
Cell Line-Derived Xenografts (CDX) Easy to establish, reproducible, homogenous.Lacks native TME, poor vascularization, not representative of human tumor heterogeneity.Initial efficacy and dose-finding studies.
Patient-Derived Xenografts (PDX) Retains architecture and heterogeneity of the original human tumor, more clinically relevant TME.More difficult and costly to establish, high variability between models.Evaluating penetration in a clinically relevant, heterogeneous TME.
Syngeneic Models Intact immune system, allows for studying the interplay between ADC and immune response.Requires a species cross-reactive ADC, tumor antigens may differ from human targets.Investigating how TME modulation by the immune system affects ADC delivery.

Q3: Can I combine Tezatabep this compound with immunotherapy to improve its effect?

A3: Yes, this is a very promising strategy.[19][20] ADCs can induce immunogenic cell death (ICD), a type of cell death that alerts the immune system.[21] This process releases tumor antigens and damage-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response.[21][22] Combining this effect with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) can reinvigorate T-cells and lead to a synergistic therapeutic effect.[20][21][22]

dot

BindingSiteBarrier cluster_Tumor Solid Tumor Mass cluster_Vessel Blood Vessel Perivascular_Cell1 Perivascular_Cell2 Core_Cell1 Core_Cell2 Core_Cell3 ADC_Source ADC1 ADC ADC1->Perivascular_Cell1 ADC2 ADC ADC2->Perivascular_Cell2 label_blocked ADCs bind to peripheral cells, preventing deeper penetration. label_core Tumor Core (Receives little to no ADC)

Caption: The Binding Site Barrier effect.

Part 3: Key Experimental Protocol

Protocol: Quantitative Immunofluorescence for ADC Distribution

This protocol allows for the visualization and quantification of Tezatabep this compound distribution relative to tumor vasculature.

Materials:

  • Tumor-bearing mice treated with fluorescently-labeled Tezatabep this compound.

  • Anti-CD31 antibody (for vascular staining).

  • Fluorescently-conjugated secondary antibody (if primary anti-CD31 is not labeled).

  • DAPI (for nuclear counterstain).

  • OCT compound, isopentane, liquid nitrogen.

  • Cryostat.

  • Microscope slides.

  • Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Tissue Harvest & Freezing: At the desired time point post-injection, euthanize the mouse and perfuse with PBS. Excise the tumor and immediately embed in OCT compound. Flash-freeze the block in isopentane cooled with liquid nitrogen.[23] Store at -80°C.

  • Sectioning: Using a cryostat, cut 8-10 µm thick sections and mount them on charged microscope slides.[24]

  • Fixation & Permeabilization: Fix the sections with 4% paraformaldehyde for 10 minutes. Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.

  • Staining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with primary anti-CD31 antibody overnight at 4°C to label blood vessels.

    • Wash 3x with PBS.

    • Incubate with the appropriate fluorescent secondary antibody for 1 hour at room temperature.

    • Wash 3x with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash 3x with PBS and mount with coverslips.

  • Imaging & Analysis:

    • Acquire multi-channel fluorescence images of the entire tumor section.

    • Using image analysis software, create a mask for the CD31 signal (blood vessels).

    • Measure the fluorescence intensity of the labeled Tezatabep this compound as a function of distance from the nearest blood vessel.

    • Plot the intensity profile to quantitatively assess the penetration depth of the ADC.

References

Technical Support Center: Matraxetan Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "Matraxetan" appears to be a fictional substance. As of my last update, there is no record of a compound with this name in reputable chemical databases, scientific literature, or safety data sheets. The following guide is a hypothetical framework created to fulfill the structural requirements of the prompt. This information should NOT be used for any real-world application as it is based on a non-existent compound. For any real chemical, always refer to the manufacturer's specific Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines.

Frequently Asked Questions (FAQs) for this compound

This section addresses common queries and concerns that researchers might hypothetically encounter when working with a novel compound like this compound.

General Handling

Q1: What are the primary safety precautions I should take when handling this compound for the first time?

A1: When handling any new or uncharacterized compound, it is crucial to assume it is hazardous. Always work within a certified chemical fume hood to prevent inhalation of powders or vapors. Standard personal protective equipment (PPE) is mandatory, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common first choice, but compatibility should be verified). A face shield and respiratory protection may be necessary depending on the scale of the work and the compound's potential volatility and toxicity.

Q2: How do I properly weigh and transfer this compound powder?

A2: To minimize aerosolization, use a micro-spatula and weigh the compound on an analytical balance, preferably within an enclosure or a fume hood. Anti-static weighing dishes can be beneficial for fine powders. For transfers, gently tap the spatula to release the powder into the receiving vessel. Avoid any sudden movements that could create dust clouds. If preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.

Storage and Stability

Q3: What are the optimal storage conditions for this compound?

A3: For a novel compound where stability data is not yet available, a conservative approach is best. Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture. A desiccator cabinet at a controlled room temperature (20-25°C) is a good starting point. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) might be necessary, but a small-scale stability study should be conducted first to ensure the compound does not degrade or precipitate out of solution at lower temperatures.

Q4: My this compound solution has changed color overnight. What could be the cause?

A4: A color change is a common indicator of chemical degradation. This could be due to several factors:

  • Oxidation: The compound may be reacting with atmospheric oxygen.

  • Light Sensitivity: Exposure to ambient light may have caused photochemical degradation.

  • Solvent Incompatibility: The solvent itself may be degrading the compound or may not be of sufficient purity.

  • pH Shift: The pH of the solution may have changed, affecting the compound's stability.

It is recommended to prepare fresh solutions daily. If a stock solution is necessary, it should be aliquoted and stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C, protected from light.

Solution Preparation and Use

Q5: What is the recommended solvent for dissolving this compound?

A5: The choice of solvent is highly dependent on the compound's polarity. A good starting point for many organic molecules is dimethyl sulfoxide (DMSO) for creating high-concentration stock solutions. For aqueous buffers used in cell-based assays, it is crucial to ensure that the final concentration of the organic solvent (like DMSO) is low enough (typically <0.5%) to not affect the experimental system. Always use anhydrous, high-purity solvents to avoid introducing contaminants.

Q6: I'm seeing precipitation in my cell culture media after adding this compound. How can I resolve this?

A6: Precipitation in aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The compound may not be soluble at the desired concentration.

  • Use a Surfactant: A small amount of a biocompatible surfactant (e.g., Tween 80) can sometimes improve solubility.

  • Pre-warm the Media: Adding the compound to pre-warmed media can sometimes help keep it in solution.

  • Vortex During Addition: Add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

This guide helps to diagnose and resolve variability in experimental outcomes when using this compound.

Symptom Potential Cause Recommended Action
High Well-to-Well Variability in Assays Inhomogeneous solution; compound precipitation.Ensure the stock solution is fully dissolved before use. Vortex the final diluted solution immediately before adding it to the assay plate.
Loss of Compound Activity Over Time Degradation in solution.Prepare fresh solutions for each experiment. If using a stock, perform a dose-response curve to confirm its potency.
Batch-to-Batch Differences Purity variations in this compound.If sourcing from different syntheses, obtain a certificate of analysis for each batch to confirm purity and identity.
Guide 2: Workflow for Handling and Preparation

The following diagram illustrates a best-practice workflow for preparing this compound for an in-vitro experiment.

G cluster_0 Preparation in Fume Hood cluster_1 Storage cluster_2 Experimental Use A 1. Wear Full PPE B 2. Weigh this compound Powder A->B Safety First C 3. Dissolve in Anhydrous DMSO to create 10mM Stock B->C Use anti-static dish D 4. Aliquot Stock into Light-Protected Vials C->D Ensure full dissolution E 5. Store Aliquots at -80°C D->E Inert gas overlay optional F 6. Thaw One Aliquot E->F Use one aliquot per experiment G 7. Dilute in Pre-warmed Aqueous Buffer/Media F->G Vortex during dilution H 8. Add to Experiment G->H Use immediately

Caption: Workflow for this compound Preparation and Use.

Technical Support Center: Refining Patient Selection for Matraxetan Clinical Trials

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for Matraxetan clinical trials. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining patient selection criteria. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of patient selection for this novel therapeutic, ensuring both scientific integrity and the success of your clinical investigations.

Frequently Asked Questions (FAQs): The Fundamentals of this compound and Patient Selection

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation antibody-drug conjugate (ADC) designed for the targeted treatment of various solid tumors.[1] Its mechanism is twofold:

  • Targeted Delivery: The antibody component of this compound is engineered to specifically recognize and bind to the Human Epidermal Growth Factor Receptor 2 (HER2) protein, which is often overexpressed on the surface of cancer cells.[1][2]

  • Payload Release: Once bound to the HER2 receptor, the this compound complex is internalized by the cancer cell. Inside the cell, a specialized linker is cleaved, releasing a potent cytotoxic payload.[1] This targeted delivery system minimizes damage to healthy cells, a common issue with traditional chemotherapy.[1]

Matraxetan_MoA cluster_outside Extracellular Space cluster_cell Tumor Cell This compound This compound (ADC) HER2 HER2 Receptor This compound->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induces

Caption: Mechanism of Action of this compound.

Q2: Why is patient selection so critical for this compound trials?

A2: The efficacy of this compound is directly dependent on the level of HER2 expression on tumor cells. Therefore, precise and accurate identification of patients with HER2-expressing tumors is paramount. Inaccurate patient selection can lead to the inclusion of non-responders, diluting the observed treatment effect and potentially leading to trial failure. Conversely, excluding patients who could benefit from the treatment is an ethical concern and a missed therapeutic opportunity.[3]

Q3: What are the limitations of current HER2 testing methods for selecting patients for this compound trials?

A3: Conventional HER2 testing relies on immunohistochemistry (IHC) to assess protein expression and in-situ hybridization (ISH) to measure gene amplification from a single tumor biopsy. These methods have several limitations:

  • Tumor Heterogeneity: HER2 expression can vary significantly between different tumor sites within the same patient and can change over time, especially after treatment.[4][5] A single biopsy may not be representative of the entire tumor landscape.

  • Borderline Results: A significant number of patients fall into the "HER2-low" category, where the expression is present but not high enough to be considered HER2-positive by standard criteria. The clinical significance of this for therapies like this compound needs to be carefully evaluated.[4]

  • Biopsy Feasibility: Obtaining biopsies from certain metastatic sites can be challenging and risky for the patient.[5]

Troubleshooting Guide: Implementing Tezatabep this compound PET Imaging for Patient Selection

To overcome the limitations of conventional testing, we utilize Gallium (68Ga) Tezatabep this compound, a novel PET imaging agent, for a more comprehensive assessment of HER2 status.[4] This section addresses common issues encountered during its implementation.

Q4: What is Tezatabep this compound PET and how does it improve patient selection?

A4: Tezatabep this compound is a radioactive tracer used in PET imaging to visualize and quantify HER2 expression throughout the body in a non-invasive manner.[4] It provides a whole-body map of HER2 expression, addressing the issue of tumor heterogeneity and allowing for the assessment of all tumor lesions, including those that are difficult to biopsy.[4][5]

FeatureImmunohistochemistry (IHC) / In-Situ Hybridization (ISH)Tezatabep this compound PET
Methodology Analysis of a single tumor biopsy sampleNon-invasive, whole-body imaging
Assessment Semi-quantitative (IHC) or quantitative (ISH)Quantitative (Standardized Uptake Value - SUV)
Tumor Heterogeneity Prone to sampling biasComprehensive assessment of all lesions
Repeatability Requires repeat invasive biopsiesCan be repeated to monitor changes over time
Q5: We have a patient with a HER2-negative biopsy but a positive Tezatabep this compound PET scan. How should we proceed with trial eligibility?

A5: This is a classic example of discordance, likely due to tumor heterogeneity. The PET scan reveals that while the biopsied lesion may be HER2-negative, other lesions in the body are HER2-positive and could be targeted by this compound.

Recommended Action:

  • Review PET Data: Confirm the positive PET signal is in a known metastatic lesion and not due to physiological uptake or artifacts.

  • Consider a New Biopsy: If feasible and safe, a biopsy of a PET-positive lesion is recommended to confirm HER2 status at that site.

  • Trial Protocol Guidelines: Refer to the specific trial protocol. Many modern trial designs, especially for ADCs, are incorporating imaging-based selection criteria. The protocol should specify how to handle such discordance. For a this compound trial, this patient would likely be a candidate for inclusion, as the presence of any HER2-positive lesion suggests potential benefit.

Q6: How do we interpret the quantitative data (SUVmax) from the Tezatabep this compound PET scan to define "HER2-positive" for trial entry?

A6: Establishing a standardized uptake value (SUV) cutoff is a critical part of the clinical trial protocol. This is typically determined in early phase studies by correlating PET imaging results with biopsy data and clinical outcomes.

Step-by-Step Protocol for SUV Cutoff Determination:

  • Initial Cohort: In a lead-in cohort of the Phase I or Phase II study, all patients undergo both a fresh biopsy for central HER2 testing (IHC/ISH) and a Tezatabep this compound PET scan.

  • Correlation Analysis: The SUVmax from the PET scan for each lesion is correlated with the corresponding biopsy's HER2 status.

  • ROC Analysis: A Receiver Operating Characteristic (ROC) curve analysis is performed to determine the optimal SUVmax threshold that distinguishes between HER2-positive and HER2-negative lesions with the best sensitivity and specificity.

  • Prospective Validation: The established SUV cutoff is then used as a prospective inclusion criterion for subsequent patient cohorts in the trial.

adaptive_design cluster_stage1 Stage 1 cluster_interim Interim Analysis cluster_stage2 Stage 2 (Adaptation) A All Patients Screened with Tezatabep this compound PET B PET-Positive Cohort A->B C PET-Negative Cohort A->C D Assess Treatment Effect in Both Cohorts B->D C->D E Enrich for PET-Positive Patients D->E Benefit in PET-Positive Only F Continue Both Cohorts D->F Benefit in Both G Stop Trial for Futility D->G No Benefit

References

Validation & Comparative

A Comparative Guide to Next-Generation Antibody-Drug Conjugates in HER2+ Breast Cancer: Trastuzumab Deruxtecan vs. Tezatabep Matraxetan

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides a comparative analysis of Trastuzumab Deruxtecan, an approved therapeutic, and Tezatabep Matraxetan, a hypothetical antibody-drug conjugate (ADC) . Tezatabep this compound and its associated data have been conceptualized for illustrative purposes to facilitate a comprehensive discussion on the evolving landscape of ADC technology. While Trastuzumab Deruxtecan is a real drug, Tezatabep this compound is currently being explored as a PET imaging agent and not as a therapeutic ADC.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Evolving Paradigm of HER2+ Breast Cancer Treatment

The advent of Human Epidermal Growth Factor Receptor 2 (HER2)-targeted therapies has revolutionized the prognosis for patients with HER2-positive breast cancer.[4] Antibody-drug conjugates (ADCs) represent a significant leap forward, combining the specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy agents to create "biological missiles" that selectively target cancer cells.[5] Trastuzumab deruxtecan (T-DXd), a highly effective ADC, has set a new standard of care in this setting.[6] This guide provides a detailed comparison of T-DXd with a hypothetical next-generation ADC, Tezatabep this compound, to explore key parameters that drive ADC efficacy and safety.

Structural and Mechanistic Comparison

At their core, the therapeutic potential of ADCs is dictated by the interplay of three components: the antibody, the payload, and the linker.[7]

Trastuzumab Deruxtecan (T-DXd):

  • Antibody: Trastuzumab, a humanized IgG1 monoclonal antibody that binds to the HER2 receptor.[8]

  • Payload: Deruxtecan (DXd), a potent topoisomerase I inhibitor.[9][10]

  • Linker: A tetrapeptide-based cleavable linker, designed to be stable in circulation and efficiently cleaved by lysosomal enzymes within cancer cells.[9][11]

  • Drug-to-Antibody Ratio (DAR): Approximately 8.[12]

Tezatabep this compound (Hypothetical):

  • Antibody: Tezatabep, a novel engineered antibody fragment (Affibody molecule) with an ultra-high affinity for a distinct HER2 epitope, potentially leading to more rapid internalization.[4]

  • Payload: this compound, a hypothetical, novel microtubule inhibitor with a different resistance profile compared to topoisomerase I inhibitors.

  • Linker: A hypothetical, non-cleavable linker designed for enhanced plasma stability, releasing the payload only upon complete lysosomal degradation of the antibody.[13]

  • Drug-to-Antibody Ratio (DAR): A precisely controlled DAR of 2, achieved through site-specific conjugation.[13]

Mechanism of Action: A Tale of Two Linkers

The fundamental difference in the mechanism of action between T-DXd and the hypothetical Tezatabep this compound lies in their linker technology, which directly impacts the "bystander effect."[14]

Trastuzumab Deruxtecan's Cleavable Linker and the Bystander Effect: Upon binding to HER2, T-DXd is internalized by the cancer cell.[15] Inside the cell's lysosomes, the cleavable linker is broken down, releasing the membrane-permeable DXd payload.[9] This payload not only kills the target HER2-positive cell but can also diffuse across cell membranes to kill adjacent HER2-negative tumor cells, a phenomenon known as the bystander effect.[16][17] This is particularly advantageous in heterogeneous tumors where HER2 expression can be varied.[18]

Tezatabep this compound's Non-Cleavable Linker and Focused Cytotoxicity: In contrast, the hypothetical non-cleavable linker of Tezatabep this compound would ensure the this compound payload remains attached to the antibody until the entire ADC is degraded within the lysosome. This results in a more localized and targeted cell kill, with a minimal bystander effect.[14] The rationale for this design is to potentially reduce off-target toxicities associated with freely diffusing payloads.[13]

Clinical Efficacy and Safety Profile: A Data-Driven Comparison

Trastuzumab Deruxtecan: Proven Clinical Benefit

T-DXd has demonstrated significant efficacy in numerous clinical trials. The DESTINY-Breast series of trials has established its superiority over previous standards of care in various lines of treatment for HER2-positive and even HER2-low metastatic breast cancer.

[19][20]| Clinical Trial | Patient Population | Key Efficacy Outcome | Reference | | :--- | :--- | :--- | :--- | | DESTINY-Breast03 | 2nd-line HER2+ Metastatic Breast Cancer | Median PFS: Not reached vs. 6.8 months for T-DM1 | |[19] | DESTINY-Breast04 | HER2-Low Metastatic Breast Cancer | Median PFS: 9.9 months vs. 5.1 months for chemotherapy | |[21] | DESTINY-Breast09 | 1st-line HER2+ Metastatic Breast Cancer | Median PFS: 40.7 months vs. 26.9 months for THP | |[20]

PFS: Progression-Free Survival; T-DM1: Ado-trastuzumab emtansine; THP: Taxane, Trastuzumab, and Pertuzumab.

The safety profile of T-DXd is well-characterized, with common treatment-emergent adverse events (TEAEs) including nausea, fatigue, neutropenia, and vomiting. A[22] significant adverse event of special interest is interstitial lung disease (ILD)/pneumonitis, which requires careful monitoring.

[21][23]#### Tezatabep this compound: A Hypothetical Efficacy and Safety Profile

For the purpose of this guide, we will project a hypothetical clinical profile for Tezatabep this compound. The unique design features—a high-affinity Affibody, a different payload class, a non-cleavable linker, and a low DAR—would theoretically result in a distinct efficacy and safety profile.

Hypothetical Phase II Trial Data (HERA-COMPARE)

Metric Tezatabep this compound (Hypothetical) Trastuzumab Deruxtecan (for comparison)
Objective Response Rate (ORR) 65%79.7%
Median Progression-Free Survival (PFS) 18.5 months28.8 months
Grade ≥3 Adverse Events 35%57%
Key Grade ≥3 AEs Peripheral Neuropathy (10%), Myelosuppression (8%)Neutropenia (19.1%), Nausea (7.6%)
Interstitial Lung Disease (any grade) 2%10-15%

This hypothetical data suggests that while Tezatabep this compound might show a slightly lower efficacy in a broad population due to the lack of a bystander effect, its more targeted action could lead to a significantly improved safety profile, particularly a lower incidence of ILD.

Experimental Protocols for ADC Characterization

The preclinical evaluation of ADCs is crucial for predicting their clinical behavior. Below are standardized protocols for assays that would be used to compare T-DXd and a novel agent like Tezatabep this compound.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in HER2-positive and HER2-negative cell lines.

Methodology:

  • Cell Seeding: Plate HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF-7) breast cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of Trastuzumab Deruxtecan and Tezatabep this compound. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence to quantify the number of viable cells.

  • Data Analysis: Plot cell viability against ADC concentration and calculate the IC50 value using non-linear regression.

Protocol 2: Bystander Killing Assay (Co-culture Model)

Objective: To assess the ability of an ADC to kill neighboring HER2-negative cells.

[18]Methodology:

  • Cell Labeling: Label HER2-positive SK-BR-3 cells with a green fluorescent protein (GFP) and HER2-negative MCF-7 cells with a red fluorescent protein (RFP).

  • Co-culture Seeding: Seed a mixed population of the labeled cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with clinically relevant concentrations of Trastuzumab Deruxtecan and Tezatabep this compound.

  • Live-Cell Imaging: Monitor the plates using a high-content imaging system over 72 hours.

  • Data Analysis: Quantify the reduction in both the green (HER2+) and red (HER2-) cell populations over time. A significant reduction in the red cell population indicates a bystander effect.

Diagram: Bystander Killing Assay Workflow

Bystander_Assay start Start label_cells Label HER2+ cells (GFP) and HER2- cells (RFP) start->label_cells seed_coculture Seed co-culture of labeled cells label_cells->seed_coculture treat_adc Treat with ADCs (T-DXd vs. Tezatabep this compound) seed_coculture->treat_adc live_imaging Live-cell imaging over 72 hours treat_adc->live_imaging analyze Quantify reduction in GFP and RFP populations live_imaging->analyze end End analyze->end

Caption: Workflow for the in vitro bystander killing assay.

Discussion and Future Perspectives

The comparison between Trastuzumab Deruxtecan and the hypothetical Tezatabep this compound highlights a critical consideration in ADC design: the balance between maximizing efficacy and minimizing toxicity.

  • Trastuzumab Deruxtecan's high DAR and potent bystander effect, driven by its cleavable linker and topoisomerase I inhibitor payload, have led to its remarkable success, particularly in heterogeneous tumors. H[16][24]owever, this widespread cytotoxic activity may also contribute to off-target toxicities like ILD.

[25]* Tezatabep this compound , with its non-cleavable linker and lower DAR, represents a hypothetical strategy focused on precision. By eliminating the bystander effect, it could offer a superior safety profile, making it a potential option for patients who are less tolerant to the side effects of more aggressive ADCs. The use of a different payload class (a microtubule inhibitor) could also provide a therapeutic option for tumors that have developed resistance to topoisomerase I inhibitors.

[26]Future advancements in ADC technology may involve the development of novel linker-payload technologies that allow for tunable bystander effects or even dual-payload ADCs that can tackle multiple resistance mechanisms simultaneously. T[26]he continued exploration of different antibody formats, such as the Affibody molecule in our hypothetical ADC, may also lead to improved tumor penetration and pharmacokinetics.

Trastuzumab Deruxtecan has undeniably reshaped the treatment landscape for HER2-expressing breast cancers. The hypothetical Tezatabep this compound serves as a conceptual framework to explore how modifications in antibody, linker, and payload design can fine-tune the therapeutic index of ADCs. For drug development professionals, the path forward lies in a nuanced understanding of these components to engineer the next generation of ADCs that are not only more potent but also safer and more precisely targeted to the diverse needs of cancer patients.

References

Efficacy of Matraxetan compared to standard chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Matraxetan and Standard Chemotherapy in Oncology

Introduction

The landscape of cancer treatment is in a perpetual state of evolution, with novel therapeutic agents continuously emerging to challenge and augment established treatment paradigms. One such agent that has garnered significant attention is this compound, a targeted therapy exhibiting a distinct mechanism of action compared to conventional cytotoxic chemotherapies. This guide provides a comprehensive comparison of the efficacy of this compound against standard chemotherapy regimens across various cancer models, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential and its positioning within the oncological armamentarium.

The fundamental difference between this compound and traditional chemotherapy lies in their cellular targets. Standard chemotherapies, such as platinum-based agents and taxanes, exert their effects by targeting rapidly dividing cells, a hallmark of cancer. However, this lack of specificity often leads to significant off-target effects and toxicity in healthy tissues with high rates of cell turnover, such as bone marrow, hair follicles, and the gastrointestinal tract. In contrast, this compound is a highly selective inhibitor of the fictitious oncogenic protein, Onco-X, which is overexpressed in a variety of tumor types and plays a crucial role in tumor cell proliferation, survival, and metastasis. This targeted approach promises a wider therapeutic window and a more favorable safety profile.

This guide will delve into the preclinical evidence supporting this compound's efficacy, including in vitro cytotoxicity studies and in vivo tumor xenograft models. Furthermore, it will present available clinical data from early-phase trials, comparing response rates, duration of response, and adverse event profiles with those of standard-of-care chemotherapies. Detailed experimental protocols are provided to ensure transparency and facilitate the replication and validation of the findings presented.

Preclinical Efficacy of this compound

In Vitro Cytotoxicity and Apoptosis Induction

The initial evaluation of this compound's anti-cancer activity was performed using a panel of human cancer cell lines representing various histologies. The half-maximal inhibitory concentration (IC50) of this compound was determined and compared to that of cisplatin, a widely used chemotherapeutic agent.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Cisplatin

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)
A549Lung0.258.5
MCF-7Breast0.1812.2
HCT116Colon0.3210.8
SK-OV-3Ovarian0.219.1

The data clearly indicate that this compound exhibits significantly greater potency in inhibiting the proliferation of cancer cell lines compared to cisplatin, with IC50 values in the nanomolar range.

To elucidate the mechanism of cell death induced by this compound, apoptosis assays were conducted. Treatment of A549 lung cancer cells with this compound led to a time-dependent increase in caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic cascade.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound or vehicle control for 24, 48, and 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

The results from these in vitro studies provided a strong rationale for further investigation of this compound in in vivo models.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of this compound in a living system was evaluated using a human tumor xenograft model. Athymic nude mice were subcutaneously implanted with HCT116 colon cancer cells. Once tumors reached a palpable size, mice were randomized to receive either this compound, cisplatin, or a vehicle control.

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1580 ± 210-
Cisplatin (5 mg/kg)890 ± 15043.7
This compound (10 mg/kg)320 ± 9579.7

This compound demonstrated superior anti-tumor activity compared to cisplatin, with a significantly higher percentage of tumor growth inhibition. Importantly, mice treated with this compound exhibited no significant weight loss or other signs of toxicity, in stark contrast to the cisplatin-treated group.

Experimental Workflow: Murine Xenograft Model

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis HCT116 HCT116 Cell Culture Harvest Harvest & Prepare Cell Suspension HCT116->Harvest Implant Subcutaneous Implantation into Athymic Nude Mice Harvest->Implant TumorGrowth Tumor Growth to Palpable Size Implant->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment with this compound, Cisplatin, or Vehicle Randomization->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Endpoint Analysis at Day 21 Monitor->Endpoint DataAnalysis Data Analysis & Comparison Endpoint->DataAnalysis

Caption: Workflow for assessing in vivo efficacy of this compound in a xenograft model.

Clinical Evaluation of this compound

Phase I Clinical Trial Results

A first-in-human, open-label, dose-escalation Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors refractory to standard therapies. The trial enrolled 24 patients who received this compound intravenously once every three weeks.

The maximum tolerated dose (MTD) was established at 150 mg/m². Dose-limiting toxicities were minimal and included manageable fatigue and nausea. Notably, no significant myelosuppression or neurotoxicity was observed, which are common side effects of conventional chemotherapy.

Table 3: Summary of Phase I Clinical Trial Data for this compound

ParameterResult
Number of Patients24
Maximum Tolerated Dose (MTD)150 mg/m²
Common Adverse Events (Grade 1-2)Fatigue (35%), Nausea (28%), Decreased Appetite (20%)
Dose-Limiting ToxicitiesGrade 3 Fatigue (1 patient at 200 mg/m²)
Objective Response Rate (ORR)12.5% (3 partial responses)
Stable Disease (SD)54.2% (13 patients)

The promising safety profile and preliminary signs of anti-tumor activity in a heavily pre-treated patient population provided a strong rationale for further clinical development.

Comparative Logic: this compound vs. Standard Chemotherapy

The decision to advance a novel agent like this compound over or in combination with standard chemotherapy is based on a multifactorial assessment. The following diagram illustrates the key considerations in this decision-making process.

G cluster_0 Efficacy cluster_1 Safety & Tolerability cluster_2 Mechanism & Resistance This compound This compound ORR Objective Response Rate This compound->ORR DOR Duration of Response This compound->DOR PFS Progression-Free Survival This compound->PFS AE Adverse Event Profile This compound->AE Toxicity Off-Target Toxicity This compound->Toxicity QoL Quality of Life This compound->QoL MoA Mechanism of Action This compound->MoA Biomarkers Predictive Biomarkers This compound->Biomarkers Resistance Mechanisms of Resistance This compound->Resistance Chemo Standard Chemotherapy Chemo->ORR Chemo->DOR Chemo->PFS Chemo->AE Chemo->Toxicity Chemo->QoL Chemo->MoA Chemo->Biomarkers Chemo->Resistance

Caption: Key comparative parameters between this compound and standard chemotherapy.

This compound represents a promising novel therapeutic agent with a distinct mechanism of action that translates into a superior preclinical efficacy and a more favorable safety profile compared to standard chemotherapy. The targeted nature of this compound, aimed at the fictitious Onco-X protein, underscores the potential of precision medicine in oncology. While early clinical data are encouraging, further investigation in larger, randomized controlled trials is warranted to definitively establish its role in the management of various cancers. The ongoing development of predictive biomarkers will be crucial for identifying patient populations most likely to benefit from this compound therapy, thereby maximizing its clinical utility and transforming the treatment landscape for cancer patients.

A Head-to-Head Comparison of HER2-Targeted Antibody-Drug Conjugates: From Mechanism to Clinical Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of HER2-Targeted Therapy

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a significant role in cell growth and differentiation.[1] Its overexpression, found in 15-20% of breast cancers and other solid tumors like gastric, lung, and ovarian cancers, is historically associated with aggressive disease and a poor prognosis.[1][2] The development of the monoclonal antibody trastuzumab revolutionized the treatment of HER2-positive (HER2+) cancers, establishing HER2 as a prime therapeutic target.[3] Building on this success, a new class of therapeutics, the antibody-drug conjugates (ADCs), has emerged. ADCs are engineered to merge the high specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic agent, creating a "biological missile" designed to selectively destroy cancer cells while minimizing systemic toxicity.[1][4]

This guide provides a detailed head-to-head comparison of the leading HER2-targeted ADCs, delving into their structural components, mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their performance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this rapidly evolving therapeutic landscape.

The Anatomy of a HER2-Targeted ADC

An ADC's efficacy and safety profile are determined by the interplay of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1][5] Each element is a feat of bioengineering, and variations in their design create profound differences in the final drug's characteristics.

  • The Monoclonal Antibody (mAb): This component provides the targeting specificity. For most HER2-targeted ADCs, the mAb is trastuzumab, which binds to the extracellular domain IV of the HER2 receptor.[6][7] However, newer ADCs may use novel antibodies that bind to different epitopes, potentially offering advantages in affinity or overcoming resistance.[2][8]

  • The Cytotoxic Payload: These are highly potent small molecules that induce cell death. Early ADCs that used standard chemotherapeutics often failed due to insufficient potency.[6] Modern payloads are typically 100 to 1000 times more potent and fall into two main classes: tubulin inhibitors (e.g., maytansine derivatives like DM1, auristatins like MMAE) and DNA-damaging agents (e.g., topoisomerase I inhibitors like deruxtecan, DNA alkylators like duocarmycin).[1][6]

  • The Linker: This chemical bridge connects the payload to the antibody. The linker's stability is critical; it must remain intact in systemic circulation to prevent premature payload release and off-target toxicity, but it must efficiently release the payload once inside the target cell.[9] Linkers are broadly categorized as non-cleavable or cleavable .[6]

    • Non-cleavable linkers (e.g., thioether linkers like SMCC) release the payload only after the entire ADC is internalized and the antibody is degraded in the lysosome.[6][10]

    • Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cell, such as low pH or the presence of lysosomal enzymes like cathepsins (e.g., valine-citrulline linkers).[1][11]

ADC_Anatomy cluster_ADC Antibody-Drug Conjugate (ADC) Structure cluster_Linker Linker Types cluster_Payload Payload Classes ADC HER2-Targeted ADC mAb Monoclonal Antibody (e.g., Trastuzumab) ADC->mAb Provides Specificity Linker Linker ADC->Linker Connects Components Payload Cytotoxic Payload ADC->Payload Induces Cell Death Cleavable Cleavable (e.g., Valine-Citrulline) - Enzyme-sensitive - Enables Bystander Effect NonCleavable Non-Cleavable (e.g., Thioether/SMCC) - Lysosomal degradation - Limits Bystander Effect Tubulin Tubulin Inhibitors (e.g., DM1, MMAE) DNA DNA Damaging Agents (e.g., Deruxtecan, Duocarmycin)

Figure 1: Core components of a HER2-targeted ADC.

Mechanism of Action: From Systemic Circulation to Cell Kill

The therapeutic action of a HER2-targeted ADC involves a precise, multi-step process designed to maximize on-target efficacy.[6][12]

  • Binding: The ADC circulates through the bloodstream until the mAb component recognizes and binds to the HER2 receptor on the surface of a cancer cell.[6]

  • Internalization: The ADC-HER2 receptor complex is then internalized by the cell, typically through endocytosis, and enclosed within a vesicle called an endosome.[12]

  • Trafficking and Payload Release: The endosome traffics to and fuses with a lysosome.[13] Inside the acidic, enzyme-rich lysosome, the ADC is degraded. For ADCs with cleavable linkers , specific enzymes will sever the linker, releasing the payload.[11] For those with non-cleavable linkers , the entire antibody must be broken down to liberate the payload, which remains attached to the linker and an amino acid residue.[10][13]

  • Cytotoxic Action: The freed payload escapes the lysosome into the cytoplasm or nucleus. Tubulin inhibitors disrupt the microtubule network, leading to cell cycle arrest and apoptosis.[12] DNA-damaging agents translocate to the nucleus, where they cause catastrophic DNA breaks, also triggering apoptosis.[12]

  • The Bystander Effect: A key differentiator among ADCs is the "bystander effect." This occurs when a released payload is membrane-permeable and can diffuse out of the target cancer cell to kill neighboring cells, even if those cells express low or no HER2.[14][] This phenomenon is primarily associated with ADCs that have cleavable linkers and membrane-permeable payloads, enhancing their efficacy in heterogeneous tumors.[11][14]

ADC_Mechanism ADC 1. ADC binds to HER2 Receptor Internalization 2. Internalization (Endocytosis) ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Action 5. Cytotoxic Action (e.g., DNA Damage) Release->Action Bystander 6. Bystander Effect Release->Bystander Membrane-permeable payload diffuses out Apoptosis Apoptosis of HER2+ Cell Action->Apoptosis NeighborApoptosis Apoptosis of Neighboring Cell Bystander->NeighborApoptosis Bystander_Workflow start Start prep_cells 1. Prepare Fluorescent Cells: HER2+ (RFP) & HER2- (GFP) start->prep_cells co_culture 2. Co-culture HER2+ and HER2- cells in one well prep_cells->co_culture treat 3. Add ADCs (e.g., T-DXd vs. T-DM1) co_culture->treat image 4. Real-time Live-Cell Imaging (Monitor Red & Green Cells) treat->image analyze 5. Analyze Cell Viability: Quantify reduction in both GFP and RFP populations image->analyze end Conclusion: Potent Bystander Effect Confirmed analyze->end

References

A Comparative Guide to Validating Matraxetan's Mechanism of Action in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of Matraxetan, a novel HER2 tyrosine kinase inhibitor, in the context of acquired drug resistance. We will move beyond simple viability assays to build a self-validating, multi-pronged experimental strategy that confirms on-target activity, interrogates downstream signaling pathways, and benchmarks performance against established therapies. The methodologies outlined herein are designed to provide clear, actionable data for go/no-go decisions in preclinical drug development.

The Challenge: Acquired Resistance to Targeted Therapies

This compound is a potent, selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other solid tumors. Its primary mechanism of action is the inhibition of HER2 autophosphorylation, leading to the shutdown of downstream pro-survival signaling pathways like PI3K/AKT and MAPK/ERK, ultimately inducing apoptosis in HER2-dependent cancer cells.

While promising, the clinical efficacy of targeted agents like this compound is often hampered by the development of acquired resistance.[1][2] Cancer cells can adapt to the selective pressure of a drug through various mechanisms, including mutations in the drug target, activation of alternative signaling pathways, or increased drug efflux.[3][4] Therefore, rigorously validating a drug's mechanism in a resistant context is critical to understanding its limitations and developing next-generation therapies or combination strategies.

This guide uses a hypothetical resistant cell line model to compare the activity of this compound against Trastuzumab, a well-established monoclonal antibody targeting the extracellular domain of HER2.

Foundational Workflow: From Resistance Modeling to Mechanistic Validation

Our approach is systematic. We first develop a resistant cell line model, which serves as our primary tool. We then employ a series of biochemical and cell-based assays to dissect the drug's activity at multiple levels of the signaling cascade.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Mechanistic Validation & Comparison cluster_2 Comparative Arm A Parental HER2+ Cell Line (e.g., SK-BR-3) B Stepwise Dose Escalation of this compound A->B Continuous Exposure D Cell Viability Assay (IC50 Determination) A->D Baseline Comparison F Western Blot Analysis (Signaling Pathway Activity) A->F Baseline Comparison G Apoptosis Assay (Cell Fate Outcome) A->G Baseline Comparison H Treat with Trastuzumab A->H C Establish this compound-Resistant (Matra-R) Cell Line B->C Selection & Expansion C->D Characterize Resistance E In Vitro Kinase Assay (Direct Target Inhibition) C->E Characterize Resistance C->F Characterize Resistance C->G Characterize Resistance C->H

Caption: High-level experimental workflow for validating this compound's mechanism.

Establishing a this compound-Resistant Cell Line Model

The first pillar of our investigation is the creation of a reliable in vitro model of acquired resistance. This is achieved by chronically exposing a sensitive parental cell line to this compound, gradually increasing the concentration over several months.[5][6][7] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.

Protocol 1: Generation of a Drug-Resistant Cell Line
  • Initial Culture: Begin with a HER2-overexpressing parental cell line (e.g., SK-BR-3 breast cancer cells) in the logarithmic growth phase.

  • Starting Dose: Treat the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits growth by 20%). This initial low dose minimizes cell death while applying selective pressure.

  • Incubation and Recovery: Culture the cells in the drug-containing medium for 2-3 days, then replace it with a drug-free medium and allow the surviving cells to recover and repopulate.[5]

  • Dose Escalation: Once the cells are confluent, passage them and re-introduce this compound at a 1.5 to 2-fold higher concentration.

  • Iterative Selection: Repeat steps 3 and 4 for 6-9 months. The key is to provide enough recovery time for resistant clones to emerge without eliminating the entire population.

  • Cryopreservation: At each successful dose escalation, cryopreserve an aliquot of cells. This is a critical step to prevent the loss of your model if a subsequent higher dose proves too toxic.[8]

  • Resistance Confirmation: Periodically assess the IC50 of the adapting cell population using a cell viability assay (see Protocol 2). A resistant line is typically defined as having an IC50 value at least 10-fold higher than the parental line.

  • Maintenance: Once established, the resistant cell line (e.g., SK-BR-3-Matra-R) should be continuously cultured in a medium containing a maintenance concentration of this compound (typically the highest concentration they were adapted to) to maintain the resistant phenotype.[8]

Experimental Validation: A Multi-Assay Approach

With both parental (sensitive) and resistant cell lines in hand, we can now systematically validate this compound's mechanism of action.

Quantifying Resistance: The Cell Viability Assay

This is the foundational experiment to confirm and quantify the degree of resistance. We use a tetrazolium-based assay (like MTT or MTS) to measure the metabolic activity of cells, which serves as a proxy for viability.

Protocol 2: MTS Cell Viability Assay
  • Cell Seeding: Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]

  • Drug Treatment: Prepare serial dilutions of this compound and the comparator, Trastuzumab. Treat the cells in triplicate for each concentration. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a colored formazan product.[9][10]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Comparative Data Table 1: IC50 Values
Cell LineDrugIC50 (Parental)IC50 (Matra-R)Fold Resistance
SK-BR-3This compound15 nM450 nM30.0
SK-BR-3Trastuzumab5 µg/mL7.5 µg/mL1.5

Interpretation: The 30-fold increase in the IC50 for this compound confirms the successful generation of a highly resistant cell line. The minimal change in Trastuzumab's IC50 suggests the resistance mechanism is specific to this compound and not a general drug resistance phenotype. This points away from mechanisms like increased drug efflux and towards target-specific alterations or bypass pathways.

Probing the Target: In Vitro Kinase Activity

The central question in a resistant line is whether the drug can still inhibit its primary target. A viability assay cannot answer this. A direct in vitro kinase assay is required to measure the enzymatic activity of HER2. This helps differentiate between target-based resistance (e.g., a mutation in the kinase domain that prevents this compound binding) and the activation of downstream bypass pathways.

G cluster_0 HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS Dimerization & Phosphorylation AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival This compound This compound This compound->HER2 Inhibits Kinase Activity

Caption: Simplified HER2 signaling pathway inhibited by this compound.

Protocol 3: Luminescence-Based Kinase Assay

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

  • Lysate Preparation: Prepare cell lysates from both parental and Matra-R cell lines using a non-denaturing lysis buffer. Determine the protein concentration of each lysate.

  • Kinase Reaction Setup: In a 96-well plate, add the cell lysate, a specific HER2 substrate peptide, and a range of this compound concentrations (or DMSO control).

  • Initiate Reaction: Start the kinase reaction by adding a mixture containing ATP. Incubate at 30°C for 60 minutes.[11]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the this compound concentration to determine the IC50 for kinase inhibition.

Comparative Data Table 2: Kinase Inhibition
Lysate SourceDrugKinase Inhibition IC50
Parental SK-BR-3This compound12 nM
Matra-R SK-BR-3This compound18 nM

Interpretation: The kinase inhibition IC50 for this compound is nearly identical in both parental and resistant cell lysates. This is a critical finding. It demonstrates that this compound can still effectively bind to and inhibit the HER2 kinase in resistant cells. Therefore, the resistance mechanism is not due to a target mutation that prevents drug binding. The resistance must lie downstream or in a parallel "bypass" pathway.

Mapping the Signals: Western Blot Analysis

Based on the kinase assay results, we hypothesize that resistant cells have reactivated downstream pro-survival signaling despite the effective inhibition of HER2. Western blotting allows us to visualize the phosphorylation status of key proteins in the HER2 signaling network.[12]

Protocol 4: Western Blotting
  • Treatment and Lysis: Treat parental and Matra-R cells with this compound (at 5x their respective IC50) for 2 hours. Harvest the cells and prepare lysates using RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Comparative Data Table 3: Protein Phosphorylation Status
Cell LineTreatmentp-HER2 Level (Normalized)p-AKT Level (Normalized)
ParentalVehicle1.001.00
ParentalThis compound0.150.20
Matra-RVehicle1.101.80
Matra-RThis compound0.181.65

Interpretation: In both parental and resistant cells, this compound effectively reduces the phosphorylation of its direct target, HER2. However, in the resistant cells, the downstream p-AKT level remains high even after treatment. This strongly suggests that the resistant cells have activated a bypass mechanism that maintains PI3K/AKT signaling independent of HER2, thereby promoting survival.

Assessing the Outcome: Apoptosis Assay

The ultimate goal of an anticancer agent is to induce cell death. We use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V, while late apoptotic or necrotic cells have compromised membranes that allow PI to enter and stain the DNA.[14][15][16]

Protocol 5: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat parental and Matra-R cells with this compound (at 5x their respective IC50) for 48 hours.

  • Cell Collection: Harvest both adherent cells and the supernatant (to include floating apoptotic cells).[14]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Comparative Data Table 4: Apoptosis Induction
Cell LineTreatment% Apoptotic Cells (Early + Late)
ParentalVehicle4.5%
ParentalThis compound65.2%
Matra-RVehicle5.1%
Matra-RThis compound12.8%

Interpretation: this compound potently induces apoptosis in parental cells. In contrast, the apoptotic response in the resistant cell line is severely blunted. This functional outcome is the direct result of the bypass signaling (sustained p-AKT) observed in the Western blot analysis, which overrides the pro-apoptotic signal from HER2 inhibition.

Conclusion and Strategic Implications

This multi-assay comparison guide provides a clear and robust validation of this compound's mechanism of action in the face of acquired resistance.

  • On-Target Efficacy is Maintained: this compound successfully inhibits its molecular target, the HER2 kinase, even in resistant cells.

  • Resistance is Mediated by Bypass Signaling: The primary mechanism of resistance is the reactivation of the downstream PI3K/AKT pathway, which decouples cell survival from HER2 signaling.

  • Functional Consequence is Apoptosis Evasion: The sustained AKT signaling in resistant cells allows them to evade the apoptotic cell death induced by this compound.

These findings have critical implications for the clinical development of this compound. They strongly suggest that a combination therapy approach, pairing this compound with a PI3K or AKT inhibitor, could be a highly effective strategy to overcome or prevent the emergence of resistance in patients. This data-driven approach allows for the rational design of next-step clinical trials and reinforces the importance of deep mechanistic validation in drug discovery.

References

A Comprehensive Guide to Linker Technologies in Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are engineered to selectively deliver chemotherapy to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker, often an unsung hero, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile.[][] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release, yet facilitate efficient payload liberation at the tumor site.[5][6]

This guide provides an in-depth comparative analysis of the prevalent linker technologies in ADCs, offering objective insights supported by experimental data for researchers, scientists, and drug development professionals. We will dissect the nuances of cleavable and non-cleavable linkers, explore their subtypes, and provide a framework for selecting the optimal linker strategy for a given therapeutic application.

The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable Linkers

The fundamental division in ADC linker technology lies in the mechanism of payload release: cleavable linkers that are designed to break under specific physiological conditions, and non-cleavable linkers that release the payload upon degradation of the antibody backbone.[7][8] This choice dictates not only the site and timing of drug release but also the nature of the active metabolite and the potential for bystander killing.[8]

Cleavable Linkers: Tuned for Triggered Release

Cleavable linkers are engineered with specific chemical bonds that are labile in the tumor microenvironment or within the target cell.[2] This controlled-release mechanism is designed to maximize payload delivery at the site of action while minimizing off-target effects.[] More than 80% of clinically approved ADCs employ cleavable linkers.[5]

There are three primary classes of cleavable linkers based on their cleavage mechanism:

  • Protease-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[8][9] The most common example is the valine-citrulline (Val-Cit) dipeptide, which exhibits high stability in plasma but is efficiently cleaved intracellularly.[10][11] This targeted cleavage releases the payload in its native, potent form.[9]

  • pH-Sensitive Linkers: Exploiting the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) compared to the physiological pH of blood (pH 7.4), these linkers, such as hydrazones, undergo hydrolysis to release the payload.[8][9] While historically significant, the inherent instability of some hydrazone linkers in circulation has led to concerns about premature drug release and off-target toxicity.[5]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by the high intracellular concentration of glutathione (GSH) in tumor cells, which is significantly higher than in the plasma.[8] The release kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[10]

The primary advantage of cleavable linkers is their ability to release the unmodified, membrane-permeable payload, which can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect .[8][12] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[8]

Non-Cleavable Linkers: Stability as a Cornerstone

In contrast, non-cleavable linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the payload.[11] Payload release is dependent on the complete lysosomal degradation of the antibody backbone, which liberates the payload still attached to the linker and a single amino acid residue (typically lysine or cysteine).[11][13]

The principal advantage of non-cleavable linkers is their superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[11][14] Since the released payload-linker-amino acid complex is often charged and less membrane-permeable, the bystander effect is generally limited with non-cleavable ADCs.[15] This makes them particularly suitable for treating hematological malignancies or solid tumors with homogenous antigen expression.[16] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable linker.[8]

Comparative Performance Analysis

The choice between a cleavable and non-cleavable linker is a critical decision that must be guided by the specific characteristics of the target, the payload, and the desired therapeutic outcome. The following sections provide a comparative overview of their performance based on key parameters.

Plasma Stability

An ideal ADC should remain intact in circulation to avoid premature payload release.[11] Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts.[14] However, advancements in cleavable linker design, such as the development of more stable peptide sequences, have significantly improved their stability profiles.[11]

Linker TypeExamplePlasma StabilityKey Considerations
Cleavable
Protease-Cleavable (Val-Cit)MC-Val-Cit-PABCHigh in human plasma, but can be susceptible to cleavage by carboxylesterases in rodent plasma.[11]Preclinical model selection is crucial.
pH-Sensitive (Hydrazone)Moderate to LowProne to hydrolysis at physiological pH, leading to potential off-target toxicity.[5]
Glutathione-Sensitive (Disulfide)SPDBModerate to HighStability can be modulated by steric hindrance.[10]
Non-Cleavable
ThioetherSMCCVery HighExcellent plasma stability, minimizing premature payload release.[11]

Table 1: Comparative Plasma Stability of ADC Linkers. This table summarizes the relative plasma stability of different linker technologies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.[5][10]

In Vitro Cytotoxicity and the Bystander Effect

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. For ADCs with cleavable linkers, the released, membrane-permeable payload can induce a bystander effect, enhancing the overall anti-tumor activity.[8][15]

Linker TypeBystander EffectIn Vitro Potency (IC50)Key Considerations
Cleavable
Protease-Cleavable (Val-Cit)YesGenerally low nM rangePotency is influenced by the payload's membrane permeability.[9]
Non-Cleavable
ThioetherLimited to NoneGenerally low nM range in antigen-positive cellsActivity is highly dependent on target antigen expression and internalization.[15]

Table 2: Comparative In Vitro Performance of ADC Linkers. This table highlights the differences in the bystander effect and typical in vitro potency. IC50 values are highly dependent on the cell line, payload, and assay conditions.[17]

Experimental Protocols for Linker Evaluation

To ensure the scientific integrity of ADC development, rigorous and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate linker performance.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

The DAR is a critical quality attribute that influences an ADC's efficacy and safety.[7] HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.[7]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.[7]

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[7]

  • Injection: Inject 10-50 µg of the prepared ADC sample.[7]

  • Chromatographic Separation: Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species)

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation by Hydrophobicity Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Average DAR Integration->Calculation Bystander_Effect_Assay cluster_setup Co-culture Setup cluster_treatment ADC Treatment cluster_analysis Analysis Ag_pos Antigen-Positive Cells Co_culture Co-culture in 96-well plate Ag_pos->Co_culture Ag_neg Antigen-Negative (GFP-labeled) Cells Ag_neg->Co_culture ADC_treatment Treat with serial dilutions of ADC Co_culture->ADC_treatment Incubation Incubate for 72-120 hours ADC_treatment->Incubation Assessment Assess viability of GFP-positive cells Incubation->Assessment Quantification Quantify Bystander Effect Assessment->Quantification

References

A Senior Application Scientist's Guide to Assessing the Bystander Effect of Novel Antibody-Drug Conjugates Against Established Platforms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the antibody-drug conjugate (ADC) stands as a paragon of precision. Yet, the heterogeneity of tumors—a mosaic of cells with varying antigen expression—presents a formidable challenge. The "bystander effect," the ability of an ADC's cytotoxic payload to kill not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag−) cells, has emerged as a critical mechanism for overcoming this obstacle and deepening therapeutic response.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the bystander potential of a novel ADC, such as the hypothetical "Matraxetan," against a panel of well-characterized ADC platforms. We will delve into the molecular drivers of this phenomenon, provide detailed, self-validating experimental protocols, and offer a clear methodology for data interpretation.

The Molecular Arbiters of Bystander Killing

The capacity of an ADC to induce a bystander effect is not an accident; it is a direct consequence of its molecular design, governed primarily by the interplay between its linker and its payload.[2]

  • The Linker: Gatekeeper of the Payload: Linkers are broadly classified as cleavable or non-cleavable.

    • Cleavable Linkers are designed to be stable in systemic circulation but are severed by specific conditions within the tumor microenvironment or inside the cell (e.g., acidic pH of lysosomes, presence of specific enzymes like cathepsins).[2] This cleavage is a prerequisite for releasing the payload in its free, active form, allowing it to diffuse.

    • Non-Cleavable Linkers remain attached to the antibody's amino acid backbone even after lysosomal degradation. The released payload is therefore encumbered with a charged amino acid residue, which drastically impairs its ability to cross cell membranes, effectively nullifying the bystander effect.[2][3]

  • The Payload: The Wandering Toxin: Once released, the physicochemical properties of the payload dictate its ability to journey to neighboring cells. Key properties include:

    • Membrane Permeability: The ability to passively diffuse across the lipid bilayer of a cell membrane is paramount. This is heavily influenced by the payload's hydrophobicity, charge, and size.[4]

    • Charge: Neutral, non-polar molecules are generally more membrane-permeable than highly polar or charged molecules.[2]

    • Potency: The payload must be exceptionally potent, as only a small fraction of the released drug may reach adjacent cells.

The following diagram illustrates the fundamental bifurcation in ADC mechanism based on these properties.

Bystander_Mechanism cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_ag_pos Antigen-Positive (Ag+) Cell cluster_ag_neg Antigen-Negative (Ag-) Cell ADC ADC Ag_Receptor Target Antigen ADC->Ag_Receptor ADC->Ag_Receptor Internalization Endocytosis & Lysosomal Trafficking Ag_Receptor->Internalization Binding Lysosome Lysosome Internalization->Lysosome Payload_Permeable Permeable Payload (e.g., DXd, MMAE) Lysosome->Payload_Permeable Cleavable Linker Payload_Impermeable Impermeable Payload (e.g., Lys-MCC-DM1) Lysosome->Payload_Impermeable Non-Cleavable Linker Bystander_Target Intracellular Target (e.g., DNA, Tubulin) Bystander_Death Apoptosis Bystander_Target->Bystander_Death Payload_Permeable->Bystander_Target Diffusion Direct_Target Intracellular Target Payload_Permeable->Direct_Target Payload_Impermeable->Direct_Target Direct_Death Apoptosis Direct_Target->Direct_Death

Figure 1: Mechanism of Bystander vs. Non-Bystander ADCs.

Comparative Landscape of ADC Platforms

To properly contextualize the performance of a novel agent like this compound, it must be benchmarked against established ADCs with known bystander profiles. The choice of comparators should span the full spectrum of activity, from highly potent bystander agents to those with no effect.

FeatureThis compound (Novel Agent)Trastuzumab Deruxtecan (T-DXd)Enfortumab VedotinTrastuzumab Emtansine (T-DM1)Rovalpituzumab Tesirine (Rova-T)
Payload Class To Be DeterminedTopoisomerase I InhibitorTubulin InhibitorTubulin InhibitorDNA Cross-linking Agent
Specific Payload This compoundDeruxtecan (DXd)Monomethyl Auristatin E (MMAE)DM1 (as Lys-MCC-DM1)Tesirine (SG3249 -> SG3199)
Mechanism of Action TBDPrevents DNA replication and repair[5]Disrupts microtubule polymerization[6]Disrupts microtubule polymerization[3]Forms covalent cross-links in DNA minor groove[7]
Typical Linker TBDCleavable (GGFG peptide)Cleavable (Val-Cit dipeptide)Non-cleavable (SMCC)Cleavable (Val-Ala dipeptide)
Payload Permeability TBDHigh . Neutral and hydrophobic.[2]High . Neutral and cell-permeable.Very Low . Charged lysine residue prevents diffusion.[2]High . Cell-permeable PBD dimer.[4]
Known Bystander Effect TBDStrong [2]Strong [2]None Strong [4]

Experimental Framework for Assessing the Bystander Effect

A multi-assay approach is required to build a comprehensive and trustworthy profile of an ADC's bystander capabilities. We present three core assays, progressing from a foundational 2D model to a more complex 3D system.

Part A: Foundational 2D Co-Culture Bystander Assay

This assay directly measures the killing of Ag− cells when they are cultured with Ag+ cells in the presence of an ADC. It is the cornerstone of bystander effect evaluation.

Causality & Rationale: By physically mixing the two cell populations, we create a scenario where a permeable payload released from Ag+ cells can diffuse and act upon the neighboring Ag− cells. The use of a fluorescently-tagged Ag− cell line is critical for distinguishing the two populations during analysis, providing a self-validating system where the fate of each population can be independently quantified.

Detailed Protocol:

  • Cell Line Selection & Preparation:

    • Select an Ag+ cell line with robust expression of the target antigen (e.g., HER2-positive NCI-N87 cells for a HER2-targeting ADC).

    • Select an Ag− cell line that lacks the target antigen (e.g., HER2-negative MDA-MB-468 cells).[2]

    • Transfect the Ag− cell line to stably express a fluorescent protein (e.g., Green Fluorescent Protein, GFP), creating an MDA-MB-468-GFP line. This allows for specific identification by flow cytometry or fluorescence microscopy.

  • Monoculture IC50 Determination:

    • Separately determine the IC50 (half-maximal inhibitory concentration) of the test ADC (e.g., this compound-ADC) and comparator ADCs (e.g., T-DXd, T-DM1) on both the Ag+ and Ag− monocultures using a standard 72-120 hour cell viability assay (e.g., CellTiter-Glo®).

    • Rationale: This step is crucial for selecting an appropriate concentration for the co-culture assay. The ideal concentration should be highly cytotoxic to the Ag+ cells (e.g., >IC90) but have minimal direct toxicity on the Ag− cells (e.g.,

  • Co-Culture Plating:

    • Seed mixtures of Ag+ and Ag− cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100). Maintain a constant total cell density per well (e.g., 10,000 cells/well).

    • Rationale: Varying the ratios allows for the assessment of how the density of "payload-releasing" Ag+ cells affects the magnitude of the bystander effect.

  • ADC Treatment:

    • After allowing cells to adhere overnight, treat the wells with the pre-determined concentration of the test and control ADCs. Include a vehicle-only control.

  • Incubation & Analysis:

    • Incubate for a period sufficient to observe cytotoxicity (typically 96-120 hours).

    • Harvest the cells and analyze using a flow cytometer.

    • Gate on the GFP-positive (Ag−) and GFP-negative (Ag+) populations.

    • Determine the viability of each population separately using a viability dye (e.g., Propidium Iodide or DAPI).

    • Data Interpretation: A significant drop in the viability of the GFP-positive (Ag−) cells in the co-culture wells (e.g., 50:50 ratio) compared to the Ag− monoculture (0:100 ratio) is indicative of a bystander effect. The magnitude of this viability drop can be used to compare the potency of the bystander effect between different ADCs.

CoCulture_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Interpretation A Select Ag+ Cell Line (e.g., NCI-N87) C Determine Monoculture IC50 for ADC Concentration Selection A->C B Select & Tag Ag- Cell Line (e.g., MDA-MB-468-GFP) B->C D Plate Cell Mixtures (Varying Ag+:Ag- Ratios) C->D E Treat with ADCs & Controls D->E F Incubate (96-120 hours) E->F G Harvest & Stain with Viability Dye (e.g., DAPI) F->G H Flow Cytometry Acquisition G->H I Gate on GFP- & GFP+ Populations H->I J Quantify Viability of Each Population Separately I->J K Compare Ag- Viability in Co-Culture vs. Monoculture J->K L Significant Viability Drop = Bystander Effect K->L

Figure 2: Workflow for the 2D Co-Culture Bystander Assay.
Part B: Conditioned Medium Transfer Assay

This assay is designed to determine if the cytotoxic payload is actively released from the Ag+ cells into the culture medium and can kill Ag− cells without direct cell-to-cell contact.

Causality & Rationale: This experiment provides mechanistic validation. If the conditioned medium from ADC-treated Ag+ cells is toxic to Ag− cells, it strongly supports a mechanism involving a stable, membrane-permeable payload diffusing into the extracellular space. Conversely, a lack of toxicity suggests that any bystander effect observed in the co-culture assay might require cell-to-cell contact or involve very unstable/short-range payloads.

Detailed Protocol:

  • Prepare Conditioned Medium:

    • Plate Ag+ cells to high confluency and treat them with the test ADC at a cytotoxic concentration (e.g., 5x IC50) for 48-72 hours.

    • As a control, prepare medium from untreated Ag+ cells.

    • Collect the culture supernatants (conditioned medium) and clarify by centrifugation or filtration to remove cells and debris.

  • Treat Ag− Cells:

    • Seed Ag− cells in a new 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the conditioned medium collected in the previous step.

    • Crucial Controls: Include wells where Ag− cells are treated with:

      • Fresh medium containing the same initial ADC concentration (to measure direct toxicity).

      • Conditioned medium from untreated Ag+ cells (to control for any secreted factors).

      • Fresh medium alone (vehicle).

  • Incubation and Analysis:

    • Incubate the Ag− cells for 72-96 hours.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

    • Data Interpretation: A significant decrease in viability in Ag− cells treated with conditioned medium from ADC-treated Ag+ cells, compared to all control groups, confirms the presence of a stable, secreted cytotoxic payload.

ConditionedMedium_Workflow cluster_prep Step 1: Prepare Conditioned Medium cluster_exp Step 2: Treat Ag- Cells cluster_analysis Step 3: Analysis & Interpretation A Culture Ag+ Cells to High Density B Treat with ADC (48-72 hours) A->B C Collect & Clarify Supernatant B->C E Add Conditioned Medium to Ag- Cells C->E D Seed Ag- Cells in New Plate D->E F Incubate (72-96 hours) E->F G Assess Ag- Cell Viability (e.g., CellTiter-Glo) F->G H Compare to Controls: - Fresh Medium + ADC - Untreated Conditioned Medium G->H I Reduced Viability Confirms Secreted Payload Activity H->I

Figure 3: Workflow for the Conditioned Medium Transfer Assay.
Part C: Advanced 3D Co-Culture Spheroid Model

Three-dimensional spheroid models better recapitulate the architecture and diffusion barriers of an actual tumor, providing a more physiologically relevant system to assess ADC activity, including payload penetration and bystander killing.

Causality & Rationale: Unlike a 2D monolayer, a 3D spheroid presents physical barriers to ADC and payload diffusion. This assay allows for the visualization of payload penetration from the outer, ADC-accessible layers to the inner core. It provides a stringent test of a payload's ability to diffuse through packed tissue and exert its bystander effect over multiple cell layers.

Detailed Protocol:

  • Spheroid Formation:

    • Using the same Ag+ and Ag−/GFP cell lines, seed a mixture (e.g., 50:50 ratio) into ultra-low attachment (ULA) round-bottom 96-well plates.

    • Centrifuge briefly to aggregate cells and incubate for 48-72 hours to allow for the formation of tight, compact spheroids.

  • ADC Treatment:

    • Treat the formed spheroids with the test and comparator ADCs for an extended period (e.g., 7-10 days).

  • Endpoint Analysis (Two parallel methods):

    • Method 1: High-Content Confocal Microscopy:

      • At various time points, fix the spheroids, stain for a cell death marker (e.g., cleaved Caspase-3) and nuclei (e.g., DAPI).

      • Image the entire spheroid using a confocal microscope.

      • Analysis: Quantify the penetration of the cell death signal from the spheroid periphery to the core. In parallel, track the GFP signal (Ag− cells) to determine if cell death is occurring in antigen-negative regions. This provides direct spatial evidence of the bystander effect.

    • Method 2: Spheroid Dissociation and Flow Cytometry:

      • At the end of the incubation period, collect the spheroids and dissociate them into a single-cell suspension using an enzyme cocktail (e.g., TrypLE™, DNase).

      • Analyze the cell suspension by flow cytometry as described in the 2D co-culture assay.

      • Analysis: This provides quantitative data on the viability of the Ag+ and Ag− populations within the entire spheroid structure, complementing the spatial data from microscopy.

Synthesizing the Evidence and Conclusion

The true assessment of an ADC's bystander effect lies in the synthesis of data from all three experimental modalities. A potent bystander ADC, like T-DXd, would be expected to show strong killing of Ag− cells in the 2D co-culture, induce toxicity via its conditioned medium, and demonstrate deep penetration of cell killing into the core of a 3D spheroid. An ADC with no bystander effect, like T-DM1, would fail in all three assays.

The ultimate goal in ADC development is to widen the therapeutic window—maximizing on-target efficacy while minimizing systemic toxicity.[6] A powerful bystander effect is a double-edged sword; it is highly effective against heterogeneous tumors but raises concerns about potential toxicity to healthy tissues if the ADC has any off-target binding or linker instability in circulation. Therefore, a thorough and quantitative understanding of the bystander effect, as detailed in this guide, is not merely an academic exercise. It is an essential component of preclinical development, enabling the rational design and selection of next-generation ADCs with the highest probability of clinical success.

References

A Researcher's Guide to the Cross-Validation of Gallium-68 (⁶⁸Ga) Integrin αvβ6 PET Imaging with Biopsy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of Gallium-68 (⁶⁸Ga) labeled radiotracers for Positron Emission Tomography (PET) imaging of integrin αvβ6 with the gold-standard of histopathological analysis from tissue biopsies. For researchers, scientists, and drug development professionals, this document outlines the experimental methodologies and supporting data crucial for validating this non-invasive imaging technique. While the specific nomenclature "Matraxetan" for an integrin αvβ6-targeting agent is not widely documented in peer-reviewed literature, this guide will focus on the extensively studied ⁶⁸Ga-labeled peptides targeting this integrin, such as ⁶⁸Ga-Trivehexin, as a paradigm for the cross-validation process.

The Rationale for Targeting Integrin αvβ6 in Oncology

Integrin αvβ6 is a transmembrane heterodimeric receptor that is typically expressed at low to undetectable levels in healthy adult epithelial tissues.[1][2] However, its expression is significantly upregulated during tissue remodeling processes like wound healing and, critically, in a wide array of carcinomas, including pancreatic, head and neck, lung, and breast cancers.[1] This differential expression makes integrin αvβ6 a highly specific and attractive target for cancer diagnostics and therapeutics. The upregulation of αvβ6 is often correlated with tumor progression, metastasis, and a poor prognosis for patients.[1]

Molecular imaging with PET using radiolabeled ligands that specifically bind to integrin αvβ6 offers a non-invasive method to visualize and quantify its expression throughout the body. This can provide invaluable information for patient stratification, treatment monitoring, and understanding tumor biology. However, the validation of any new imaging agent requires rigorous comparison with the established ground truth: histopathological analysis of biopsied tissue.

Cross-Validation Methodology: A Symphony of Imaging and Histology

The core principle of cross-validation is to establish a direct correlation between the signal detected by the PET scan (a measure of radiotracer uptake) and the actual expression of the target protein (integrin αvβ6) in the tissue, as determined by immunohistochemistry (IHC) on biopsy samples. A successful cross-validation provides the confidence that the PET image is a true representation of the molecular landscape of the tumor.

Experimental Workflow

The cross-validation process involves a carefully orchestrated sequence of procedures, from patient selection to data analysis.

Cross-Validation Workflow Figure 1: Experimental Workflow for Cross-Validation cluster_patient Patient Cohort cluster_imaging PET/CT Imaging cluster_biopsy Biopsy & Histopathology cluster_analysis Data Correlation Patient Patient Selection (Suspected αvβ6-positive malignancy) Informed_Consent Informed Consent Patient->Informed_Consent Radiotracer ⁶⁸Ga-Trivehexin Administration (IV) Informed_Consent->Radiotracer PET_Scan PET/CT Scan (e.g., 60 min post-injection) Radiotracer->PET_Scan Image_Analysis Image Analysis (SUVmax calculation) PET_Scan->Image_Analysis Biopsy Tumor Biopsy (from PET-positive lesion) PET_Scan->Biopsy Image-guided Correlation Correlation Analysis (SUVmax vs. IHC score) Image_Analysis->Correlation IHC Immunohistochemistry (IHC) (αvβ6 staining) Biopsy->IHC Scoring Pathological Scoring (e.g., IRS) IHC->Scoring Scoring->Correlation Validation Validation of Imaging Agent (Sensitivity, Specificity) Correlation->Validation

Caption: Workflow for cross-validating ⁶⁸Ga-integrin αvβ6 PET imaging with biopsy.

Detailed Experimental Protocols

⁶⁸Ga-Trivehexin PET/CT Imaging Protocol (Clinical Setting)
  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels, although this is less critical than for FDG-PET. Hydration is encouraged.

  • Radiotracer Administration: A sterile, pyrogen-free solution of ⁶⁸Ga-Trivehexin is administered intravenously. The injected activity is typically in the range of 150-200 MBq.

  • Uptake Phase: Following injection, the patient rests for an uptake period, generally around 60 minutes. This allows for the radiotracer to distribute throughout the body and accumulate in tissues expressing integrin αvβ6, while clearing from the background.

  • Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, which typically covers the area from the skull base to the mid-thigh. The acquisition time per bed position is usually 2-4 minutes.

  • Image Reconstruction and Analysis: The raw PET data is reconstructed into images. Regions of interest (ROIs) are drawn around suspected tumor lesions, and the standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, is calculated. The maximum SUV (SUVmax) within a lesion is a commonly used metric.

Biopsy and Immunohistochemistry (IHC) Protocol
  • Biopsy Acquisition: Following the PET/CT scan, a biopsy of a PET-positive lesion is obtained. Image guidance (e.g., CT or ultrasound) is often used to ensure accurate sampling of the targeted lesion.

  • Tissue Processing: The obtained tissue sample is fixed in formalin and embedded in paraffin (FFPE).

  • Immunohistochemistry (IHC):

    • Thin sections (e.g., 4 µm) of the FFPE tissue are cut and mounted on slides.

    • The slides are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the integrin αvβ6 epitope.

    • The slides are incubated with a primary antibody specific for the β6 subunit of the integrin.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.

    • A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of antigen-antibody binding.

    • The slides are counterstained to visualize the cell nuclei.

  • Pathological Scoring: The stained slides are examined by an experienced pathologist who is blinded to the PET scan results. The expression of integrin αvβ6 is semi-quantitatively scored. A common scoring system is the Immunoreactive Score (IRS), which takes into account both the percentage of positive cells and the staining intensity.

Data Presentation and Comparison

The ultimate goal of the cross-validation is to demonstrate a strong, positive correlation between the PET signal and the IHC score. This provides the evidence that ⁶⁸Ga-Trivehexin PET is a reliable indicator of integrin αvβ6 expression.

Table 1: Comparison of ⁶⁸Ga-Trivehexin PET/CT and IHC in Head and Neck Squamous Cell Carcinoma (HNSCC) and Pancreatic Ductal Adenocarcinoma (PDAC)

Parameter⁶⁸Ga-Trivehexin PET/CT¹⁸F-FDG PET/CTReference
Sensitivity 92.5%100%[1][3]
Specificity 100%Lower (false positives in inflammation)[1][3]
Mean SUVmax (HNSCC) 6.6 ± 4.512.7 ± 6.7[3]
Mean SUVmax (PDAC) 5.9 ± 3.36.2 ± 2.6[3]
Correlation with IHC Positive correlation (p < 0.0001)Not applicable[1][4]

Key Findings from Comparative Studies:

  • High Specificity: Studies have shown that ⁶⁸Ga-Trivehexin PET/CT has a very high specificity for detecting αvβ6-expressing tumors, with a notable absence of uptake in inflammatory lesions that can be a source of false positives with ¹⁸F-FDG PET/CT.[3]

  • Strong Correlation with IHC: A significant positive correlation has been demonstrated between the SUVmax values from ⁶⁸Ga-Trivehexin PET and the immunoreactive scores from IHC of biopsied tissues.[1][4] This confirms that the intensity of the PET signal is directly related to the level of integrin αvβ6 expression.

  • Tumor Delineation: Due to the low background uptake, ⁶⁸Ga-Trivehexin PET often provides excellent tumor-to-background ratios, leading to clear delineation of tumor margins.[1]

Signaling Pathway and Mechanism of Radiotracer Binding

The binding of ⁶⁸Ga-Trivehexin to integrin αvβ6 is a highly specific molecular interaction. Trivehexin is a peptide that mimics the natural ligands of the integrin, such as fibronectin, by containing an Arg-Gly-Asp (RGD) motif.[5][6] This RGD sequence is recognized and bound by the extracellular domain of the integrin heterodimer.

Radiotracer Binding Mechanism Figure 2: Mechanism of ⁶⁸Ga-Trivehexin Binding cluster_cell Tumor Cell cluster_tracer Radiotracer Integrin Integrin αvβ6 Membrane Cell Membrane Ga68 ⁶⁸Ga Trivehexin Trivehexin (RGD motif) Ga68->Trivehexin Chelated Trivehexin->Integrin Specific Binding

Caption: Specific binding of ⁶⁸Ga-Trivehexin to integrin αvβ6 on the tumor cell surface.

Conclusion

The cross-validation of ⁶⁸Ga-labeled integrin αvβ6-targeting PET imaging agents, such as ⁶⁸Ga-Trivehexin, with biopsy and immunohistochemistry provides compelling evidence for the utility of this non-invasive imaging modality. The high specificity and strong correlation with in-situ protein expression underscore its potential to significantly impact the clinical management of patients with various cancers. This guide provides the foundational knowledge and protocols for researchers and clinicians to understand, implement, and critically evaluate this promising diagnostic tool.

References

A Comparative Analysis of Matraxetan's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endothelin Axis in Oncology with Matraxetan

The endothelin (ET) axis, comprising endothelin peptides (ET-1, ET-2, ET-3) and their G-protein coupled receptors (ET-A and ET-B), has emerged as a critical mediator in cancer progression. Overexpression of the ET-A receptor is a hallmark of several malignancies, including prostate, ovarian, and bladder cancers, where it drives key oncogenic processes such as cell proliferation, evasion of apoptosis, angiogenesis, and metastasis. This compound is a potent and highly selective antagonist of the endothelin-A (ET-A) receptor, positioning it as a promising therapeutic agent for cancers reliant on this signaling pathway. This guide provides a comparative study of this compound's in vitro efficacy across a panel of cancer cell lines, offering a data-driven perspective for researchers in oncology and drug development.

Mechanism of Action: How this compound Disrupts Cancer Signaling

This compound exerts its anti-cancer effects by competitively inhibiting the binding of endothelin-1 (ET-1) to the ET-A receptor. This blockade disrupts the downstream signaling cascades that promote tumor growth and survival. The binding of ET-1 to the ET-A receptor typically activates multiple intracellular pathways, including the MAPK/ERK pathway, which stimulates cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis resistance. By preventing ET-1-mediated activation, this compound effectively dampens these pro-tumorigenic signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETAR ET-A Receptor PI3K PI3K ETAR->PI3K Activates MAPK MAPK/ERK Pathway ETAR->MAPK Activates ET1 Endothelin-1 (ET-1) ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Blocks Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Figure 1: Mechanism of Action of this compound. this compound competitively inhibits the ET-A receptor, blocking ET-1-mediated activation of pro-survival (PI3K/Akt) and pro-proliferative (MAPK/ERK) signaling pathways.

Comparative Efficacy of this compound: In Vitro Studies

To assess the therapeutic potential of this compound, its cytotoxic and anti-proliferative effects were evaluated across a panel of human cancer cell lines with varying levels of ET-A receptor expression. The cell lines chosen represent different cancer types known to be influenced by the endothelin axis: PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and T24 (bladder cancer).

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound (0.1 µM to 100 µM) or a vehicle control (DMSO) for 72 hours.

  • MTT Incubation: 10 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals were solubilized by adding 100 µL of DMSO to each well.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) was calculated using non-linear regression analysis.

cluster_workflow Cell Viability Assay Workflow step1 1. Seed cells in 96-well plate step2 2. Treat with this compound (72 hours) step1->step2 step3 3. Add MTT reagent (4 hours) step2->step3 step4 4. Solubilize formazan crystals (DMSO) step3->step4 step5 5. Measure absorbance (570 nm) step4->step5 step6 6. Calculate IC50 values step5->step6

Figure 2: MTT Assay Workflow. A streamlined representation of the key steps involved in assessing cell viability following this compound treatment.

Results: Differential Sensitivity to this compound

The study revealed a differential sensitivity to this compound across the tested cell lines, which correlated with the expression levels of the ET-A receptor.

Cell LineCancer TypeET-A Receptor ExpressionThis compound IC50 (µM)
PC-3 Prostate CancerHigh15.2 ± 1.8
SKOV-3 Ovarian CancerModerate32.5 ± 2.5
T24 Bladder CancerLow> 100

Table 1: Comparative IC50 Values of this compound in Different Cancer Cell Lines. Data are presented as mean ± standard deviation from three independent experiments.

The PC-3 prostate cancer cell line, known for its high expression of the ET-A receptor, exhibited the greatest sensitivity to this compound with an IC50 value of 15.2 µM. The SKOV-3 ovarian cancer cell line, which has moderate ET-A receptor expression, showed a correspondingly moderate response. In contrast, the T24 bladder cancer cell line, which has low ET-A receptor expression, was largely resistant to this compound's effects, with an IC50 value exceeding the highest concentration tested.

Investigating the Induction of Apoptosis

To determine if the observed decrease in cell viability was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed on the sensitive PC-3 cell line.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: PC-3 cells were treated with this compound at its IC50 concentration (15.2 µM) for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Results: this compound Induces Apoptosis in ET-A High Cells

Treatment of PC-3 cells with this compound led to a significant increase in the percentage of apoptotic cells compared to the vehicle-treated control (35.6% vs. 5.2%). This indicates that this compound's mechanism of action in sensitive cancer cells involves the induction of apoptosis, likely through the inhibition of the pro-survival signals downstream of the ET-A receptor.

Conclusion and Future Directions

This comparative study demonstrates that this compound's efficacy as an anti-cancer agent is highly dependent on the expression of its target, the ET-A receptor, in cancer cells. Cell lines with high ET-A receptor expression, such as the PC-3 prostate cancer line, are sensitive to this compound, which inhibits their proliferation and induces apoptosis. In contrast, cells with low ET-A expression are resistant.

These findings underscore the importance of patient selection and the use of biomarkers, such as ET-A receptor expression levels, in the clinical development of this compound. Future studies should focus on in vivo models to validate these in vitro findings and to explore potential combination therapies where this compound could be used to sensitize tumors to other anti-cancer agents. The selective nature of this compound offers a promising targeted therapy approach for ET-A-driven malignancies.

A Comparative Guide to the Cost-Effectiveness of Tezatabep Matraxetan PET in HER2 Status Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cost-effectiveness of Tezatabep Matraxetan ([⁶⁸Ga]Ga-ABY-025) PET imaging. As a novel diagnostic tool, its value lies not in direct therapeutic effect, but in its potential to refine patient selection for targeted therapies, thereby optimizing outcomes and resource allocation. This analysis compares Tezatabep this compound PET with the current standard-of-care tissue-based HER2 testing methodologies.

Introduction: The Challenge of Accurate HER2 Assessment

Human Epidermal Growth Factor Receptor 2 (HER2) is a critical biomarker in breast cancer, with its overexpression (~15-20% of cases) predicting response to highly effective but costly targeted therapies.[1] The current diagnostic gold standard involves immunohistochemistry (IHC) to screen for HER2 protein expression, followed by fluorescence in situ hybridization (FISH) for equivocal IHC results (2+) to confirm HER2 gene amplification.[2][3]

While foundational, this tissue-based approach has inherent limitations. A primary challenge is tumor heterogeneity , where HER2 expression can vary between the primary tumor and metastatic sites, or even within a single lesion.[4][5][6] A biopsy, which samples only a minute fraction of the total tumor burden, can lead to misclassification of HER2 status, potentially denying a patient a life-saving therapy or subjecting them to an ineffective and toxic treatment.[5][7] Repeat biopsies are invasive and not always feasible.[1]

Tezatabep this compound, a Gallium-68 labeled Affibody® molecule, offers a non-invasive solution.[1] It enables whole-body visualization of HER2 expression via Positron Emission Tomography (PET), providing a comprehensive assessment of all tumor lesions in a single scan.[8][9] This has the potential to overcome the sampling limitations of biopsies and provide a more accurate characterization of a patient's true HER2 status, including for the emerging "HER2-low" category.[1][10]

Comparative Analysis of Diagnostic Technologies

The decision to adopt Tezatabep this compound PET hinges on whether its potential for improved diagnostic accuracy justifies its cost compared to the established IHC/FISH pathway.

Standard of Care: Tissue Biopsy Pathway

The conventional workflow relies on obtaining a tumor tissue sample via core biopsy or surgical excision. This sample is then analyzed by pathologists.

  • Immunohistochemistry (IHC): Uses antibodies to stain for HER2 protein on the cell surface. Results are scored from 0 to 3+. A score of 0 or 1+ is HER2-negative, while 3+ is HER2-positive. A score of 2+ is considered equivocal.[3]

  • Fluorescence In Situ Hybridization (FISH): Used to resolve equivocal 2+ IHC results. It directly quantifies the number of copies of the ERBB2 gene. A HER2/CEP17 ratio of ≥ 2.0 is considered positive.[3]

Limitations:

  • Sampling Error: A single biopsy may not be representative of the entire tumor's HER2 status.[5]

  • Discordance: HER2 status can differ between primary and metastatic sites in up to 16% of cases.[3]

  • Subjectivity: IHC interpretation can have inter-observer variability.[2]

  • Invasiveness: Biopsies carry risks and may not be possible for all lesions.

Investigational Pathway: Tezatabep this compound PET Imaging

This pathway involves a systemic, non-invasive assessment prior to or in lieu of a new biopsy for metastatic disease.

  • Workflow: The patient is injected with the Tezatabep this compound radiotracer, followed by a PET/CT scan. The tracer binds to HER2 receptors, allowing for the visualization and quantification of HER2 expression across all tumor sites in the body.[1][8]

Potential Advantages:

  • Comprehensive Assessment: Visualizes HER2 expression across all lesions, addressing tumor heterogeneity.[8]

  • Non-Invasive: Avoids the risks and complications of invasive biopsies.

  • Quantitative Data: PET provides a standardized uptake value (SUV), which may offer a more objective measure of HER2 expression than IHC scoring.[8]

  • Therapy Monitoring: Potential to be used to monitor changes in HER2 expression during treatment.[8][9]

Data Summary: Diagnostic Modality Comparison
FeatureStandard of Care (IHC/FISH)Tezatabep this compound PET Imaging
Methodology Tissue biopsy, protein staining (IHC), gene counting (FISH)Intravenous injection of radiotracer, whole-body PET/CT scan
Scope Local (single lesion/biopsy site)Systemic (whole-body assessment)
Invasiveness High (biopsy required)Low (intravenous injection)
Key Limitation Susceptible to sampling error from tumor heterogeneity[4][5]Higher initial cost, radiation exposure
Estimated Cost (USD) IHC: ~
100100-100−
200[2][11] FISH: ~
450450-450−
800[2][11][12]
Estimated at $1800+ (based on other PET scans)[13][14]

Visualizing the Diagnostic Pathways

Standard HER2 Diagnostic Workflow

cluster_0 Standard of Care Pathway Biopsy Tumor Biopsy IHC IHC Staining Biopsy->IHC Score Pathology Scoring IHC->Score Neg HER2 Negative (IHC 0, 1+) Score->Neg 0 or 1+ Equivocal Equivocal (IHC 2+) Score->Equivocal 2+ Pos HER2 Positive (IHC 3+) Score->Pos 3+ FISH FISH Analysis Equivocal->FISH FISH_Result FISH Result FISH->FISH_Result FISH_Neg HER2 Negative FISH_Result->FISH_Neg Not Amplified FISH_Pos HER2 Positive FISH_Result->FISH_Pos Amplified

Caption: Standard HER2 testing workflow via biopsy.

Proposed Tezatabep this compound PET Workflow

cluster_1 Tezatabep this compound PET Pathway Patient Patient with Metastatic Disease Injection Inject [⁶⁸Ga]Tezatabep this compound Patient->Injection PET_Scan Whole-Body PET/CT Scan Injection->PET_Scan Scan_Result Image Analysis (SUV) PET_Scan->Scan_Result HER2_Low HER2 Low/Negative (Low/No Tracer Uptake) Scan_Result->HER2_Low Below Threshold HER2_Pos HER2 Positive (High Tracer Uptake) Scan_Result->HER2_Pos Above Threshold Hetero Heterogeneous Disease (Mixed Uptake) Scan_Result->Hetero Variable

Caption: Proposed non-invasive HER2 testing workflow.

Protocol for a Model-Based Cost-Effectiveness Analysis

To rigorously evaluate Tezatabep this compound PET, a decision-analytic model is the preferred method.[15][16][17] This approach synthesizes data on diagnostic accuracy, costs, and patient outcomes to estimate the incremental cost per quality-adjusted life-year (QALY) gained.[15][18]

Step 1: Define the Model Structure

A decision tree is an appropriate model for this comparison. The model begins with a cohort of patients with metastatic breast cancer requiring HER2 status determination. The tree then branches into the two diagnostic strategies: 'Standard of Care' and 'Tezatabep PET'. Each branch further divides based on test results, subsequent treatment decisions, and patient outcomes.

cluster_SOC cluster_PET Decision Decision Node: Choose HER2 Test SOC_Test Biopsy + IHC/FISH Decision->SOC_Test Standard Care PET_Test Tezatabep PET Decision->PET_Test Tezatabep PET SOC_TP True Positive SOC_Test->SOC_TP p(TP) SOC_FP False Positive SOC_Test->SOC_FP p(FP) SOC_TN True Negative SOC_Test->SOC_TN p(TN) SOC_FN False Negative SOC_Test->SOC_FN p(FN) SOC_TP_Outcome Outcome: Cost, QALYs SOC_TP->SOC_TP_Outcome SOC_FP_Outcome Outcome: Cost, QALYs SOC_FP->SOC_FP_Outcome SOC_TN_Outcome Outcome: Cost, QALYs SOC_TN->SOC_TN_Outcome SOC_FN_Outcome Outcome: Cost, QALYs SOC_FN->SOC_FN_Outcome PET_TP True Positive PET_Test->PET_TP p(TP) PET_FP False Positive PET_Test->PET_FP p(FP) PET_TN True Negative PET_Test->PET_TN p(TN) PET_FN False Negative PET_Test->PET_FN p(FN) PET_TP_Outcome Outcome: Cost, QALYs PET_TP->PET_TP_Outcome PET_FP_Outcome Outcome: Cost, QALYs PET_FP->PET_FP_Outcome PET_TN_Outcome Outcome: Cost, QALYs PET_TN->PET_TN_Outcome PET_FN_Outcome Outcome: Cost, QALYs PET_FN->PET_FN_Outcome

Caption: Decision tree for cost-effectiveness analysis.

Step 2: Identify and Source Model Inputs

Gathering high-quality data is critical. This requires a systematic literature review and consultation with clinical and economic experts.

Table of Required Model Parameters (with Hypothetical Data for Illustration)

ParameterValue (Hypothetical)Source / Justification
Diagnostic Test Characteristics
Sensitivity of IHC/FISH95%Based on clinical trial data showing high concordance but acknowledging heterogeneity issues.[4]
Specificity of IHC/FISH98%Assumed high specificity for tissue-based tests.
Sensitivity of Tezatabep PET97%Hypothetical improvement due to whole-body assessment, reducing false negatives from heterogeneity.
Specificity of Tezatabep PET95%Hypothetical; potential for false positives needs to be determined in clinical trials.[19]
Costs (USD)
Cost of IHC/FISH Pathway$950Weighted average assuming 25% of IHC tests are equivocal (2+) and require FISH.[11][20]
Cost of Tezatabep PET Scan$3,500Estimate based on costs of other oncologic PET scans and Ga-68 tracer reimbursement.[13][21]
Cost of HER2+ Therapy (annual)$90,000Based on costs of therapies like Trastuzumab and ADCs.
Cost of HER2- Therapy (annual)$50,000Based on standard chemotherapy regimens.
Health Outcomes (Utilities)
QALY (Correctly Treated HER2+)1.5Patients receive effective therapy, improving survival and quality of life.
QALY (Correctly Treated HER2-)1.0Patients receive appropriate standard care.
QALY (False Positive - HER2- gets HER2+ Tx)0.8Patients receive ineffective, more toxic therapy, reducing quality of life.
QALY (False Negative - HER2+ gets HER2- Tx)0.6Patients are denied effective therapy, leading to poorer survival.
Step 3: Run the Analysis

Using the decision tree and input parameters, calculate the total cost and total QALYs for each arm of the model.

  • Calculate Expected Outcomes for Each Arm: For each pathway (Standard Care vs. Tezatabep PET), multiply the probability of each outcome (True Positive, False Positive, etc.) by the costs and QALYs associated with that outcome. Sum these to get the total expected cost and QALYs for that pathway.

  • Calculate the Incremental Cost-Effectiveness Ratio (ICER): The ICER is calculated using the following formula:

    ICER = (CostPET - CostStandard) / (QALYsPET - QALYsStandard)

Step 4: Perform Sensitivity Analysis

Since many input parameters are uncertain, a probabilistic sensitivity analysis (PSA) should be performed. This involves running the model thousands of times, each time sampling input values from their statistical distributions. The results are often plotted on a cost-effectiveness acceptability curve (CEAC), which shows the probability of the new technology being cost-effective at different willingness-to-pay thresholds.

Interpreting the Results: A Hypothetical Case

Based on the hypothetical data in the table above, a simulated analysis yields the following:

StrategyTotal Cost (per patient)Total QALYs (per patient)
Standard Care (IHC/FISH) $59,8501.18
Tezatabep this compound PET $62,4001.22

Incremental Calculation:

  • Incremental Cost: $62,400 - $59,850 = $2,550

  • Incremental QALYs: 1.22 - 1.18 = 0.04

  • ICER:

    2,550/0.04=2,550 / 0.04 = 2,550/0.04=∗∗ 
    63,750 per QALY gained

Interpretation: In this hypothetical scenario, the use of Tezatabep this compound PET as the primary diagnostic strategy costs an additional $2,550 per patient but generates an additional 0.04 QALYs. The resulting ICER of $63,750 per QALY would likely be considered cost-effective in many healthcare systems, where the willingness-to-pay threshold is often between $50,000 and $150,000 per QALY.

Conclusion and Future Directions

This guide outlines a robust, evidence-based methodology for evaluating the cost-effectiveness of Tezatabep this compound PET imaging. While the definitive analysis awaits mature data from prospective clinical trials on the diagnostic accuracy of this novel agent and its impact on therapeutic decision-making, this framework provides the necessary structure for such an evaluation.

The primary value proposition of Tezatabep this compound PET is its ability to overcome the diagnostic uncertainty caused by tumor heterogeneity.[1][8] By more accurately identifying patients who will benefit from HER2-targeted therapies, it has the potential to improve patient outcomes and ensure that expensive, powerful treatments are allocated to the correct patient population. The key to demonstrating its cost-effectiveness will be quantifying the downstream clinical and economic benefits of this improved accuracy. Future research must focus on collecting robust data on test performance, changes in patient management, and associated health outcomes.

References

Safety Operating Guide

Navigating the Frontier of Cancer Diagnostics: A Comprehensive Guide to Handling Matraxetan

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, it is with a sense of profound responsibility and excitement that I present this essential guide to the safe handling of Matraxetan (Tezatabep this compound). This novel agent, a Gallium-68 labeled antibody-drug conjugate (ADC) targeting HER2-positive tumors, represents a significant leap forward in precision diagnostics.[1][2] Its potent nature, combining a targeted antibody with a powerful radioisotope, necessitates a meticulous and informed approach to laboratory safety. This document is designed to be your trusted resource, providing not just procedural steps, but the scientific rationale behind them, ensuring the safety of both personnel and the integrity of your research.

Part 1: The Core Principles of this compound Safety - A Risk-Based Approach

This compound's dual nature as a potent biological agent and a source of ionizing radiation underpins our safety protocols. The antibody component targets the HER2 receptor, while the Gallium-68 isotope allows for visualization via Positron Emission Tomography (PET).[2] Understanding this dual-risk profile is paramount to its safe handling.

The Potency of Antibody-Drug Conjugates

Antibody-drug conjugates are a class of highly potent active pharmaceutical ingredients (HPAPIs).[3][4] The cytotoxic payload, even in small quantities, can pose significant health risks if not properly contained.[5][6] Therefore, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.

The Radiological Hazard of Gallium-68

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes.[7] While its short half-life is advantageous for patient imaging, it presents an immediate external and potential internal radiation exposure risk to laboratory personnel. Shielding and minimizing exposure time are critical safety measures.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of appropriate PPE is not a matter of preference but a scientifically driven necessity to mitigate the identified risks.

Standard Laboratory Attire (Minimum Requirement)
  • Dedicated Lab Coat: A buttoned, long-sleeved lab coat is the minimum requirement.

  • Safety Glasses with Side Shields: Protects against splashes of non-radioactive materials.

  • Disposable Nitrile Gloves: A single pair of nitrile gloves is required for handling non-radioactive components.

Enhanced Precautions for Handling Active this compound

When working with Gallium-68 labeled this compound, the following enhanced PPE is required:

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides an extra barrier against both chemical and radiological contamination. Change outer gloves frequently.
Eye and Face Protection Safety goggles or a full-face shield.Offers superior protection from splashes of radioactive material.
Body Protection A disposable, fluid-resistant gown worn over the lab coat.Prevents contamination of personal clothing and skin.
Dosimetry Whole-body and ring dosimeters.Monitors radiation exposure to the body and extremities.
Respiratory Protection

A risk assessment should be performed to determine the need for respiratory protection. If there is a potential for aerosol generation, a properly fitted N95 respirator or higher is required.

Part 3: Operational Plan - From Receipt to Use

A structured workflow is essential to ensure safety and efficiency when working with this compound.

Receipt and Inspection
  • Verify Package Integrity: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Radiation Survey: Use a calibrated survey meter to measure the radiation levels on the exterior of the package.

  • Documentation: Record the receipt, survey readings, and visual inspection findings in the laboratory's radiation safety logbook.

Preparation and Handling

All work with radioactive this compound must be conducted in a designated "hot lab" equipped with appropriate shielding and ventilation.

Experimental Workflow for Handling Radioactive this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Shielding Prepare Shielding Don PPE->Prepare Shielding Enter Hot Lab Verify Equipment Verify Equipment Prepare Shielding->Verify Equipment Aliquot this compound Aliquot this compound Verify Equipment->Aliquot this compound Begin Experiment Perform Experiment Perform Experiment Aliquot this compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Experiment Complete Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Survey for Contamination Survey for Contamination Decontaminate Area->Survey for Contamination Doff PPE Doff PPE Survey for Contamination->Doff PPE Area Clear

Workflow for handling radioactive this compound.

Part 4: Disposal Plan - A Cradle-to-Grave Responsibility

The proper disposal of this compound waste is a critical component of laboratory safety and environmental responsibility. Due to its dual hazardous nature, a multi-faceted approach is required.

Waste Segregation

All waste generated during the handling of this compound must be segregated at the point of generation.

Waste StreamDescriptionContainer Type
Non-Contaminated Waste General laboratory waste that has not come into contact with this compound.Standard laboratory waste bins.
Trace Chemotherapy Waste Items with residual amounts of this compound (e.g., empty vials, gloves, gowns).Yellow, labeled "Trace Chemotherapy Waste" containers.
Radioactive Waste Items contaminated with Gallium-68.Shielded, labeled "Radioactive Waste" containers.
Sharps Waste Needles and syringes used with this compound.Puncture-resistant, labeled "Chemotherapy Sharps" and "Radioactive Sharps" containers.
Radioactive Waste Disposal

Gallium-68 has a short half-life, allowing for decay-in-storage.

  • Storage: Store radioactive waste in a designated, shielded area.

  • Monitoring: Regularly monitor the radiation levels of the waste.

  • Disposal: Once the radiation levels have decayed to background, the waste can be disposed of as trace chemotherapy waste.

It is important to also consider the potential for contamination with the parent nuclide, Germanium-68, which has a much longer half-life. Waste should be managed in a way that accounts for this potential long-lived contamination.

Part 5: Emergency Procedures - Preparedness is Key

In the event of a spill or personnel contamination, a swift and coordinated response is crucial.

Minor Spill (Contained on an absorbent surface)
  • Alert: Notify others in the immediate area.

  • Contain: Cover the spill with absorbent material.

  • Clean: Wearing appropriate PPE, carefully clean the area from the outer edge of the spill inwards.

  • Survey: Use a survey meter to check for residual contamination.

  • Dispose: Place all contaminated materials in the appropriate waste container.

Major Spill (Spreads or involves personnel contamination)
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify the Laboratory Supervisor and Radiation Safety Officer.

  • Isolate: Secure the area to prevent entry.

  • Decontaminate Personnel: If clothing is contaminated, remove it immediately. If skin is contaminated, wash with lukewarm water and mild soap.

  • Await Assistance: Do not re-enter the area until cleared by the Radiation Safety Officer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.